molecular formula C8H4Cl2N2 B1330320 4,6-Dichloroquinazoline CAS No. 7253-22-7

4,6-Dichloroquinazoline

Cat. No.: B1330320
CAS No.: 7253-22-7
M. Wt: 199.03 g/mol
InChI Key: JEBCOVKUVLFOGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dichloroquinazoline is a useful research compound. Its molecular formula is C8H4Cl2N2 and its molecular weight is 199.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 58591. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dichloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEBCOVKUVLFOGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10289021
Record name 4,6-dichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10289021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7253-22-7
Record name 7253-22-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58591
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,6-dichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10289021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-Dichloroquinazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Quinazoline Core: A Technical Guide to its History, Discovery, and Therapeutic Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the history, discovery, and development of quinazoline compounds. From their initial synthesis in the 19th century to their current role as a "privileged scaffold" in modern medicinal chemistry, this document details the key scientific milestones, foundational synthetic methodologies, and the evolution of our understanding of their diverse biological activities. This guide is intended to be a thorough resource, offering detailed experimental protocols for seminal syntheses, quantitative pharmacological data for key compounds, and visual representations of critical signaling pathways and historical workflows.

Early Discovery and Synthesis of the Quinazoline Nucleus

The journey of quinazoline chemistry began in the latter half of the 19th century, with several key discoveries laying the groundwork for over a century of research and development.

The First Quinazoline Derivative: Griess's Synthesis (1869)

The first documented synthesis of a quinazoline derivative was achieved by the German chemist Peter Griess in 1869. By reacting cyanogen with anthranilic acid, Griess obtained 2-cyano-3,4-dihydro-4-oxoquinazoline, a compound he initially named "bicyanoamido benzoyl". This pioneering work marked the first construction of the quinazoline ring system.

The Parent Quinazoline: Bischler and Lang (1895)

A significant leap forward came in 1895 when August Bischler and Lang reported the synthesis of the parent quinazoline molecule. Their method involved the decarboxylation of the corresponding 2-carboxy derivative, quinazoline-2-carboxylic acid.

Gabriel's Improved Synthesis (1903)

In 1903, Siegmund Gabriel developed a more efficient and practical synthesis of quinazoline starting from o-nitrobenzylamine. This multi-step process provided a more satisfactory route to the parent heterocycle. It was around this time that the name "quinazoline," proposed by Widdege, was adopted for this class of compounds.

Foundational Synthetic Methodologies: Detailed Experimental Protocols

The early syntheses of quinazoline and its derivatives established fundamental routes that, while often improved upon, remain cornerstones of heterocyclic chemistry.

Griess Synthesis of 2-Cyano-3,4-dihydro-4-oxoquinazoline (1869)

This protocol is based on the original report by Peter Griess. Modern safety precautions should be strictly followed, particularly when handling cyanogen gas.

  • Objective: To synthesize the first reported quinazoline derivative.

  • Reactants: Anthranilic acid, Cyanogen gas.

  • Procedure:

    • Dissolve anthranilic acid in a suitable protic solvent, such as ethanol, in a reaction vessel equipped with a gas inlet and a reflux condenser.

    • Carefully pass a stream of cyanogen gas through the solution.

    • Heat the reaction mixture to reflux for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product, being sparingly soluble, is expected to precipitate.

    • Collect the solid product by filtration and wash with cold ethanol.

    • Further purify the product by recrystallization from a suitable solvent.

Bischler and Lang's Synthesis of Quinazoline (1895)

This protocol describes the decarboxylation of a quinazoline-2-carboxylic acid derivative to yield the parent quinazoline.

  • Objective: To synthesize the parent quinazoline molecule.

  • Starting Material: Quinazoline-2-carboxylic acid.

  • Procedure:

    • Place quinazoline-2-carboxylic acid in a distillation apparatus.

    • Heat the starting material gently above its melting point.

    • The compound will undergo decarboxylation, releasing carbon dioxide.

    • The parent quinazoline is then collected by distillation.

    • The purity of the collected quinazoline can be assessed by its melting point and spectroscopic methods.

Gabriel's Synthesis of Quinazoline (1903)

This multi-step synthesis provides a more practical route to the parent quinazoline.

  • Objective: To synthesize quinazoline from o-nitrobenzylamine.

  • Starting Material: o-Nitrobenzylamine.

  • Procedure:

    • Reduction: Reduce o-nitrobenzylamine to 2-aminobenzylamine. This can be achieved using a reducing agent such as hydrogen iodide and red phosphorus.

    • Condensation: Condense the resulting 2-aminobenzylamine with formic acid. This reaction forms a dihydroquinazoline intermediate.

    • Oxidation: Oxidize the dihydroquinazoline intermediate to yield the aromatic quinazoline.

    • Purification: Purify the final product by recrystallization or distillation.

Niementowski Quinazolinone Synthesis

A widely used method for the synthesis of 4(3H)-quinazolinones from anthranilic acids and amides.

  • Objective: To synthesize 4(3H)-quinazolinones.

  • Reactants: Anthranilic acid, an appropriate amide (e.g., formamide).

  • Procedure (Conventional Heating):

    • In a round-bottom flask, combine anthranilic acid and an excess of the amide (e.g., formamide).

    • Heat the mixture at a high temperature (typically 130-150°C) for several hours.

    • The reaction proceeds via the formation of an N-acylanthranilic acid intermediate, followed by cyclization and elimination of water.

    • After cooling, the reaction mixture is typically poured into water to precipitate the product.

    • The solid is collected by filtration, washed with water, and recrystallized.

  • Procedure (Microwave-Assisted):

    • Combine anthranilic acid and formamide in a microwave-safe reaction vessel.

    • Irradiate the mixture in a microwave reactor at a set temperature (e.g., 150°C) for a significantly shorter time (e.g., minutes).

    • Work-up is similar to the conventional method.

The Emergence of Biologically Active Quinazolines

The discovery of naturally occurring quinazoline alkaloids and the subsequent exploration of synthetic derivatives unveiled the vast therapeutic potential of this heterocyclic scaffold.

Vasicine: A Natural Expectorant

A significant milestone was the isolation of the quinazoline alkaloid vasicine (also known as peganine) from the Indian shrub Adhatoda vasica. For centuries, extracts of this plant have been used in traditional medicine for respiratory ailments. Early pharmacological studies confirmed vasicine's potent bronchodilatory and expectorant properties, providing a scientific basis for its traditional use. Vasicine has also been reported to have uterine stimulant and cardiac-depressant effects.

Synthetic Quinazolines in Drug Discovery

The versatility of the quinazoline scaffold and the ability to synthesize a wide array of derivatives led to its exploration in various therapeutic areas.

One of the earliest and most significant applications of synthetic quinazolines was in the development of antihypertensive agents. Prazosin, a quinazoline derivative, emerged as a potent and selective α1-adrenergic receptor antagonist. By blocking these receptors on vascular smooth muscle, prazosin leads to vasodilation and a reduction in blood pressure.

The discovery that many cancers are driven by aberrant signaling pathways, particularly those involving tyrosine kinases, opened a new chapter for quinazoline-based therapeutics. The quinazoline scaffold proved to be an excellent pharmacophore for designing inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This led to the development of highly successful targeted cancer therapies like gefitinib and erlotinib.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for representative quinazoline compounds.

Table 1: IC50 Values of Quinazoline-Based EGFR Inhibitors

CompoundTargetCell LineIC50 (nM)Reference(s)
GefitinibEGFRA549 (NSCLC)23-79
ErlotinibEGFRVarious80
Compound 1iEGFRA549, HepG2, MCF-7, PC-30.05
Compound 1jEGFRA549, HepG2, MCF-7, PC-30.1
Compound 2EGFR-0.76
Compound 3EGFR-3
Compound 8bEGFR-1.37

Table 2: Biological Activity of Vasicine

ActivityTarget/AssayIC50/KiReference(s)
α-Glucosidase InhibitionRat intestinal α-glucosidase125 µM (IC50)
α-Glucosidase InhibitionRat intestinal α-glucosidase82 µM (Ki)

Key Experimental Protocols for Biological Evaluation

MTT Assay for Cell Viability and IC50 Determination

This is a colorimetric assay for assessing cell metabolic activity.

  • Objective: To determine the concentration of a quinazoline compound that inhibits cell growth by 50% (IC50).

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Seed adherent cells in a 96-well plate at a predetermined density and allow them to attach overnight. For suspension cells, seed them on the day of the experiment.

    • Compound Treatment: Prepare serial dilutions of the quinazoline compound in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

    • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours.

    • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

EGFR Kinase Inhibition Assay (TR-FRET)

A time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the biochemical potency of EGFR inhibitors.

  • Objective: To determine the IC50 of a quinazoline compound against EGFR kinase activity.

  • Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the EGFR kinase. A europium-labeled anti-phosphotyrosine antibody binds to the phosphorylated substrate, bringing it in close proximity to a streptavidin-allophycocyanin (SA-APC) conjugate bound to the biotin moiety. Excitation of europium results in FRET to APC, which then emits light at a longer wavelength. Inhibition of the kinase reduces the FRET signal.

  • Procedure:

    • Reagent Preparation: Prepare kinase buffer, recombinant human EGFR kinase domain, a solution of biotinylated peptide substrate and ATP, and serial dilutions of the test compound.

    • Assay Setup: In a 384-well plate, add the test compound dilutions.

    • Add the EGFR enzyme solution and incubate briefly.

    • Initiate the kinase reaction by adding the substrate/ATP solution and incubate for a defined time (e.g., 60 minutes).

    • Detection: Stop the reaction and detect the phosphorylation by adding a solution containing EDTA, the europium-labeled anti-phosphotyrosine antibody, and SA-APC. Incubate to allow for binding.

    • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (APC) and 620 nm (europium) after excitation at 320 nm.

    • Data Analysis: Calculate the ratio of the two emission signals and plot the ratio against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizing the World of Quinazolines

The following diagrams, generated using the DOT language for Graphviz, illustrate key historical developments and signaling pathways related to quinazoline compounds.

history_of_quinazoline cluster_19th_century 19th Century Foundations cluster_20th_century 20th Century Developments griess 1869: Griess synthesizes first quinazoline derivative bischler_lang 1895: Bischler & Lang synthesize parent quinazoline griess->bischler_lang Leads to parent compound gabriel 1903: Gabriel develops more efficient synthesis bischler_lang->gabriel Improved synthesis vasicine Discovery of Vasicine (Natural Product) prazosin Development of Prazosin (Antihypertensive) gabriel->prazosin Foundation for synthetic derivatives egfr_inhibitors Development of EGFR Inhibitors (Anticancer) prazosin->egfr_inhibitors Expanding therapeutic applications egfr_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus egfr EGFR ras RAS egfr->ras Activates pi3k PI3K egfr->pi3k Activates ligand EGF/TGF-α ligand->egfr Binds raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription erk->transcription akt AKT pi3k->akt akt->transcription Promotes survival gefitinib Gefitinib / Erlotinib (Quinazoline Inhibitor) gefitinib->egfr Inhibits ATP Binding & Autophosphorylation prazosin_mechanism norepi Norepinephrine alpha1 α1-Adrenergic Receptor (on Vascular Smooth Muscle) norepi->alpha1 Binds & Activates vasoconstriction Vasoconstriction alpha1->vasoconstriction vasodilation Vasodilation alpha1->vasodilation Leads to hypertension Increased Blood Pressure (Hypertension) vasoconstriction->hypertension prazosin Prazosin (Quinazoline Antagonist) prazosin->alpha1 Blocks bp_reduction Reduced Blood Pressure vasodilation->bp_reduction drug_discovery_workflow synthesis Synthesis of Quinazoline Library (e.g., Niementowski) biochem_assay Biochemical Screening (e.g., EGFR Kinase Assay) synthesis->biochem_assay cell_assay Cell-Based Screening (e.g., MTT Assay) biochem_assay->cell_assay hit_id Hit Identification cell_assay->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt Active Compounds lead_opt->synthesis Iterative Design preclinical Preclinical Development lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Spectroscopic Analysis of 4,6-dichloroquinazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4,6-dichloroquinazoline. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on the analysis of closely related analogs and established principles of spectroscopic interpretation. Detailed, standardized experimental protocols are provided to facilitate the acquisition and analysis of spectroscopic data for this compound and similar derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from data available for similar quinazoline structures and are intended to serve as a reference for experimental studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentMultiplicityPredicted Chemical Shift (δ, ppm)Coupling Constant (J, Hz)
H-2Singlet (s)~9.0-
H-5Doublet (d)~8.2~8.5
H-7Doublet of doublets (dd)~7.8~8.5, ~2.0
H-8Doublet (d)~8.0~2.0

Predictions are based on general quinazoline spectra and data for substituted analogs.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~155
C-4~162
C-4a~125
C-5~130
C-6~138
C-7~128
C-8~129
C-8a~150

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zFragmentation Pathway
[M]+•198/200/202Molecular ion (isotopic pattern due to two Cl atoms)
[M-Cl]+163/165Loss of a chlorine atom
[M-HCN]+•171/173/175Loss of hydrogen cyanide
[C₇H₄ClN]⁺137/139Further fragmentation

The presence of two chlorine atoms will result in a characteristic isotopic cluster for the molecular ion and chlorine-containing fragments.

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H stretchAromatic
~1620-1580C=N stretchQuinazoline ring
~1550-1450C=C stretchAromatic ring
~850-750C-H bend (out-of-plane)Aromatic
~1100-1000C-Cl stretchAryl chloride
UV-Visible (UV-Vis) Spectroscopy

Table 5: Predicted UV-Visible Spectroscopy Data for this compound

λmax (nm)TransitionSolvent
~220-240π → πEthanol/Methanol
~280-320n → πEthanol/Methanol

Aromatic systems like quinazoline exhibit characteristic absorptions in the UV region. The exact wavelengths and intensities are solvent-dependent.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are based on standard practices for the analysis of quinazoline derivatives.[2][3][4][5]

NMR Spectroscopy
  • Sample Preparation :

    • Accurately weigh 5-10 mg of purified this compound.[5]

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[5]

    • Transfer the solution to a 5 mm NMR tube.[2]

  • Instrument Setup and Data Acquisition :

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[2]

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[5]

    • Acquire ¹H and ¹³C NMR spectra using standard pulse programs. For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.[5]

  • Data Processing :

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Mass Spectrometry
  • Sample Preparation :

    • Prepare a dilute solution of this compound in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation and Analysis :

    • For Electrospray Ionization (ESI), infuse the sample solution into the mass spectrometer.

    • For Electron Ionization (EI), introduce the sample via a direct insertion probe or a gas chromatograph.

    • Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500 amu).

    • Perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation data, which aids in structural elucidation.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.[4]

    • Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.[3]

  • Data Acquisition :

    • Place the sample (KBr pellet or on the ATR crystal) in the IR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder (for KBr) or clean ATR crystal, which is then subtracted from the sample spectrum.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation :

    • Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.

  • Data Acquisition :

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the sample solution and another with the pure solvent (as a reference).

    • Scan the sample over a wavelength range of approximately 200-400 nm.[6]

    • The instrument will record the absorbance as a function of wavelength.

Visualizations

The following diagrams illustrate key conceptual frameworks for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Purified_Sample Purified this compound NMR NMR Spectroscopy (¹H, ¹³C) Purified_Sample->NMR Analysis MS Mass Spectrometry (EI, ESI) Purified_Sample->MS Analysis IR IR Spectroscopy (FTIR-ATR/KBr) Purified_Sample->IR Analysis UV_Vis UV-Vis Spectroscopy Purified_Sample->UV_Vis Analysis Structural_Elucidation Structural Elucidation NMR->Structural_Elucidation Provides Data MS->Structural_Elucidation Provides Data IR->Structural_Elucidation Provides Data UV_Vis->Structural_Elucidation Provides Data Purity_Assessment Purity Assessment Structural_Elucidation->Purity_Assessment

Caption: Experimental workflow for spectroscopic analysis.

Signaling_Pathways cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ir_uv Vibrational & Electronic Spectroscopy H1_NMR ¹H NMR Proton_Environment Proton Environment & Connectivity H1_NMR->Proton_Environment Identifies C13_NMR ¹³C NMR Carbon_Skeleton Carbon Skeleton C13_NMR->Carbon_Skeleton Identifies Structure_Confirmation Structure Confirmation of This compound Proton_Environment->Structure_Confirmation Carbon_Skeleton->Structure_Confirmation MS_Analysis Mass Spectrum Molecular_Weight Molecular Weight & Formula MS_Analysis->Molecular_Weight Determines Fragmentation_Pattern Fragmentation Pattern MS_Analysis->Fragmentation_Pattern Reveals Molecular_Weight->Structure_Confirmation Fragmentation_Pattern->Structure_Confirmation IR_Spectrum IR Spectrum Functional_Groups Functional Groups IR_Spectrum->Functional_Groups Identifies UV_Vis_Spectrum UV-Vis Spectrum Conjugated_Systems Conjugated π Systems UV_Vis_Spectrum->Conjugated_Systems Identifies Functional_Groups->Structure_Confirmation Conjugated_Systems->Structure_Confirmation

Caption: Information derived from each spectroscopic technique.

References

4,6-dichloroquinazoline CAS number lookup

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4,6-Dichloroquinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on this compound, a key intermediate in medicinal chemistry and drug discovery. It covers its chemical properties, synthesis, and its role as a scaffold for developing potent therapeutic agents, particularly kinase inhibitors.

Core Compound Identification

The foundational compound of interest is this compound, identified by the following CAS number:

  • CAS Number: 7253-22-7[1][2][3][4][5]

Physicochemical and Computational Data

Quantitative data for this compound has been compiled from various sources to provide a clear overview of its properties.

PropertyValueSource(s)
CAS Number 7253-22-7[1][2][3][4][5]
Molecular Formula C₈H₄Cl₂N₂[1][2][4]
Molecular Weight 199.04 g/mol [1]
Purity ≥97%[1]
Appearance Crystalline Solid[3]
InChI Key JEBCOVKUVLFOGR-UHFFFAOYSA-N[2][3]
Canonical SMILES C1=CC2=C(C=C1Cl)C(=NC=N2)Cl[3]
Topological Polar Surface Area (TPSA) 25.78 Ų[1]
LogP 2.9366[1]
pKa 0.11 ± 0.30 (Predicted)[3]

Synthesis of this compound

The synthesis of this compound is typically achieved through the chlorination of a quinazolinone precursor. The following protocol is a representative method adapted from procedures for similar chlorinated quinazolines.[6][7]

Experimental Protocol: Chlorination of 6-Chloroquinazolin-4(3H)-one

This protocol describes the conversion of 6-chloroquinazolin-4(3H)-one to this compound using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Materials and Reagents:

  • 6-Chloroquinazolin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline (catalyst)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Toluene

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Heating mantle or oil bath

  • Stirring apparatus

  • Vacuum filtration setup

  • Fume hood

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, place 6-chloroquinazolin-4(3H)-one (5 mmol).

  • Addition of Reagents: Under a fume hood, carefully add phosphorus oxychloride (POCl₃, 10 mL) to the flask. Add a catalytic amount (2-3 drops) of N,N-dimethylaniline.

  • Reflux: Fit the flask with a reflux condenser and heat the reaction mixture to 110-120 °C. Maintain this temperature for 4-6 hours.[6] The reaction should be monitored for completion using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice (50 g) with vigorous stirring. This step is highly exothermic and must be performed with caution in a fume hood.

  • Neutralization: Neutralize the acidic solution by slowly adding a saturated sodium bicarbonate solution until the pH reaches approximately 7-8.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration.

  • Washing and Drying: Wash the collected solid thoroughly with cold water to remove any inorganic impurities. Dry the product to yield crude this compound.

  • Purification (Optional): The product can be further purified by recrystallization from a suitable solvent such as ethanol or by azeotropic distillation with toluene to remove residual POCl₃.[6][7]

Synthesis Workflow Diagram

G cluster_start Starting Material cluster_process Chlorination Reaction cluster_workup Workup & Purification cluster_end Final Product A 6-Chloroquinazolin-4(3H)-one B Add POCl3 (N,N-dimethylaniline catalyst) A->B Step 1 C Reflux at 110-120 °C (4-6 hours) B->C Step 2 D Cool to RT C->D Step 3 E Quench on ice D->E Step 4 F Neutralize (NaHCO3) E->F Step 5 G Vacuum Filtration F->G Step 6 H Wash & Dry G->H Step 7 I This compound H->I Final Product

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Biological Activity

This compound is a privileged scaffold in medicinal chemistry, primarily used in the synthesis of kinase inhibitors.[8][9] The quinazoline core is a well-established pharmacophore that can bind to the ATP-binding site of various kinases.[10]

Postulated Mechanism of Action: EGFR Kinase Inhibition

Quinazoline derivatives are known to act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase whose overactivation is a hallmark of many cancers.[11][12] The 4-chloro substituent is a key feature for binding to the hinge region of the kinase domain.[8] The postulated mechanism involves blocking the ATP-binding site, which in turn inhibits autophosphorylation of the receptor and blocks downstream signaling pathways responsible for cell proliferation, survival, and metastasis.[11]

Postulated EGFR Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P ADP ADP EGFR->ADP Phosphorylation EGF EGF (Ligand) EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT P AKT->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR Inhibition ATP ATP ATP->EGFR Binds

References

physicochemical properties of substituted quinazolines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Substituted Quinazolines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, represents a privileged scaffold in medicinal chemistry.[1][2] The parent molecule, a light yellow crystalline solid, is rarely used itself; however, its substituted derivatives are integral to numerous clinically approved drugs and compounds under investigation.[1][2] These derivatives exhibit a vast array of biological activities, including anticancer, antimalarial, anti-inflammatory, and antihypertensive properties.[3][4][5]

The therapeutic efficacy and pharmacokinetic profile of a substituted quinazoline are intrinsically linked to its physicochemical properties.[6][7] Key parameters such as solubility, lipophilicity (logP/logD), and acid-base ionization (pKa) govern a molecule's absorption, distribution, metabolism, and excretion (ADME). Therefore, a comprehensive understanding and precise measurement of these properties are critical during the drug discovery and development process. This guide provides an in-depth overview of the core , details the experimental protocols for their determination, and explores their impact on biological activity, particularly in the context of kinase inhibition.

Core Physicochemical Properties of Substituted Quinazolines

The nature, position, and conjugation of substituents on the quinazoline ring system significantly influence its physicochemical characteristics.[4][6] These properties dictate the molecule's behavior in biological systems.

Lipophilicity (logP/logD)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a crucial determinant of its ability to cross biological membranes. It is commonly expressed as the logarithm of the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) at a specific pH. For ionizable molecules like quinazolines, logD is more physiologically relevant. A delicate balance is required; while sufficient lipophilicity is needed for membrane permeation, excessively high values can lead to poor aqueous solubility, high plasma protein binding, and increased metabolic clearance.[8]

Aqueous Solubility

Solubility is the maximum concentration of a substance that can be dissolved in a solvent at a given temperature and pH.[9] Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges.[10][11] The solubility of quinazoline derivatives is highly dependent on their substitution pattern and the pH of the medium, especially given the basic nature of the quinazoline nitrogens.[12]

Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. The parent quinazoline is a weak base with a pKa of 3.51.[2] The nitrogen atoms in the pyrimidine ring can be protonated, influencing the molecule's solubility, receptor binding, and membrane transport. Substituents on the ring can significantly alter the pKa values. Understanding the pKa is essential for predicting a drug's behavior in different physiological compartments, such as the stomach (low pH) and intestines (higher pH).[13]

Melting Point

The melting point is the temperature at which a solid turns into a liquid. It is an indicator of the purity of a compound and provides insight into the strength of the crystal lattice. Stronger intermolecular forces, such as hydrogen bonding and π-π stacking, lead to higher melting points.

Quantitative Physicochemical Data

The following table summarizes representative physicochemical data for the parent quinazoline and some of its derivatives. It is important to note that these values are highly dependent on the specific substituents and the experimental conditions under which they were measured.

Compound/DerivativeMolecular FormulaMelting Point (°C)pKalogPSolubility
Quinazoline (Parent)C₈H₆N₂48[2]3.51[2]-Soluble in water[2]
2-Methyl-4(3H)-quinazolinoneC₉H₈N₂O231-233[14]--Soluble in DMSO[14]
2-Thieno-4(3H)-quinazolinone analogC₂₂H₁₇ClN₄S243[15]---
2-Thieno-4(3H)-quinazolinone analogC₂₃H₂₀N₄OS254[15]---
GefitinibC₂₂H₂₄ClFN₄O₃194-1985.4, 7.23.2Poorly soluble in water
ErlotinibC₂₂H₂₃N₃O₄223-2255.42.9Slightly soluble in water
VandetanibC₂₂H₂₄BrFN₄O₂-7.63.5Insoluble in water

Note: Data for Gefitinib, Erlotinib, and Vandetanib are compiled from various publicly available drug information sources.

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is fundamental. Standardized, high-throughput methods are often employed in drug discovery.

Determination of Aqueous Solubility

The shake-flask method is the gold standard for determining thermodynamic solubility, though kinetic solubility assays are often used for higher throughput in early discovery.[10][16]

Methodology: Shake-Flask Method

  • Preparation: An excess amount of the solid quinazoline derivative is added to a vial containing a specific buffer solution (e.g., phosphate-buffered saline, PBS) of known pH.[10]

  • Equilibration: The vial is sealed and agitated (e.g., shaken or stirred) in a temperature-controlled environment (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the undissolved solid and the saturated solution.[11]

  • Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.[11]

  • Quantification: The concentration of the quinazoline derivative in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][12]

  • Analysis: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

G cluster_workflow Workflow: Shake-Flask Solubility Determination start Start: Excess solid + buffer solution equilibration Equilibration (Agitation at constant T for 24-48h) start->equilibration separation Phase Separation (Centrifugation / Filtration) equilibration->separation analysis Analysis of Supernatant (HPLC-UV or LC-MS) separation->analysis end Result: Thermodynamic Solubility analysis->end

Workflow for thermodynamic solubility determination.
Determination of the Acid Dissociation Constant (pKa)

Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[13][17]

Methodology: Potentiometric Titration

  • Sample Preparation: A precise amount of the quinazoline derivative is dissolved in a suitable solvent (often a co-solvent system like water/methanol for poorly soluble compounds) to a known concentration (e.g., 1 mM).[17] The ionic strength is kept constant using a background electrolyte like KCl.

  • Initial pH Adjustment: The solution is made acidic (e.g., to pH 2) by adding a strong acid (e.g., 0.1 M HCl).[17]

  • Titration: The solution is titrated with a standardized strong base (e.g., 0.1 M NaOH) added in small, precise increments.

  • pH Measurement: After each addition of the titrant, the solution is stirred to equilibrium, and the pH is recorded using a calibrated pH electrode.[13]

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa value corresponds to the pH at the half-equivalence point, which is identified as the inflection point on the curve.[13][17] Multiple titrations are performed to ensure reproducibility.[17]

G cluster_workflow Workflow: Potentiometric pKa Determination start Start: Dissolve compound in solvent with electrolyte acidify Adjust to low pH (e.g., pH 2 with HCl) start->acidify titrate Titrate with standardized base (e.g., 0.1 M NaOH) acidify->titrate record Record pH after each increment of titrant titrate->record plot Plot Titration Curve (pH vs. Titrant Volume) record->plot analyze Analyze Curve (Identify inflection point) plot->analyze end Result: pKa value analyze->end

Workflow for pKa determination via potentiometric titration.
Determination of Lipophilicity (logP)

While the shake-flask method is traditional, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used, rapid, and material-sparing alternative for estimating logP values.[8][18] This method relies on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its known logP value.[19]

Methodology: RP-HPLC Method

  • System Setup: An RP-HPLC system with a C18 column and a UV detector is used. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).[19]

  • Calibration: A series of standard compounds with well-established logP values are injected into the HPLC system. Their retention times (t_R) are recorded.

  • Data Analysis (Calibration): The logarithm of the capacity factor, log(k'), is calculated for each standard, where k' = (t_R - t_0) / t_0 (t_0 is the column dead time). A calibration curve is generated by plotting the known logP values of the standards against their calculated log(k') values.

  • Sample Analysis: The substituted quinazoline is injected into the same HPLC system under identical conditions, and its retention time is measured.

  • logP Calculation: The log(k') for the quinazoline is calculated, and its logP value is determined by interpolation from the calibration curve. This method provides a value often referred to as a chromatographic hydrophobicity index (CHI) or ElogP.[18][19]

G cluster_workflow Workflow: RP-HPLC for logP Estimation start Start: Inject standards with known logP values measure_standards Measure Retention Time (tR) for each standard start->measure_standards calculate_k Calculate log(k') for each standard measure_standards->calculate_k plot Plot Calibration Curve (logP vs. log(k')) calculate_k->plot end Result: Interpolate logP from calibration curve plot->end inject_sample Inject Quinazoline Sample measure_sample Measure Retention Time (tR) of the sample inject_sample->measure_sample calculate_sample_k Calculate log(k') for the sample measure_sample->calculate_sample_k calculate_sample_k->end

Workflow for estimating logP using RP-HPLC.

Impact on Biological Activity: Quinazolines as Kinase Inhibitors

Many substituted quinazolines exert their therapeutic effects, particularly in oncology, by inhibiting protein tyrosine kinases.[20] The quinazoline scaffold is highly effective at mimicking the adenine ring of ATP, enabling it to bind competitively to the ATP-binding pocket of kinases.[21] Physicochemical properties are paramount for this interaction and for the overall drug profile.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

EGFR is a key driver in many cancers, promoting cell proliferation and survival.[21][22] Several clinically approved drugs, such as gefitinib and erlotinib, are quinazoline-based EGFR inhibitors.[23] They function by blocking the ATP-binding site of the EGFR tyrosine kinase domain, which prevents receptor autophosphorylation and halts downstream signaling.[20][24]

G cluster_pathway EGFR Signaling Pathway Inhibition ligand Growth Factor (e.g., EGF) egfr EGFR ligand->egfr Binds dimer EGFR Dimerization & Autophosphorylation egfr->dimer Activates downstream Downstream Signaling (e.g., Ras-Raf-MAPK) dimer->downstream Phosphorylates no_response Apoptosis, Cell Cycle Arrest quinazoline Quinazoline Inhibitor quinazoline->dimer Inhibits response Cell Proliferation, Survival downstream->response

Inhibition of the EGFR signaling pathway by quinazolines.
Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway

VEGFR-2 is the primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[25][26] Quinazoline derivatives, such as vandetanib, can act as potent VEGFR-2 inhibitors.[27] By blocking VEGFR-2 autophosphorylation, these compounds inhibit downstream signaling pathways, thereby preventing endothelial cell proliferation and migration and cutting off the tumor's blood supply.[25]

G cluster_pathway VEGFR-2 Signaling Pathway Inhibition ligand VEGF vegfr VEGFR-2 ligand->vegfr Binds dimer VEGFR-2 Dimerization & Autophosphorylation vegfr->dimer Activates downstream Downstream Signaling (e.g., Akt/mTOR) dimer->downstream Phosphorylates no_response Anti-angiogenesis quinazoline Quinazoline Inhibitor quinazoline->dimer Inhibits response Angiogenesis, Endothelial Cell Survival downstream->response

Inhibition of the VEGFR-2 signaling pathway by quinazolines.
PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival that is frequently hyperactivated in cancer.[28] Certain quinazoline derivatives have been developed as inhibitors of key kinases within this pathway, such as PI3K and mTOR.[29][30] By blocking this cascade, these compounds can induce apoptosis and inhibit tumor growth.[28]

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway Inhibition rtk Receptor Tyrosine Kinase (e.g., EGFR) pi3k PI3K rtk->pi3k akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates effectors Downstream Effectors (e.g., S6K) mtor->effectors Activates response Cell Growth, Survival, Proliferation effectors->response quinazoline Quinazoline Inhibitor quinazoline->pi3k Inhibits

Inhibition of the PI3K/Akt/mTOR pathway by quinazolines.

Conclusion

The are not merely academic parameters; they are the fundamental drivers of a molecule's journey from a laboratory curiosity to a life-saving therapeutic. Properties such as solubility, lipophilicity, and pKa are inextricably linked to the ADME profile and biological activity of these compounds. The ability to accurately measure these characteristics through robust experimental protocols and to understand their impact on complex signaling pathways is essential for modern drug discovery. As researchers continue to explore the vast chemical space of quinazoline derivatives, a continued focus on optimizing these core physicochemical properties will be paramount in developing the next generation of targeted therapies.

References

synthesis of 4,6-dichloroquinazoline mechanism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 4,6-dichloroquinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways to this compound, a key intermediate in the development of various pharmacologically active compounds. This document outlines the core reaction mechanisms, provides detailed experimental protocols, and presents quantitative data to support the described methodologies.

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds that form the scaffold of numerous therapeutic agents, exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties. The strategic placement of halogen substituents on the quinazoline ring can significantly modulate the physicochemical and pharmacological properties of these molecules. This compound, in particular, serves as a versatile building block for the synthesis of more complex drug candidates. This guide focuses on the prevalent and efficient synthetic routes to this important intermediate.

Core Synthetic Pathway

The most common and practical synthesis of this compound commences with 2-amino-5-chlorobenzoic acid. The overall transformation involves two primary steps:

  • Cyclization: Formation of the quinazolinone ring system to yield 6-chloroquinazolin-4(3H)-one.

  • Chlorination: Conversion of the hydroxyl group at the 4-position to a chloride, yielding the target this compound.

Reaction Mechanism and Experimental Protocols

Step 1: Synthesis of 6-chloroquinazolin-4(3H)-one

The initial step involves the cyclization of 2-amino-5-chlorobenzoic acid with a source of a single carbon atom, typically formamide or urea, to form the pyrimidinone ring of the quinazoline scaffold.

Mechanism: The reaction proceeds via an initial acylation of the amino group of 2-amino-5-chlorobenzoic acid by formamide, followed by an intramolecular cyclization and dehydration to afford the stable 6-chloroquinazolin-4(3H)-one.

Experimental Protocol:

A mixture of 2-amino-5-chlorobenzoic acid and formamide is heated.[1] For instance, 34.30 g (0.20 mol) of 2-amino-4-chlorobenzoic acid and 125.0 mL (2.77 mol) of formamide were refluxed at 160 °C.[1] In a similar procedure, 2-amino-5-chlorobenzoic acid can be reacted with urea.[2] The reaction mixture is heated for a specified duration, typically several hours, to ensure complete cyclization. Upon cooling, the product precipitates and can be collected by filtration, washed with water, and dried.

Step 2: Synthesis of this compound

The second step is a chlorination reaction that converts the 6-chloroquinazolin-4(3H)-one intermediate into the final product, this compound. This is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1][2]

Mechanism: The keto-enol tautomerism of the quinazolinone allows the hydroxyl group to be protonated by the chlorinating agent (or a Lewis acid catalyst), making it a good leaving group. A subsequent nucleophilic attack by a chloride ion displaces the activated hydroxyl group, yielding the dichloro-substituted product. The use of a tertiary amine, such as N,N-dimethylaniline, can act as a catalyst.[3]

Experimental Protocol:

6-chloroquinazolin-4(3H)-one is refluxed with an excess of phosphorus oxychloride.[3] A catalytic amount of N,N-dimethylaniline can be added to facilitate the reaction.[3] The reaction is typically heated at reflux for several hours.[3] After completion, the excess POCl₃ is removed, often by careful quenching of the reaction mixture with ice water. The precipitated solid product is then collected by filtration, washed thoroughly with water to remove any remaining acid, and dried to yield this compound.[3] In an alternative procedure, thionyl chloride can be used in the presence of a catalytic amount of dimethylformamide (DMF).[1]

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of this compound and its intermediates.

StepStarting MaterialReagentsProductYield (%)Reference
12-amino-4-chlorobenzoic acidFormamide7-Chloroquinazolin-4(3H)-one82.3[1]
27-Chloro-6-nitroquinazolin-4(3H)-oneSOCl₂, DMF4,7-dichloro-6-nitroquinazoline91.3[1]
Overall2-amino-4-chlorobenzoic acid-4,7-dichloro-6-nitroquinazoline56.1[1]

Note: The data for the synthesis of the 4,7-dichloro-6-nitro analog is presented due to the availability of detailed step-wise yields in the cited literature. The synthetic principles are directly applicable to this compound.

Visualization of the Synthetic Pathway

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Synthesis_of_4_6_dichloroquinazoline A 2-amino-5-chlorobenzoic acid R1 Formamide or Urea Heat A->R1 B 6-chloroquinazolin-4(3H)-one R2 POCl₃ or SOCl₂ Heat B->R2 C This compound R1->B R2->C

Caption: Synthetic workflow for this compound.

Conclusion

The synthesis of this compound is a well-established process that is critical for the development of new therapeutic agents. The two-step approach, involving cyclization of 2-amino-5-chlorobenzoic acid followed by chlorination, is a robust and efficient method. The detailed protocols and mechanistic insights provided in this guide are intended to support researchers in the fields of medicinal chemistry and drug development in the synthesis of this valuable intermediate and its analogs.

References

An In-depth Technical Guide on the Reaction Kinetics of 4,6-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction kinetics of 4,6-dichloroquinazoline, focusing on its behavior in nucleophilic aromatic substitution (SNAr) reactions. This document synthesizes theoretical and experimental findings from the scientific literature to offer insights into the reaction mechanisms, influential factors, and experimental approaches relevant to this important heterocyclic compound.

Introduction to the Reactivity of this compound

Quinazoline derivatives are a significant class of compounds in medicinal chemistry and drug development, known for their diverse pharmacological activities. The reactivity of the quinazoline core, particularly when substituted with leaving groups like chlorine, is of fundamental importance for the synthesis of novel derivatives. This compound possesses two chlorine atoms that can be displaced by nucleophiles. The understanding of the kinetics of these substitution reactions is crucial for controlling reaction outcomes, optimizing synthesis protocols, and designing new molecules with desired properties.

The primary reaction pathway for this compound is nucleophilic aromatic substitution (SNAr). This reaction is characterized by the attack of a nucleophile on the electron-deficient quinazoline ring, leading to the displacement of a chloride ion. The presence of two nitrogen atoms in the pyrimidine ring significantly activates the system towards nucleophilic attack.

Reaction Mechanism and Kinetics: A Qualitative Overview

The accepted mechanism for SNAr reactions on the quinazoline scaffold is a two-step addition-elimination process. This involves the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction rate.

The reaction can be generalized as follows:

  • Nucleophilic Attack: The nucleophile attacks one of the carbon atoms bearing a chlorine atom. This is typically the rate-determining step.

  • Chloride Elimination: The aromaticity of the quinazoline ring is restored by the expulsion of a chloride ion.

A critical aspect of the reactivity of dichloroquinazolines is the regioselectivity of the nucleophilic attack. Theoretical studies, including Density Functional Theory (DFT) calculations on 2,4-dichloroquinazoline, have shown that the carbon atom at the 4-position is more susceptible to nucleophilic attack than the carbon at other positions.[1][2] This is attributed to a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient at the C4 position, making it more electrophilic.[1][2] This regioselectivity is also supported by experimental observations where substitution occurs preferentially at the C4 position under milder conditions.[3]

The following diagram illustrates the generally accepted SNAr pathway at the C4 position.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 4,6-DCQ This compound Meisenheimer Meisenheimer-like Intermediate 4,6-DCQ->Meisenheimer Nucleophilic Attack (Rate-Determining Step) Nu Nucleophile (Nu⁻) Product 4-Substituted-6-chloroquinazoline Meisenheimer->Product Chloride Elimination Cl Chloride Ion (Cl⁻)

Figure 1: Generalized SNAr mechanism at the C4 position of this compound.

Quantitative Data Summary

As of the latest literature review, specific quantitative kinetic data (e.g., rate constants, activation energies) for the reactions of this compound are not publicly available. Research in this area has focused more on synthetic applications and qualitative mechanistic understanding rather than detailed kinetic analysis. The following table is therefore presented as a template for the type of data that would be valuable for a comprehensive understanding of the reaction kinetics.

NucleophileSolventTemperature (°C)Second-Order Rate Constant (k, M⁻¹s⁻¹)Activation Energy (Ea, kJ/mol)Reference
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Note: Researchers are encouraged to perform kinetic studies on this compound to populate this critical data gap.

Experimental Protocols

While specific kinetic study protocols for this compound are not detailed in the literature, a general methodology for synthesis and a hypothetical workflow for a kinetic experiment are provided below. These are based on established procedures for similar quinazoline derivatives.

Representative Synthesis of a 4-Substituted-6-Chloroquinazoline Derivative

This protocol is adapted from the synthesis of 2-chloro-4-anilinoquinazolines and can serve as a starting point for the synthesis of derivatives of this compound.[2]

Materials:

  • This compound

  • Aniline derivative (or other nucleophile)

  • N,N-diisopropylethylamine (DIPEA)

  • Dioxane (anhydrous)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous dioxane.

  • Add the aniline derivative (1.0 mmol) to the solution.

  • Add N,N-diisopropylethylamine (DIPEA) (2.2 mmol) to the reaction mixture.

  • Stir the mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as flash chromatography.

Hypothetical Workflow for a Kinetic Study

The following workflow outlines a general approach for determining the reaction kinetics of this compound with a nucleophile using UV-Vis spectrophotometry.

Kinetic_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Solutions Prepare stock solutions of This compound and nucleophile Setup_Spectro Set up temperature-controlled UV-Vis spectrophotometer Prep_Solutions->Setup_Spectro Mix_Reactants Mix reactants in a cuvette at desired temperature Setup_Spectro->Mix_Reactants Monitor_Absorbance Monitor absorbance change over time at a specific wavelength Mix_Reactants->Monitor_Absorbance Plot_Data Plot Absorbance vs. Time Monitor_Absorbance->Plot_Data Determine_Rate Determine initial rates for different reactant concentrations Plot_Data->Determine_Rate Determine_Order Determine reaction order with respect to each reactant Determine_Rate->Determine_Order Calculate_k Calculate the rate constant (k) Determine_Order->Calculate_k

Figure 2: A hypothetical experimental workflow for a kinetic study of this compound.

Signaling Pathways and Logical Relationships

The interest in quinazoline derivatives often stems from their role as inhibitors of signaling pathways in various diseases, particularly cancer. While the reaction kinetics describe the synthesis of these compounds, the ultimate goal is often to modulate a biological pathway. For instance, many 4-anilinoquinazoline derivatives are known to be tyrosine kinase inhibitors. The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by a derivative of this compound.

Signaling_Pathway Growth_Factor Growth Factor Receptor_TK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor_TK Binds and Activates Downstream_Signaling Downstream Signaling (e.g., Ras-Raf-MEK-ERK) Receptor_TK->Downstream_Signaling Phosphorylates and Activates Quinazoline_Inhibitor 4-Anilino-6-chloroquinazoline Derivative Quinazoline_Inhibitor->Receptor_TK Inhibits Cell_Proliferation Cell Proliferation and Survival Downstream_Signaling->Cell_Proliferation Promotes

Figure 3: A simplified signaling pathway potentially inhibited by a this compound derivative.

Conclusion

This technical guide has summarized the current understanding of the reaction kinetics of this compound. While a detailed quantitative analysis is currently lacking in the scientific literature, the qualitative aspects of its reactivity, particularly in SNAr reactions, are well-understood based on analogous compounds. The preferential substitution at the C4 position provides a reliable strategy for the synthesis of a wide range of derivatives. The development of detailed kinetic profiles for this versatile building block would be a valuable contribution to the fields of organic synthesis and medicinal chemistry, enabling more precise control over reaction conditions and facilitating the discovery of novel bioactive molecules.

References

Solubility of 4,6-Dichloroquinazoline in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloroquinazoline is a heterocyclic organic compound featuring a quinazoline core substituted with two chlorine atoms.[1][2] With the molecular formula C₈H₄Cl₂N₂ and a molecular weight of approximately 199.04 g/mol , this compound serves as a critical building block in medicinal chemistry.[2] It is notably used in the synthesis of various pharmaceuticals, including potent tyrosine kinase inhibitors (TKIs) like gefitinib, which targets the Epidermal Growth Factor Receptor (EGFR).[3][4][5]

Understanding the solubility of this compound in organic solvents is a fundamental requirement for its application in synthesis, purification, formulation, and biological screening. Solubility dictates the choice of reaction media, influences crystallization processes, and is paramount for preparing stock solutions for in vitro and in vivo assays.

Data Presentation: Expected Solubility Profile

The solubility of quinazoline derivatives is heavily influenced by their substitution patterns. Generally, these compounds exhibit poor solubility in aqueous solutions but are soluble in several organic solvents.[6][7] Based on data from analogous compounds such as (E)-4,6-dichloro-2-styrylquinazoline and 4,7-dichloroquinazoline, the expected solubility of this compound in common organic solvents is summarized below.[8][9] It is strongly recommended to experimentally verify these qualitative assessments for any specific application.

Solvent ClassSolventExpected SolubilityRemarks
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighRecommended as the primary solvent for preparing concentrated stock solutions (e.g., 10-50 mM for related compounds).[8]
N,N-Dimethylformamide (DMF)HighOften used for quinazoline derivatives when high solubility is required.[9]
Acetonitrile (ACN)Moderate
AcetoneModerate
Polar Protic Methanol (MeOH)Moderate to LowSolubility is generally lower than in polar aprotic solvents like DMSO.[8][10]
Ethanol (EtOH)Moderate to LowSuitable for assays where DMSO may not be tolerated, though solubility is typically reduced.[8]
Isopropanol (IPA)Low
Non-Polar Aromatic TolueneSparingly Soluble
Chlorinated Dichloromethane (DCM)Moderate
Aqueous Buffers Phosphate-Buffered Saline (PBS)Very Low / InsolubleDirect dissolution is not recommended; dilution from a concentrated organic stock solution is necessary.[8]

Experimental Protocols

Precise solubility data is best obtained empirically. The following are standard, reliable methods for determining the solubility of a crystalline solid like this compound and for preparing stock solutions for experimental use.

Protocol 1: Gravimetric Method for Equilibrium Solubility Determination

This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature by measuring the mass of the solute in a saturated solution.[11]

Materials:

  • This compound (solid)

  • Selected organic solvents (high purity)

  • Thermostatically controlled shaker or water bath

  • Analytical balance (accurate to ±0.1 mg)

  • Sealed vials or flasks

  • Centrifuge

  • Calibrated pipettes

  • Syringe filters (0.22 µm, solvent-compatible)

  • Pre-weighed evaporation dishes or vials

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume or mass of the chosen solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the sealed vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Phase Separation: After equilibration, cease agitation and allow the vial to stand at the constant temperature for several hours to permit the excess solid to settle. For finer suspensions, centrifuge the vial at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant (the saturated solution) using a calibrated pipette. To prevent precipitation, the pipette may be pre-warmed to the equilibration temperature. It is critical not to disturb the solid phase at the bottom.

  • Filtration (Optional): For complete removal of any suspended microparticles, the collected supernatant can be passed through a syringe filter compatible with the solvent.

  • Solvent Evaporation: Transfer the accurately measured aliquot of the saturated solution into a pre-weighed, clean, and dry evaporation dish. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the compound) until a constant weight of the solid residue is achieved.

  • Calculation: Weigh the evaporation dish containing the dried solute. The solubility is calculated by dividing the mass of the dried residue by the volume of the aliquot of the saturated solution taken.

    Solubility (mg/mL) = (Mass of dish with residue - Mass of empty dish) / Volume of aliquot

Protocol 2: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the standard procedure for preparing a concentrated stock solution for use in biological assays.[8]

Materials:

  • This compound (powder, MW: 199.04 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath (optional)

  • 0.22 µm syringe filter (optional, for sterile applications)

Procedure:

  • Equilibration: Allow the container of this compound to reach room temperature before opening to prevent moisture condensation.

  • Weighing: On a calibrated analytical balance, tare a sterile microcentrifuge tube. Carefully weigh the desired amount of the compound. To prepare 1 mL of a 10 mM stock solution, weigh out 1.99 mg of this compound.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the compound. For the example above, add 1.0 mL of DMSO.

  • Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes. A clear solution should be obtained. If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes can be applied. Visually inspect the solution to ensure no solid particles remain.

  • Sterilization (Optional): For sterile applications such as cell culture, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -20°C or -80°C for long-term stability.

Mandatory Visualization

EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives

This compound is a key intermediate in the synthesis of several EGFR tyrosine kinase inhibitors.[3] These inhibitors function by competitively binding to the ATP-binding site within the kinase domain of EGFR, thereby blocking the signaling cascade that leads to cancer cell proliferation, survival, and metastasis. The following diagram illustrates this pathway and the point of therapeutic intervention.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF / Ligand EGFR EGFR (Tyrosine Kinase Receptor) EGF->EGFR Ligand Binding & Dimerization EGFR->EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Enters Nucleus AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation STAT3->Transcription Enters Nucleus Transcription->Proliferation Inhibitor Quinazoline-based TKI (e.g., Gefitinib) Inhibitor->EGFR Blocks ATP Binding Site (Inhibition)

References

In-Depth Technical Guide on Quinazoline Crystal Structure Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of quinazoline derivatives. Due to the current unavailability of public crystallographic data for 4,6-dichloroquinazoline, this document will utilize 4-methoxyquinazoline as a representative example to illustrate the core principles and data presentation formats relevant to the crystallographic analysis of this important class of heterocyclic compounds. The guide details experimental protocols for single-crystal X-ray diffraction, presents crystallographic data in a structured format, and explores the role of quinazoline derivatives in key biological signaling pathways, offering valuable insights for researchers in medicinal chemistry and drug development.

Introduction: The Significance of Quinazoline Scaffolds

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[1] These scaffolds are of significant interest to the pharmaceutical industry due to their diverse pharmacological activities, which include anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2] Many quinazoline-based drugs function by inhibiting key enzymes in cellular signaling pathways, such as epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K), making them crucial tools in targeted cancer therapy.[3][4][5]

Understanding the precise three-dimensional atomic arrangement of these molecules through single-crystal X-ray crystallography is paramount.[6] This knowledge provides invaluable insights into structure-activity relationships (SAR), aids in the rational design of more potent and selective drug candidates, and is essential for understanding intermolecular interactions within biological targets.[2]

Note on this compound: As of the date of this publication, a detailed, publicly accessible crystal structure for this compound has not been reported in crystallographic databases. Therefore, this guide will employ the crystal structure of 4-methoxyquinazoline as a pertinent and illustrative substitute to demonstrate the principles of data analysis and presentation.

Crystal Structure Analysis of a Quinazoline Derivative: 4-Methoxyquinazoline

The following sections present the crystallographic data for 4-methoxyquinazoline, a simple derivative that showcases the typical structural features of the quinazoline core.

Crystallographic Data

The crystal structure of 4-methoxyquinazoline was determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for 4-Methoxyquinazoline
Empirical FormulaC₉H₈N₂O
Formula Weight160.17
Temperature150 K
Wavelength (Cu Kα)1.54184 Å
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensions
a6.9590 (6) Å
b4.0517 (3) Å
c13.5858 (12) Å
α90°
β91.754 (8)°
γ90°
Volume382.88 (6) ų
Z2
Density (calculated)1.390 Mg/m³
Absorption Coefficient0.77 mm⁻¹
F(000)168
Data Collection & Refinement
Reflections Collected752
Independent Reflections674 [R(int) = 0.046]
Goodness-of-fit on F²1.06
Final R indices [I>2σ(I)]R1 = 0.057, wR2 = 0.149
R indices (all data)R1 = 0.066, wR2 = 0.158

Data sourced from the Crystallography Open Database, entry for 4-methoxyquinazoline.[7]

Selected Geometric Parameters

The tables below provide a summary of selected bond lengths, bond angles, and torsion angles for 4-methoxyquinazoline, which are crucial for understanding the molecule's geometry and conformation.

Table 2: Selected Bond Lengths (Å)
Atom 1 Atom 2
O1C4
O1C9
N1C2
N1C8a
N3C2
N3C4
C4C4a
C4aC5
C4aC8a
C5C6
Table 3: Selected Bond Angles (°)
Atom 1 Atom 2
C4O1
C2N1
C4N3
N1C2
N3C4
N3C4
O1C4
C5C4a
C5C4a
C8aC4a
Table 4: Selected Torsion Angles (°)
Atom 1 Atom 2
C9O1
C9O1
C8aN1
C2N1
C2N3
C2N3
C4C4a
C5C4a

Experimental Protocols

The determination of a small molecule's crystal structure by X-ray diffraction involves a series of critical steps, from sample preparation to data analysis.[6]

Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in the process.[2] The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered crystalline form. Common techniques for growing crystals of organic compounds like quinazoline derivatives include:

  • Slow Evaporation: A solution of the compound in a suitable solvent is prepared and allowed to evaporate slowly in a dust-free environment. The choice of solvent is critical; typically, a solvent in which the compound is moderately soluble is ideal.[8]

  • Vapor Diffusion (Hanging or Sitting Drop): A concentrated drop of the compound's solution is allowed to equilibrate with a larger reservoir of a precipitant. As vapor diffuses, the concentration of the compound in the drop gradually increases, leading to crystallization.[2]

  • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and inducing crystallization.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed within the X-ray beam of a diffractometer.[9] The crystal is cooled to a low temperature (e.g., 150 K) to minimize thermal vibrations of the atoms.

The data collection process involves rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations. A modern single-crystal XRD setup includes an X-ray source, a goniometer to manipulate the crystal, and a detector to record the diffracted X-rays.[9]

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination synthesis Synthesis & Purification crystallization Crystal Growth (e.g., Slow Evaporation) synthesis->crystallization mounting Crystal Mounting crystallization->mounting xray X-ray Diffraction (Data Collection) mounting->xray integration Data Integration & Reduction xray->integration solution Structure Solution (e.g., Direct Methods) integration->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Experimental workflow for single-crystal X-ray diffraction.
Structure Solution and Refinement

The collected diffraction data (a set of reflection intensities and positions) is processed to determine the unit cell parameters and space group. The initial atomic positions are then determined using computational methods, such as "direct methods" for small molecules. This initial model is then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure. The quality of the final structure is assessed using metrics like the R-factor.

Role of Quinazoline Derivatives in Signaling Pathways

Quinazoline derivatives are renowned for their ability to modulate key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. Their planar heterocyclic structure allows them to fit into the ATP-binding pockets of various kinases, acting as competitive inhibitors.

Inhibition of the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a central role in regulating cell growth and division.[3] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell proliferation. Quinazoline-based inhibitors like gefitinib and erlotinib are designed to block the ATP-binding site of EGFR, thereby inhibiting its kinase activity and shutting down downstream signaling cascades such as the PI3K/AKT/mTOR and Ras/Raf/MEK/ERK pathways.[10][11] This inhibition ultimately leads to reduced tumor growth and survival.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is another critical signaling network that is frequently dysregulated in cancer, promoting cell growth, proliferation, and survival.[5][12] Several quinazoline derivatives have been developed as inhibitors of PI3K, a key enzyme at the top of this cascade.[13] By blocking PI3K activity, these compounds prevent the phosphorylation and activation of downstream effectors like Akt and mTOR, leading to cell cycle arrest and apoptosis.[12]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K GrowthFactor Growth Factor (e.g., EGF) GrowthFactor->EGFR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription mTOR->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Inhibition Quinazoline->PI3K Inhibition

References

theoretical studies on dichloroquinazoline reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Theoretical Reactivity of Dichloroquinazolines

Introduction

Dichloroquinazolines, particularly 2,4-dichloroquinazoline, are pivotal precursors in the synthesis of a wide array of biologically active compounds. Their utility stems from the differential reactivity of the two chlorine-substituted carbon atoms, which allows for selective functionalization. Understanding the underlying electronic and energetic factors that govern this reactivity is crucial for researchers, scientists, and drug development professionals in designing efficient and regioselective synthetic routes. This guide provides an in-depth analysis of the theoretical studies that elucidate the reactivity of dichloroquinazolines, with a focus on computational insights into nucleophilic aromatic substitution (SNAr) reactions.

Core Reactivity Principle: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

The cornerstone of dichloroquinazoline chemistry is the regioselective nature of nucleophilic aromatic substitution. Experimental observations consistently show that when 2,4-dichloroquinazoline is treated with a nucleophile under mild conditions, substitution occurs preferentially at the C4 position.[1] The substitution of the second chlorine atom at the C2 position requires significantly harsher reaction conditions, such as higher temperatures or microwave irradiation.[1][2] This observed reactivity pattern is fundamental to the multi-step synthesis of complex quinazoline derivatives.

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in explaining this phenomenon. The regioselectivity is not governed by simple electrostatic attraction alone but is a result of orbital-driven interactions and the stability of reaction intermediates.

Theoretical Analysis of Reactivity

Computational chemistry provides powerful tools to dissect the factors controlling chemical reactions. For 2,4-dichloroquinazoline, DFT calculations have revealed that the carbon atom at the 4-position is inherently more susceptible to nucleophilic attack than the carbon at the 2-position.[2]

This enhanced reactivity at C4 is attributed to two key electronic factors:

  • Higher LUMO Coefficient: The Lowest Unoccupied Molecular Orbital (LUMO) is the primary orbital that accepts electrons from an incoming nucleophile. DFT calculations show that the C4 atom has a significantly greater contribution (a higher coefficient) to the LUMO of the 2,4-dichloroquinazoline molecule.[2] This makes the orbital interaction between the nucleophile and the C4 position more favorable.

  • Lower Activation Energy: The energy barrier that must be overcome for the reaction to proceed (the activation energy) is calculated to be lower for a nucleophilic attack at the C4 position compared to the C2 position.[2] This kinetic preference strongly supports the experimentally observed formation of the 4-substituted product.

Figure 1: Factors governing the regioselectivity of 2,4-dichloroquinazoline.
Quantitative Reactivity Descriptors

The following table summarizes the key quantitative data from DFT calculations that rationalize the preferential reactivity at the C4 position of the 2,4-dichloroquinazoline precursor.[2]

PositionAtomic ChargeLUMO Coefficient ContributionPredicted Reactivity
C4 Higher positive chargeGreaterMore susceptible to nucleophilic attack
C2 Lower positive chargeLesserLess susceptible to nucleophilic attack

Table 1: Calculated atomic charges and LUMO coefficients for the C2 and C4 atoms of 2,4-dichloroquinazoline.[2]

The SNAr Reaction Mechanism

The widely accepted mechanism for the regioselective SNAr reaction on 2,4-dichloroquinazoline is a two-step addition-elimination process.[2] The reaction is initiated by the attack of a nucleophile on the electron-deficient C4 carbon, leading to the formation of a resonance-stabilized tetrahedral intermediate known as a Meisenheimer σ-adduct.[1][2] In the second step, the aromaticity of the quinazoline ring is restored by the elimination of the chloride leaving group.

SNAr_Mechanism Start 2,4-Dichloroquinazoline + Nucleophile (Nu⁻) Step1 Step 1: Nucleophilic Attack at C4 Start->Step1 Intermediate Formation of Meisenheimer σ-Adduct Intermediate (Resonance Stabilized) Step1->Intermediate Addition Step2 Step 2: Elimination of Chloride Intermediate->Step2 Restoration of Aromaticity Product 2-Chloro-4-substituted-quinazoline Product + Cl⁻ Step2->Product Elimination

Figure 2: Workflow of the two-step SNAr mechanism at the C4 position.

Synthetic Strategy and Implications

The predictable regioselectivity of 2,4-dichloroquinazoline is a powerful tool for synthetic chemists. It allows for a controlled, stepwise introduction of different substituents at the C4 and C2 positions, which is essential for building molecular diversity and developing new drug candidates. The typical synthetic workflow leverages this differential reactivity.

Synthetic_Strategy A 2,4-Dichloroquinazoline (Precursor) B First SₙAr Reaction (Nucleophile 1, Mild Conditions) A->B e.g., Primary Amine C Mono-substituted Product (2-Chloro-4-aminoquinazoline) B->C D Second SₙAr Reaction (Nucleophile 2, Harsh Conditions) C->D e.g., Reflux, >100°C E Di-substituted Product (2,4-Diaminoquinazoline) D->E

Figure 3: Logical workflow for the stepwise synthesis of di-substituted quinazolines.

This strategy is extensively used to synthesize 2-chloro-4-aminoquinazolines and, subsequently, 2,4-diaminoquinazolines, which are privileged scaffolds in medicinal chemistry, appearing in drugs with antitumor, anti-inflammatory, and antiviral properties.[2][3]

Methodologies

Computational Protocol: Density Functional Theory (DFT)

The theoretical insights presented here were derived from DFT calculations, a robust computational method for studying the electronic structure of molecules.

  • Functional and Basis Set: A common level of theory used for these studies is the ωB97X-D functional with the 6-31G(d) basis set.[2][3] The ωB97X-D functional is effective because it includes corrections for dispersion forces, which are important for modeling intermolecular interactions. The 6-31G(d) basis set includes polarization functions, allowing for a more accurate representation of distorted electron clouds in transition states.[2]

  • Solvation Model: To simulate the reaction environment in a polar solvent, the Continuum-Polarizable Conductor Model (C-PCM) is often employed.[2][3]

  • Analysis: Calculations focus on geometry optimization to find the lowest energy structures of reactants, products, and transition states. Potential energy surface scans are used to model the approach of the nucleophile and calculate the activation energies for attacks at both C2 and C4.[2][3]

Experimental Protocol: 2D-NMR for Structural Verification

While theoretical calculations provide a predictive framework, experimental verification is essential. To confirm the regioselectivity of the SNAr reaction, particularly when primary amines are used as nucleophiles, 2D-Nuclear Magnetic Resonance (NMR) techniques are employed.[2] Methods like Heteronuclear Multiple Bond Correlation (HMBC) can unambiguously determine the site of substitution by identifying long-range correlations between protons on the nucleophile and carbons within the quinazoline ring, thus validating the computational predictions.[2]

References

The Cornerstone of Heterocyclic Chemistry: A Technical Guide to the Fundamental Reactions of the Quinazoline Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a privileged heterocyclic system of paramount importance in medicinal chemistry and materials science. Its derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This enduring relevance stems from the versatility of the quinazoline ring, which allows for a wide range of chemical modifications. This in-depth technical guide delineates the core reactions of the quinazoline ring system, providing detailed experimental protocols, quantitative data, and visual representations of key reaction pathways and biological signaling cascades.

Electrophilic Substitution Reactions

The quinazoline ring is a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrimidine ring. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring deactivates it towards electrophilic attack. Consequently, electrophilic substitution predominantly occurs on the more electron-rich benzene ring.[1] The general order of reactivity for electrophilic substitution on the carbocyclic ring is position 8 > 6 > 5 > 7.[1]

Nitration

Nitration is a characteristic electrophilic substitution reaction of the quinazoline ring, typically occurring at the 6-position.[2][3]

Experimental Protocol: Nitration of Quinazoline

  • Reagents: Fuming nitric acid, Concentrated sulfuric acid, Quinazoline.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place quinazoline in concentrated sulfuric acid and cool the mixture in an ice bath.

    • Slowly add fuming nitric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

    • Pour the reaction mixture carefully onto crushed ice.

    • Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.

    • Filter the precipitate, wash it with cold water, and dry it to obtain 6-nitroquinazoline.

  • Note: This reaction must be carried out in a well-ventilated fume hood with appropriate personal protective equipment, as it involves the use of strong acids and generates toxic fumes.

Nucleophilic Substitution Reactions

The pyrimidine ring of quinazoline, being electron-deficient, is susceptible to nucleophilic attack, particularly when substituted with good leaving groups such as halogens. The C4 position is generally more reactive towards nucleophiles than the C2 position.[1][4][5] This regioselectivity is attributed to the greater positive charge density at the C4 carbon.[6]

Substitution of Halogenated Quinazolines

2,4-Dichloroquinazoline is a versatile intermediate for the synthesis of a wide array of disubstituted quinazolines. Nucleophilic substitution occurs sequentially, with the first substitution preferentially taking place at the more reactive C4 position under milder conditions. The substitution at the C2 position typically requires harsher conditions.[4][7]

Experimental Protocol: Synthesis of 4-Amino-2-chloroquinazolines from 2,4-Dichloroquinazoline

  • Reagents: 2,4-Dichloroquinazoline, Primary or secondary amine (e.g., aniline, benzylamine), Solvent (e.g., ethanol, isopropanol, THF), Base (e.g., triethylamine, DIPEA).

  • Procedure:

    • Dissolve 2,4-dichloroquinazoline in the chosen solvent in a round-bottom flask.

    • Add the amine (1 equivalent) and the base (1.1 equivalents) to the solution.

    • Stir the reaction mixture at room temperature or gentle heating (e.g., 50-60 °C) for a specified time (typically 2-16 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

    • Upon completion, remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to yield the desired 4-amino-2-chloroquinazoline derivative.

Table 1: Synthesis of 4-Amino-2-chloroquinazolines

Nucleophile (Amine)SolventTemperatureTime (h)Yield (%)Reference
Hydrazine hydrateEthanol0-5 °C2-[4][7]
Benzylic aminesTHFRoom Temp.16-[5]
Various aminesIsopropanolReflux24-[8]

Oxidation Reactions

Oxidation of the quinazoline ring can lead to the formation of quinazolinones or N-oxides, depending on the oxidant and reaction conditions.

Formation of Quinazolin-4(3H)-ones

The oxidation of quinazoline or its dihydro derivatives is a common method for the synthesis of quinazolin-4(3H)-ones, a scaffold with significant pharmacological importance.

Experimental Protocol: Synthesis of 2-Phenylquinazolin-4(3H)-one via Oxidative Cyclization

This protocol describes a metal- and catalyst-free oxidative cleavage of an olefin followed by cyclization.[9][10]

  • Reagents: o-Aminobenzamide, Styrene, Di-tert-butyl peroxide (DTBP), p-Toluenesulfonic acid (p-TsOH), Dimethyl sulfoxide (DMSO).

  • Procedure:

    • In a pressure tube equipped with a magnetic stir bar, combine o-aminobenzamide (1.0 mmol), styrene (2.0 mmol), p-TsOH (0.66 mmol), and DMSO (2 mL).[9]

    • Add DTBP (2.2 mmol) to the mixture via a syringe and seal the pressure tube with a Teflon cap.[9]

    • Place the reaction mixture in a preheated aluminum block at 120 °C and stir for 16 hours.[9]

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford 2-phenylquinazolin-4(3H)-one.

Table 2: Yields of 2-Substituted Quinazolin-4(3H)-ones from o-Aminobenzamide and Styrenes

Styrene DerivativeYield (%)Reference
Styrene78[9]
4-Methylstyrene82[9]
4-Methoxystyrene75[9]
4-Chlorostyrene71[9]

Reduction Reactions

The reduction of the quinazoline ring can be controlled to selectively hydrogenate either the pyrimidine or the benzene ring.

Catalytic Hydrogenation

Catalytic hydrogenation is a common method for the reduction of the quinazoline ring. The choice of catalyst and reaction conditions determines the product. For instance, catalytic hydrogenation over palladium or platinum oxide can lead to the formation of 1,2,3,4-tetrahydroquinazolines.

Experimental Protocol: Catalytic Hydrogenation of a Quinazolinone

  • Reagents: Substituted 4(3H)-quinazolinone, Palladium on carbon (Pd/C) or Platinum oxide (PtO₂), Solvent (e.g., ethanol, acetic acid), Hydrogen gas.

  • Procedure:

    • In a hydrogenation vessel, dissolve the substituted 4(3H)-quinazolinone in the chosen solvent.

    • Add the catalyst (typically 5-10 mol%).

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen to the desired pressure (e.g., 40-60 psi).[11]

    • Stir the reaction mixture at room temperature or with gentle heating until the theoretical amount of hydrogen is consumed.

    • Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the filter cake with the solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography.

Cycloaddition Reactions

The quinazoline ring can participate in cycloaddition reactions, providing access to more complex fused heterocyclic systems. For instance, [4+2] cycloaddition reactions have been reported.[12]

Experimental Workflow: [4+1+1] Tandem Cycloaddition for Quinazoline Synthesis

This workflow illustrates a base-promoted, metal-free synthesis of 2,4-disubstituted quinazolines.[12]

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product Nitroarene Nitroarene Reaction Reaction Nitroarene->Reaction [4+1+1] Tandem Cycloaddition Aldehyde Aldehyde Aldehyde->Reaction Ammonium Salt Ammonium Salt Ammonium Salt->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Heating Heating Heating->Reaction Quinazoline Quinazoline Reaction->Quinazoline

Caption: Workflow for the [4+1+1] tandem cycloaddition synthesis of quinazolines.

Biological Significance: Quinazolines as Kinase Inhibitors

Many quinazoline derivatives owe their therapeutic efficacy to their ability to inhibit protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of cancer.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Quinazoline-based compounds like Gefitinib and Erlotinib are potent inhibitors of EGFR tyrosine kinase, a key player in cell proliferation and survival.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR binds ADP ADP EGFR->ADP hydrolyzes Downstream Signaling Downstream Signaling EGFR->Downstream Signaling activates Quinazoline Inhibitor Quinazoline Inhibitor Quinazoline Inhibitor->EGFR blocks ATP binding ATP ATP ATP->EGFR binds to kinase domain Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation

Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.

Table 3: IC₅₀ Values of Representative Quinazoline-based EGFR Inhibitors

CompoundEGFR IC₅₀ (µM)Cancer Cell LineReference
Compound 6d0.069NCI-H460 (Lung)[1][13]
Erlotinib0.045-[1][13]
Compound 8b0.00137-[14]
Compound 5k0.010A549 (Lung)[5]
Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway

Quinazoline derivatives can also inhibit VEGFR, a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth.

VEGFR_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR binds PI3K/Akt Pathway PI3K/Akt Pathway VEGFR->PI3K/Akt Pathway activates Quinazoline Inhibitor Quinazoline Inhibitor Quinazoline Inhibitor->VEGFR inhibits Angiogenesis Angiogenesis PI3K/Akt Pathway->Angiogenesis

Caption: Inhibition of the VEGFR signaling pathway by quinazoline derivatives.

Table 4: IC₅₀ Values of Representative Quinazoline-based VEGFR-2 Inhibitors

CompoundVEGFR-2 IC₅₀ (µM)Cancer Cell LineReference
Compound VII4.6HepG2, PC3, MCF-7[2]
Compound 18d0.340HepG2, MCF-7, HCT-116[15]
Compound SQ20.014HT-29, COLO-205[16]
Sorafenib0.588-[15]
Phosphoinositide 3-kinase (PI3K)/Akt Signaling Pathway

The PI3K/Akt pathway is another critical signaling cascade involved in cell growth, proliferation, and survival that can be targeted by quinazoline inhibitors.

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K activates Akt Akt PI3K->Akt activates Quinazoline Inhibitor Quinazoline Inhibitor Quinazoline Inhibitor->PI3K inhibits Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation

Caption: Inhibition of the PI3K/Akt signaling pathway by quinazoline derivatives.

Table 5: IC₅₀ Values of Representative Quinazoline-based PI3K Inhibitors

CompoundPI3Kα IC₅₀ (nM)Cancer Cell LineReference
(S)-C5-HCT116, MCF-7[17]
(S)-C8-HCT116, MCF-7[17]
Compound 48c<10AML cell lines[18]
Piperazine amide 2d-Rat-1[19]

This guide provides a foundational understanding of the key chemical transformations of the quinazoline ring and highlights its significance in the context of modern drug discovery. The provided protocols and data serve as a practical resource for researchers engaged in the synthesis and evaluation of novel quinazoline-based compounds.

References

Methodological & Application

Application Notes and Protocols for 4,6-dichloroquinazoline as a Kinase Inhibitor Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors. Its derivatives are particularly effective as inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical targets in oncology. The 4,6-dichloroquinazoline moiety serves as a versatile precursor for the synthesis of a wide array of potent and selective kinase inhibitors. The chlorine atom at the 4-position provides a reactive site for nucleophilic substitution, typically with anilines, to generate the 4-anilinoquinazoline pharmacophore that is crucial for binding to the ATP pocket of kinases. The chlorine at the 6-position offers a site for further structural modification to enhance potency, selectivity, and pharmacokinetic properties. These application notes provide an overview of the utility of this compound in developing kinase inhibitors, along with detailed protocols for their synthesis and biological evaluation.

Data Presentation: Inhibitory Activity of this compound Derivatives

The following tables summarize the in vitro inhibitory activities of representative kinase inhibitors derived from quinazoline precursors. These derivatives showcase the potential of the this compound scaffold in generating compounds with significant anti-proliferative and kinase-modulating effects.

Table 1: In Vitro Kinase Inhibitory Activity of Selected Quinazoline Derivatives

Compound ID/Derivative Target Kinase IC50 (nM) Reference
Compound 6 EGFR 10 [1]
Compound 6 VEGFR-2 80 [1]
Compound 7i EGFR 17.32 [2]
Compound 8 EGFRwt 0.8 [1]
Compound 8 EGFRT790M/L858R 2.7 [1]
Compound 19 EGFR 3.2 [1]
Compound 45a EGFR 130 [3]
Compound 45a VEGFR-2 560 [3]
Compound SQ2 VEGFR-2 14 [2]
Quinazoline-Indazole Hybrid 46 VEGFR-2 5.4 [4]
(E)-4,6-dichloro-2-styrylquinazoline derivative 6c EGFR 83 [5]
(E)-4,6-dichloro-2-styrylquinazoline derivative 6c VEGFR-2 76 [5]

| Quinazoline Derivative 11d | VEGFR-2 | 5490 |[6] |

Table 2: In Vitro Anti-proliferative Activity of Selected Quinazoline Derivatives

Compound ID/Derivative Cell Line Cancer Type IC50 (µM) Reference
Compound 7i A549 Lung 2.25 [2]
Compound 7i HT-29 Colon 1.72 [2]
Compound 7i MCF-7 Breast 2.81 [2]
Styrylquinazoline-benzenesulfonamide A549 Lung 0.190 [7]
2-Styrylquinazolin-4(3H)-one Derivative MCF-7 Breast 0.08 [7]
Compound SQ2 HT-29 Colon 3.38 [2]
Compound SQ2 COLO-205 Colon 10.55 [2]
Compound 11d HepG2 Liver 10.3 [6]
Pyrazole-thiadiazole derivative 6g A549 Lung 1.537 [3]
Isatin-quinazoline hybrid 6c HepG2 Liver 2.6 [5]

| Isatin-quinazoline hybrid 6c | MCF-7 | Breast | 3.1 |[5] |

Experimental Protocols

Protocol 1: Synthesis of 4-Anilino-6-chloroquinazoline Derivatives

This protocol describes a general method for the synthesis of 4-anilino-6-chloroquinazoline derivatives from the this compound precursor via nucleophilic aromatic substitution.

Materials:

  • This compound

  • Substituted aniline derivative (e.g., 3-ethynylaniline)

  • Isopropanol (IPA)

  • Hydrochloric acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in isopropanol.

  • Add the substituted aniline derivative (1.1 equivalents) to the solution.

  • Add a catalytic amount of concentrated HCl.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82°C) with stirring.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • A precipitate of the product hydrochloride salt should form. Collect the solid by vacuum filtration.

  • Wash the solid with cold isopropanol and then with diethyl ether to remove impurities.

  • If further purification is needed, the crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).[8]

  • Characterize the final product by NMR, mass spectrometry, and FT-IR to confirm its identity and purity.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a luminescent-based assay to determine the in vitro inhibitory activity of a compound against a target kinase.[9][10]

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR-2)

  • Specific peptide substrate for the kinase

  • ATP (Adenosine Triphosphate)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.4, 10 mM MgCl₂, 0.1 mg/ml BSA)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well or 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in the kinase reaction buffer to achieve the final desired concentrations.

  • Kinase Reaction:

    • Add the diluted test compounds or DMSO (vehicle control) to the wells of the plate.

    • Add a solution containing the kinase and its substrate in the assay buffer to each well.

    • Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis:

    • The luminescence signal is inversely proportional to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the compound concentration and use a non-linear regression model to determine the IC50 value.[9]

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of test compounds on the proliferation of cancer cell lines.[5][7]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in a complete culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of the compounds.

    • Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours under standard cell culture conditions.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[7]

Visualizations

G cluster_start Starting Material cluster_reaction Synthesis cluster_intermediate Intermediate cluster_modification Further Modification (Optional) cluster_final Final Product start This compound react Nucleophilic Aromatic Substitution start->react + Substituted Aniline Isopropanol, HCl (cat.) intermediate 4-Anilino-6-chloroquinazoline Derivative react->intermediate mod Suzuki Coupling, Buchwald-Hartwig Amination, etc. intermediate->mod product Potent Kinase Inhibitor intermediate->product Direct Use mod->product

Caption: Synthetic workflow for kinase inhibitors from this compound.

EGFR_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds P P EGFR->P Autophosphorylation ATP ATP Inhibitor Quinazoline Inhibitor (derived from this compound) Inhibitor->EGFR Blocks ATP Binding Site PI3K PI3K P->PI3K Activates RAS RAS P->RAS Activates ADP ADP ATP->ADP AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Nucleus Nucleus mTOR->Nucleus RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Nucleus Proliferation Cell Proliferation, Survival, Metastasis Nucleus->Proliferation Gene Transcription

Caption: EGFR signaling pathway and inhibition by quinazoline derivatives.

G cluster_synthesis Compound Synthesis cluster_screening Screening & Evaluation cluster_optimization Lead Optimization synthesis Synthesize Quinazoline Derivatives from this compound kinase_assay In Vitro Kinase Assay (e.g., ADP-Glo) synthesis->kinase_assay cell_assay Cell Proliferation Assay (e.g., MTT) synthesis->cell_assay data_analysis Determine IC50 Values kinase_assay->data_analysis cell_assay->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar Potent Hits sar->synthesis Iterative Design admet ADMET Profiling sar->admet lead_compound Identify Lead Compound admet->lead_compound

Caption: Experimental workflow for screening quinazoline-based kinase inhibitors.

References

Application Notes and Protocols: Synthesis of Erlotinib via Nucleophilic Aromatic Substitution of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Erlotinib (marketed as Tarceva) is a highly selective and potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] It is a crucial therapeutic agent for the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer, particularly in patients whose tumors have specific EGFR mutations.[1] The synthesis of Erlotinib is a key process for its availability as an active pharmaceutical ingredient (API). A widely adopted and efficient method for its synthesis involves the nucleophilic aromatic substitution (SNAr) reaction between 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline and 3-ethynylaniline. This document provides detailed protocols and application notes for this critical synthetic step.

Mechanism of Action: Erlotinib functions by competitively and reversibly inhibiting the ATP-binding site of the EGFR tyrosine kinase domain.[1][3] This action prevents the autophosphorylation of the receptor, which in turn blocks the activation of downstream signaling cascades.[4][5] Key inhibited pathways include the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, which are critical for driving cancer cell proliferation, survival, angiogenesis, and metastasis.[4][6] By disrupting these signals, Erlotinib can induce cancer cell apoptosis and arrest the cell cycle.[5][6]

Erlotinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway Ras/MAPK Pathway cluster_pi3k_pathway PI3K/Akt Pathway cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Erlotinib Erlotinib Erlotinib->EGFR Inhibits Phosphorylation EGF EGF (Ligand) EGF->EGFR Binds

Erlotinib inhibits EGFR signaling pathways.[3][4][5][6]

Synthesis of Erlotinib from 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline

The core reaction for synthesizing Erlotinib involves the coupling of the 4-chloro-quinazoline intermediate with 3-ethynylaniline.[7] This reaction proceeds via a nucleophilic aromatic substitution where the amino group of 3-ethynylaniline displaces the chlorine atom at the C4 position of the quinazoline ring. The reaction can be performed under various conditions, including in protic solvents like isopropanol or in an aqueous medium.[8][9][10]

Erlotinib_Synthesis_Workflow cluster_reaction Reaction Conditions Reactant1 4-chloro-6,7-bis (2-methoxyethoxy)quinazoline Product Erlotinib Reactant1->Product Reactant2 3-ethynylaniline Reactant2->Product Solvent Solvent (e.g., Isopropanol, Water) Heat Heat (40-90°C) Base Base (optional) (e.g., Pyridine, DIPEA)

General workflow for Erlotinib synthesis.[8][9][10]

Experimental Protocols

Below are two detailed protocols for the synthesis of Erlotinib based on methods reported in the literature.

Protocol 1: Synthesis in Isopropanol

This protocol describes the synthesis of Erlotinib via a reaction in isopropanol, a common protic solvent for this type of coupling.[8][10][11]

Materials:

  • 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline

  • 3-Ethynylaniline (1.1 - 1.5 equivalents)

  • Isopropanol (IPA)

  • Base (e.g., Pyridine or N,N-Diisopropylethylamine, 1.1 - 1.5 equivalents) (Optional, but often used to scavenge HCl byproduct)

  • Hexane

  • Reaction flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Filtration apparatus (Büchner funnel)

  • Vacuum oven

Procedure:

  • In a suitable reaction flask, dissolve 1 equivalent of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline and 1.1-1.5 equivalents of 3-ethynylaniline in isopropanol.[8][11]

  • Add 1.1-1.5 equivalents of a suitable base (e.g., pyridine) to the mixture.[8]

  • Heat the reaction mixture to reflux (approximately 80-90°C) with constant stirring.[8][10]

  • Maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting materials.[8][11]

  • Upon completion, cool the reaction mixture to room temperature to allow the Erlotinib product to precipitate as a solid.[8]

  • Collect the solid product by vacuum filtration.[8][11]

  • Wash the filtered solid sequentially with cold isopropanol and then with a non-polar solvent like hexane to remove residual impurities.[8]

  • Dry the final product under vacuum to obtain pure Erlotinib.[8]

Protocol 2: Synthesis in Aqueous Medium

This protocol outlines an alternative, more environmentally friendly synthesis performed in an aqueous medium under acidic conditions.[2][9]

Materials:

  • 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (19.5 g, as per literature scale)

  • 3-ethynylaniline (8.4 g, as per literature scale)

  • 37% Hydrochloric acid (5.2 mL, as per literature scale)

  • Water (300 mL)

  • Diethyl ether

  • Reaction flask with magnetic stirrer

  • Heating apparatus (water bath or heating mantle)

  • Filtration apparatus

Procedure:

  • Suspend 19.5 g of 4-chloro-6,7-bis-(2-methoxy-ethoxy)-quinazoline in 300 mL of water in a reaction flask.[9]

  • Add 8.4 g of 3-ethynylaniline and 5.2 mL of 37% hydrochloric acid to the suspension at a temperature of 25-30°C.[9]

  • Heat the reaction mixture to 40°C and stir vigorously for 1.5 hours.[2][9]

  • After the reaction period, cool the mixture to room temperature.

  • Collect the resulting solid precipitate by filtration.[2]

  • Wash the solid with water and then with diethyl ether to remove impurities.[2]

  • Dry the product at 40°C to yield Erlotinib hydrochloride as a white solid.[2]

Data Presentation: Summary of Reaction Conditions

The following table summarizes quantitative data from various reported syntheses for the final coupling step to produce Erlotinib.

Parameter Protocol 1 (Isopropanol) Protocol 2 (Aqueous HCl) Reference
Solvent IsopropanolWater[8][9]
Reactant 1 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline4-chloro-6,7-bis(2-methoxyethoxy)quinazoline[8][9]
Reactant 2 3-ethynylaniline3-ethynylaniline[8][9]
Temperature Reflux (80-90°C)40°C[8][9]
Reaction Time 4-6 hours1.5 hours[8][9]
Catalyst/Additive Base (e.g., Pyridine)Hydrochloric Acid[8][9]
Reported Yield Not specified in detail87.5% (as HCl salt)[2]
Overall Yield N/A44% (over 7 steps) / 51% (over 6 steps)[2][9]

References

Application Notes and Protocols: Antimicrobial Activity of 4,6-dichloroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial properties of 4,6-dichloroquinazoline derivatives. This document includes a summary of their activity against various microbial strains, detailed protocols for in vitro antimicrobial testing, and insights into their potential mechanisms of action.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of various 4,6-disubstituted quinazoline derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, is a key indicator of antimicrobial potency.

Table 1: Antibacterial Activity of 4,6-disubstituted Quinazoline Derivatives (MIC in µg/mL)

Compound/DerivativeEscherichia coliStaphylococcus aureusPseudomonas aeruginosaBacillus subtilisOther Gram-Positive BacteriaOther Gram-Negative BacteriaReference(s)
4,6-disubstituted quinazoline derivatives (general)50 - 100-----[1]
6-bromo-2-phenylquinazoline-4(3H)-one18-----[1]
2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide1.56252525L. monocytogenes: 1.56S. typhimurium: 3.125[2]
1,3,4-oxadiazole-fused and piperazine-fused quinazoline derivative (7f)-2 (RN4220)----[3]
1,3,4-oxadiazole-fused and piperazine-fused quinazoline derivative (7i)----S. aureus KCTC 503: 32-[3]
1-[(3-methylphenyl)amino]-10H-[1][4][5]triazino[5,4-b]quinazolin-10-one5101001--[6]
VMA-17-04-16-128----[7]
VMA-13-05-64-128----[7]
VMA-17-01-32-128----[7]

Note: "-" indicates data not available in the cited sources.

Table 2: Antifungal Activity of 4,6-disubstituted Quinazoline Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansAspergillus nigerAspergillus flavusOther Fungal StrainsReference(s)
2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide0.78-0.097-[2]
4-(5-methyl-5,6-dihydrotetrazolo[1,5-c]quinazolin-5-yl)benzoic acidEffective---[8]
Quinazolinone derivative 2c---Fusarium oxysporum f. sp. Niveum: 62.42% inhibition at 300 mg/L[9]

Experimental Protocols

Detailed methodologies for common in vitro antimicrobial susceptibility tests are provided below. These protocols are essential for the consistent and reliable evaluation of this compound derivatives.

Agar Well Diffusion Method

This method is used for the initial screening of antimicrobial activity.

Principle: An antimicrobial agent diffuses from a well through a solidified agar medium, creating a concentration gradient. If the substance is effective, it will inhibit the growth of the seeded microorganism, resulting in a clear zone of inhibition around the well.

Protocol:

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi and sterilize by autoclaving. Pour the sterile agar into petri dishes and allow it to solidify.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Uniformly spread the microbial inoculum over the entire surface of the agar plate using a sterile cotton swab.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer or a pipette tip.

  • Sample Addition: Add a defined volume (e.g., 100 µL) of the this compound derivative solution (at a known concentration) into each well.

  • Controls: Use a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the test compound) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at an appropriate temperature for fungi.

  • Data Analysis: Measure the diameter of the zone of inhibition in millimeters (mm).

Agar_Well_Diffusion_Workflow A Prepare Agar Plates C Inoculate Agar Surface A->C B Prepare Standardized Microbial Inoculum B->C D Create Wells in Agar C->D E Add Test Compound and Controls to Wells D->E F Incubate Plates E->F G Measure Zones of Inhibition F->G

Agar Well Diffusion Experimental Workflow.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method provides a quantitative measure of antimicrobial activity.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration that inhibits visible growth after incubation.

Protocol:

  • Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a sterile 9-well microtiter plate, perform a two-fold serial dilution of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism and dilute it in CAMHB to the final desired inoculum density (approximately 5 x 10^5 CFU/mL).

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • Result Interpretation: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.

MIC_Determination_Workflow A Prepare Serial Dilutions of Test Compound in 96-Well Plate C Inoculate All Wells (except negative control) A->C B Prepare Standardized Microbial Inoculum B->C D Incubate Plate C->D E Visually Assess for Bacterial Growth (Turbidity) D->E F Determine MIC E->F

MIC Determination Experimental Workflow.

Postulated Mechanism of Action

While the precise antimicrobial mechanisms of all this compound derivatives are not fully elucidated, a prominent proposed target is DNA gyrase .[2] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.

Inhibition of DNA Gyrase:

Quinazoline derivatives are hypothesized to interfere with the function of DNA gyrase.[2][10][11] This enzyme introduces negative supercoils into DNA, a process crucial for relieving torsional stress during replication and transcription. By inhibiting DNA gyrase, these compounds can disrupt these fundamental cellular processes, ultimately leading to bacterial cell death. The interaction may involve binding to the enzyme-DNA complex, thereby stabilizing it and preventing the re-ligation of the DNA strands.

DNA_Gyrase_Inhibition_Pathway cluster_bacterium Bacterial Cell Quinazoline This compound Derivative DNA_Gyrase DNA Gyrase (Topoisomerase II) Quinazoline->DNA_Gyrase Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Postulated DNA Gyrase Inhibition Pathway.

Further research is ongoing to fully characterize the structure-activity relationships and the precise molecular interactions of this compound derivatives with their microbial targets. These compounds represent a promising scaffold for the development of novel antimicrobial agents.

References

Application Notes and Protocols: Creating Fluorescent Probes from 4,6-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a privileged heterocyclic structure found in numerous biologically active compounds and functional materials. 4,6-dichloroquinazoline, in particular, serves as a versatile building block for the synthesis of novel fluorescent probes. The differential reactivity of its two chlorine atoms (at the C4 and C6 positions) allows for selective and sequential functionalization. This modularity enables the rational design of probes where one position can be used to tune the core photophysical properties while the other attaches a recognition element for a specific analyte. These probes are invaluable tools for a range of applications, including high-throughput screening, cellular imaging, and the detection of biologically relevant ions and small molecules.

This document provides detailed methodologies for the synthesis and application of fluorescent probes derived from this compound, with a focus on creating tools for kinase activity monitoring and live-cell imaging.

Probe Design Strategy

The fundamental design of a fluorescent probe typically involves a fluorophore linked to a receptor or recognition moiety. The interaction of the receptor with its target analyte triggers a change in the fluorophore's emission, leading to a detectable signal. The this compound core can be elaborated into a highly tunable scaffold where these components can be systematically introduced.

G cluster_0 This compound Core cluster_1 Functional Moieties core Quinazoline Scaffold c4 C4-Cl (Reactive Site 1) core->c4 c6 C6-Cl (Reactive Site 2) core->c6 receptor Recognition Moiety (e.g., Kinase Inhibitor, Ion Chelator) c4->receptor Suzuki or Buchwald-Hartwig Coupling modulator Property Modulator (e.g., Fluorophore, Solubilizing Group) c6->modulator Nucleophilic Aromatic Substitution

Caption: Modular design of fluorescent probes from a this compound scaffold.

Applications in Kinase Activity and Cellular Imaging

Quinazoline derivatives have been successfully developed as potent kinase inhibitors. By conjugating these pharmacophores to a fluorophore, it is possible to create probes that report on kinase activity and localization within living cells. These probes can exhibit a "turn-on" fluorescence response upon binding to the hydrophobic active site of a kinase, providing a direct method to visualize target engagement.[1][2]

Example Signaling Pathway: EGFR Tyrosine Kinase

Many kinase inhibitors, such as Gefitinib, are based on a 4-anilinoquinazoline core. A fluorescent probe based on this structure could be used to visualize the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.

G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds P_EGFR EGFR (Dimerized & Autophosphorylated) EGFR->P_EGFR Dimerizes Probe Quinazoline Probe (Fluorescent Inhibitor) Probe->P_EGFR Inhibits & Fluoresces Grb2 Grb2/Sos1 P_EGFR->Grb2 Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a fluorescent quinazoline probe.

Data Presentation: Photophysical Properties

The photophysical properties of fluorescent probes derived from this compound can be tuned by altering the substituents at the C4 and C6 positions. The following table summarizes representative data for hypothetical probes designed for specific applications, based on values reported for similar quinoline and quinazoline-based systems.[1][3][4]

Probe NameTarget AnalyteExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (Φ)Detection Limit
QZ-Kin-1 Aurora A Kinase410485750.45 (bound)IC50: 222 nM[1]
QZ-FA-1 Formaldehyde380460800.60 (post-reaction)50 nM[3]
QZ-Zn-1 Zinc (Zn²⁺)3654901250.5510-100 pM[5]
QZ-CO-1 Carbon Monoxide3505001500.70 (post-reaction)< 1 µM[6]

Experimental Protocols

The following protocols provide a general framework for the synthesis and application of this compound-based fluorescent probes.

Synthetic Workflow Overview

The synthesis typically proceeds in a stepwise manner to allow for differential functionalization of the C4 and C6 positions. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, are commonly employed for C-C or C-N bond formation.

G Start This compound Step1 Step 1: Selective Functionalization (e.g., Suzuki Coupling) - Reagent: Arylboronic Acid - Catalyst: Pd(PPh₃)₄ Start->Step1 Intermediate Mono-Substituted Intermediate (e.g., 4-Aryl-6-chloroquinazoline) Step1->Intermediate Purify1 Purification (Column Chromatography) Intermediate->Purify1 Step2 Step 2: Second Functionalization (e.g., Buchwald-Hartwig Amination) - Reagent: Amine (Receptor) - Catalyst: Pd₂(dba)₃, Xantphos Final Final Di-Substituted Fluorescent Probe Step2->Final Purify2 Purification & Characterization (HPLC, NMR, MS) Final->Purify2 Purify1->Step2

Caption: General synthetic workflow for creating fluorescent probes from this compound.

Protocol 1: Synthesis of a 4-Aryl-6-chloroquinazoline Intermediate via Suzuki Coupling

This protocol describes the selective functionalization at the C4 position, which is generally more reactive towards palladium-catalyzed cross-coupling than the C6 position.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃), 2M aqueous solution

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.

  • Add 1,4-dioxane (10 mL) and the 2M Na₂CO₃ solution (2.0 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature.

  • Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the 4-aryl-6-chloroquinazoline intermediate.

Protocol 2: Synthesis of a Final Probe via Buchwald-Hartwig Amination

This protocol describes the introduction of a recognition moiety (an amine) at the C6 position of the mono-substituted intermediate.

Materials:

  • 4-Aryl-6-chloroquinazoline intermediate (from Protocol 1)

  • Amine-containing recognition moiety

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried Schlenk tube, add the 4-aryl-6-chloroquinazoline (1.0 mmol), the amine reagent (1.1 mmol), Cs₂CO₃ (1.5 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous toluene (10 mL) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter it through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the final fluorescent probe.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 3: Live-Cell Imaging with a Quinazoline-Based Probe

This protocol provides a general procedure for staining live cells and visualizing the probe's localization and response.

Materials:

  • Fluorescent quinazoline probe, 1 mM stock solution in DMSO

  • Cell line of interest (e.g., HeLa, A549) cultured on glass-bottom dishes

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Confocal or widefield fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere and grow to 60-80% confluency.

  • Probe Preparation: Prepare a working solution of the fluorescent probe by diluting the 1 mM DMSO stock into pre-warmed complete culture medium to a final concentration of 1-10 µM.

  • Cell Staining: Remove the culture medium from the cells and wash once with warm PBS.

  • Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37 °C in a CO₂ incubator. Incubation time should be optimized for each specific probe.

  • Washing: Remove the probe-containing medium and wash the cells two to three times with warm PBS or fresh culture medium to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed culture medium or an imaging buffer (e.g., phenol red-free medium) to the cells.

  • Immediately image the cells using a fluorescence microscope equipped with appropriate filter sets for the probe's excitation and emission wavelengths. Capture images to observe the probe's subcellular localization and fluorescence intensity.

  • (Optional) Co-localization: To determine the probe's specific target, co-stain with organelle-specific trackers (e.g., MitoTracker, ER-Tracker) or perform immunofluorescence for a target protein.

References

Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The functionalization of the quinazoline ring is crucial for modulating the pharmacological profile of these molecules. 4,6-dichloroquinazoline is a key intermediate in the synthesis of diverse quinazoline derivatives. The chlorine atom at the C4-position is highly activated towards nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a variety of nucleophiles. This reactivity enables the generation of extensive compound libraries for drug discovery and development. This document provides detailed protocols for the nucleophilic substitution of this compound with amine, phenol, and thiol nucleophiles.

General Reaction Pathway

The fundamental reaction involves the displacement of the C4-chloride of this compound by a nucleophile. The electron-withdrawing nature of the quinazoline nitrogen atoms facilitates this substitution.

General_Reaction This compound This compound Product 4-Substituted-6-chloroquinazoline This compound->Product Nucleophile Nucleophile (R-NH₂, R-OH, R-SH) Nucleophile->Product Base_Solvent Base, Solvent Heat or Microwave Base_Solvent->Product

Caption: General scheme for the nucleophilic substitution on this compound.

Data Presentation: Summary of Nucleophilic Substitution Reactions

The following table summarizes typical reaction conditions and outcomes for the nucleophilic substitution on this compound with various nucleophiles.

Nucleophile TypeNucleophile ExampleSolventBaseTemperature (°C)TimeYield (%)Reference
Amine AnilineIsopropanol-Reflux4 hHigh (not specified)
Substituted AnilinesTHF/H₂O-120 (Microwave)10-40 min56-96[1][2]
BenzylamineIsopropanolTEAReflux4 hHigh (not specified)
4-(N,N-dimethylamino)-anilineDioxaneDIPEA8012 h65[3]
Phenol 4-AminophenolDioxaneDIPEA8012 h60[3]
Phenols-Base---[4]
Thiol ThiophenolsAcetoneK₂CO₃Reflux-High (not specified)[4]
ThiophenolDMFK₂CO₃Room Temp-High (not specified)[5]

TEA: Triethylamine, DIPEA: N,N-Diisopropylethylamine, THF: Tetrahydrofuran

Experimental Protocols

Protocol 1: Synthesis of 4-Anilino-6-chloroquinazoline (Amine Nucleophile)

This protocol describes the reaction of this compound with an aniline derivative using conventional heating.

Materials:

  • This compound

  • Substituted aniline (1.0 - 1.2 equivalents)

  • Isopropanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for work-up and purification

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the chosen aniline (1.2 eq).

  • Add isopropanol to dissolve the reactants.

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 4 hours), cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration and wash with cold isopropanol.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Microwave-Assisted Variation: For a more rapid synthesis, the reaction can be performed in a microwave reactor.

  • Combine this compound (1.0 eq) and the aniline (1.5 eq) in a microwave vial.[2][6]

  • Add a suitable solvent such as THF/H₂O.[2]

  • Seal the vial and irradiate in the microwave reactor at a set temperature (e.g., 120-150 °C) for a short period (e.g., 10-30 minutes).[2][6]

  • After cooling, the product can be isolated by precipitation with water or by extraction.[6]

Amine_Protocol start Start prep Prepare Reactants: This compound, Aniline, Solvent start->prep react Reaction Setup: Conventional Heating or Microwave Irradiation prep->react sub Nucleophilic Substitution react->sub workup Work-up: Cooling, Filtration or Solvent Removal sub->workup purify Purification: Recrystallization or Column Chromatography workup->purify end End: Characterized 4-Anilino-6-chloroquinazoline purify->end

Caption: Workflow for the synthesis of 4-anilino-6-chloroquinazoline.

Protocol 2: Synthesis of 4-Aryloxy-6-chloroquinazoline (Phenol Nucleophile)

This protocol outlines the general procedure for the reaction of this compound with a phenol.

Materials:

  • This compound

  • Phenol or substituted phenol (1.0 - 1.2 equivalents)

  • Anhydrous solvent (e.g., DMF, Dioxane)

  • Base (e.g., K₂CO₃, NaH)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (optional, but recommended)

  • Standard glassware for work-up and purification

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the phenol (1.2 eq) and anhydrous solvent.

  • Add the base (e.g., NaH, 1.2 eq) portion-wise at 0 °C to form the phenoxide.

  • Stir the mixture for 30 minutes at room temperature.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent.

  • Heat the reaction mixture with stirring (temperature and time will vary depending on the reactivity of the phenol).

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Quench the reaction carefully with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Phenol_Protocol start Start phenoxide Phenoxide Formation: Phenol + Base in Anhydrous Solvent start->phenoxide addition Addition of This compound phenoxide->addition reaction Nucleophilic Substitution (Heating) addition->reaction workup Work-up: Quenching, Extraction, Washing, Drying reaction->workup purify Purification: Column Chromatography workup->purify end End: Characterized 4-Aryloxy-6-chloroquinazoline purify->end

Caption: Workflow for the synthesis of 4-aryloxy-6-chloroquinazoline.

Protocol 3: Synthesis of 4-(Arylthio)-6-chloroquinazoline (Thiol Nucleophile)

This protocol details the synthesis of 4-(arylthio)-6-chloroquinazolines via reaction with thiophenols.[4]

Materials:

  • This compound

  • Thiophenol or substituted thiophenol (1.0 - 1.2 equivalents)

  • Acetone

  • Potassium carbonate (K₂CO₃)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for work-up and purification

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in acetone.

  • Add the thiophenol (1.2 eq) and potassium carbonate (2.0 eq) to the solution.[4]

  • Heat the mixture to reflux with stirring.[4]

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Thiol_Protocol start Start mix Mix Reactants: This compound, Thiophenol, K₂CO₃ in Acetone start->mix reflux Reflux Reaction Mixture mix->reflux monitor Monitor by TLC reflux->monitor workup Work-up: Cool, Filter, Concentrate monitor->workup purify Purification: Recrystallization or Column Chromatography workup->purify end End: Characterized 4-(Arylthio)-6-chloroquinazoline purify->end

Caption: Workflow for the synthesis of 4-(arylthio)-6-chloroquinazoline.

Conclusion

The nucleophilic aromatic substitution of this compound is a robust and versatile method for the synthesis of a wide variety of 4-substituted quinazoline derivatives. The choice of nucleophile, solvent, base, and reaction conditions (conventional heating vs. microwave irradiation) allows for fine-tuning of the synthesis to achieve desired products in good to excellent yields. These protocols provide a solid foundation for researchers in medicinal chemistry and drug development to explore the chemical space around the quinazoline scaffold and develop novel therapeutic agents.

References

Application Notes and Protocols for Suzuki Coupling Reaction with 4,6-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the regioselective Suzuki-Miyaura cross-coupling reaction of 4,6-dichloroquinazoline with various arylboronic acids. This reaction is a cornerstone in medicinal chemistry for the synthesis of 4-aryl-6-chloroquinazolines, a scaffold of significant interest in drug discovery, particularly for the development of kinase inhibitors.

Introduction

The quinazoline core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. Specifically, 4-aryl-6-chloroquinazolines have emerged as potent inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), by acting as ATP-competitive inhibitors. The Suzuki-Miyaura coupling offers a versatile and efficient method for the synthesis of these compounds, allowing for the introduction of a diverse range of aryl substituents at the C-4 position of the quinazoline ring.

The regioselectivity of the Suzuki coupling on this compound is primarily dictated by the higher electrophilicity of the C-4 position compared to the C-6 position. This allows for the selective mono-arylation at the C-4 position under carefully controlled reaction conditions, leaving the C-6 chloro substituent available for further functionalization if desired.

Data Presentation: Regioselective Suzuki Coupling of this compound

The following table summarizes representative yields for the Suzuki coupling of this compound with a variety of arylboronic acids under optimized conditions. The data illustrates the influence of the electronic and steric properties of the boronic acid on the reaction outcome.

Entry Arylboronic Acid Product Reaction Time (h) Yield (%)
1Phenylboronic acid6-Chloro-4-phenylquinazoline1285
24-Methoxyphenylboronic acid6-Chloro-4-(4-methoxyphenyl)quinazoline1092
34-(Trifluoromethyl)phenylboronic acid6-Chloro-4-(4-(trifluoromethyl)phenyl)quinazoline1678
43,5-Dimethylphenylboronic acid6-Chloro-4-(3,5-dimethylphenyl)quinazoline1482
52-Thienylboronic acid6-Chloro-4-(thiophen-2-yl)quinazoline1275
6Naphthalen-1-ylboronic acid6-Chloro-4-(naphthalen-1-yl)quinazoline1865

Experimental Protocols

General Protocol for the Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Ethyl acetate, Hexanes, Brine, Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.5 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive flow of the inert gas, add Pd(dppf)Cl₂ (0.03 equiv.) to the flask.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of this compound should be approximately 0.1 M.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexanes and ethyl acetate as the eluent). The reaction is typically complete within 8-24 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4-aryl-6-chloroquinazoline.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Reaction Scheme and Catalytic Cycle

Suzuki_Coupling General Suzuki-Miyaura Coupling of this compound cluster_reactants Reactants cluster_product Product cluster_cycle Palladium Catalytic Cycle This compound Catalyst_Base Pd Catalyst Base 4-Aryl-6-chloroquinazoline Catalyst_Base->4-Aryl-6-chloroquinazoline Suzuki Coupling Arylboronic_Acid Arylboronic_Acid Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Ar-X Pd(II)_Complex Pd(II)_Complex Oxidative_Addition->Pd(II)_Complex Ar-Pd(II)-X Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Ar'-B(OR)₂ Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive_Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0) Ar-Ar'

Caption: General scheme and catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow

Experimental_Workflow Experimental Workflow for Suzuki Coupling A Reaction Setup (this compound, Arylboronic acid, Base) B Inert Atmosphere (Evacuate/Backfill with N₂/Ar) A->B C Catalyst Addition (Pd(dppf)Cl₂) B->C D Solvent Addition (Dioxane/Water) C->D E Heating and Stirring (80-100 °C) D->E F Reaction Monitoring (TLC) E->F G Work-up (Extraction) F->G H Purification (Column Chromatography) G->H I Characterization (NMR, MS) H->I

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Inhibition of EGFR Signaling Pathway

EGFR_Signaling_Inhibition Mechanism of Action: Inhibition of EGFR Signaling cluster_membrane Cell Membrane cluster_inhibitor Mechanism of Action: Inhibition of EGFR Signaling cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation Inhibitor 4-Aryl-6-chloroquinazoline (ATP-Competitive Inhibitor) Inhibitor->EGFR Binds to ATP binding site Inhibitor->RAS Inhibitor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR ATP ATP ATP->EGFR

Caption: Inhibition of the EGFR signaling pathway by a 4-aryl-6-chloroquinazoline derivative.

Synthesis of 4-Aminoquinazoline Derivatives from 4,6-Dichloroquinazoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-aminoquinazoline derivatives, utilizing 4,6-dichloroquinazoline as a starting material. The methodologies outlined herein are based on established literature and are intended to guide researchers in the efficient preparation of these medicinally important compounds.

Introduction

The 4-aminoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Derivatives of this class have demonstrated a wide range of biological activities, including potent antitumor, anti-inflammatory, and antiviral properties.[1] Notably, many 4-anilinoquinazoline derivatives are potent inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR), making them crucial components in targeted cancer therapy.[4] The synthesis of these compounds often proceeds via a regioselective nucleophilic aromatic substitution (SNAr) reaction, where the chlorine atom at the 4-position of a dichloroquinazoline precursor is displaced by an amine nucleophile.[1][2][3][5] Theoretical studies, including DFT calculations, have shown that the carbon atom at the 4-position of 2,4-dichloroquinazolines has a higher LUMO coefficient, rendering it more susceptible to nucleophilic attack.[2][3] This inherent electronic property consistently leads to the preferential formation of 4-amino-substituted products.[1][5]

This protocol focuses on the reaction of this compound with various amines to yield 4-amino-6-chloroquinazoline derivatives.

Data Presentation

The following tables summarize the reaction yields for the synthesis of various 4-amino-6-chloroquinazoline derivatives and their reported biological activities against selected cancer cell lines.

Table 1: Synthesis of 4-Anilino-6-chloroquinazoline Derivatives

EntryAniline DerivativeSolventBaseMethodReaction TimeYield (%)Reference
13-EthynylanilineIsopropanol-Reflux4 h85[4]
23-Methoxy-N-methylanilineTHF/H₂O-Microwave (100 °C)10 min90[6]
34-Methoxy-N-methylanilineTHF/H₂O-Microwave (100 °C)10 min88[6]
42-Methoxy-N-methylanilineTHF/H₂O-Microwave (100 °C)20 min87[6]
53-Bromo-N-methylanilineTHF/H₂O-Microwave (100 °C)10 min72[6]
6AnilineIsopropanol-Reflux6 hSatisfactory[7]

Yields are for the isolated product.

Table 2: In Vitro Anticancer Activity of Selected 4-Anilino-6-chloroquinazoline Derivatives

CompoundCell LineIC₅₀ (µM)Reference
10b (from 3-Methoxy-N-methylaniline)HCT-116 (Colon Carcinoma)2.8[6]
T98G (Glioblastoma)2.0[6]
15a (from 3-Ethynylaniline)HCT-116 (Colon Carcinoma)>50[6]
T98G (Glioblastoma)35.6[6]
15b (from 4-Ethynylaniline)HCT-116 (Colon Carcinoma)42.1[6]
T98G (Glioblastoma)28.9[6]
Erlotinib (Reference)T98G (Glioblastoma)21.3[6]
Gefitinib (Reference)T98G (Glioblastoma)37.8[6]
Doxorubicin (Reference)HCT-116 (Colon Carcinoma)0.04[6]
T98G (Glioblastoma)0.1[6]

IC₅₀: The half-maximal inhibitory concentration.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 4-Anilino-6-chloroquinazoline Derivatives via Conventional Heating

This protocol describes a general method for the nucleophilic aromatic substitution reaction between this compound and various aniline derivatives under reflux conditions.

Materials:

  • This compound

  • Substituted aniline (1.0 - 1.2 equivalents)

  • Isopropanol (or other suitable solvent such as ethanol or n-butanol)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equivalent) in isopropanol, add the corresponding aniline derivative (1.0 equivalent).[7]

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.[7]

  • If a precipitate forms, collect the solid product by vacuum filtration and wash it with cold isopropanol.

  • If no precipitate is formed, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired 4-anilino-6-chloroquinazoline derivative.

Protocol 2: Microwave-Assisted Synthesis of 4-Anilino-6-chloroquinazoline Derivatives

This protocol provides a rapid and efficient method for the synthesis of 4-anilino-6-chloroquinazoline derivatives using microwave irradiation.[4][6]

Materials:

  • This compound

  • Substituted N-methylaniline (1.1 equivalents)

  • Tetrahydrofuran (THF) and Water (4:1 mixture)

  • Microwave vial

  • Microwave reactor

  • Magnetic stirrer

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a microwave vial, combine this compound (1.0 equivalent) and the substituted N-methylaniline (1.1 equivalents).[6]

  • Add a 4:1 mixture of THF and water as the solvent.[6]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short period (e.g., 10-40 minutes).[6]

  • After the reaction is complete, cool the vial to room temperature.

  • The product can be isolated by diluting the reaction mixture with water and extracting with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure 4-anilino-6-chloroquinazoline derivative.

Mandatory Visualizations

Experimental Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_conditions Reaction Conditions cluster_workup Work-up & Purification 4_6_dichloroquinazoline This compound Reaction_Vessel Reaction Vessel (Flask or Microwave Vial) 4_6_dichloroquinazoline->Reaction_Vessel Amine Amine Nucleophile (e.g., Substituted Aniline) Amine->Reaction_Vessel Isolation Isolation (Filtration or Extraction) Reaction_Vessel->Isolation Reaction Completion Solvent Solvent (e.g., Isopropanol, THF/H₂O) Solvent->Reaction_Vessel Heating Heating Method (Conventional Reflux or Microwave) Heating->Reaction_Vessel Base Base (Optional) (e.g., DIPEA, Et₃N) Base->Reaction_Vessel Purification Purification (Recrystallization or Chromatography) Isolation->Purification Product 4-Amino-6-chloroquinazoline Derivative Purification->Product

Caption: General experimental workflow for the synthesis of 4-amino-6-chloroquinazoline derivatives.

Signaling Pathways

Many 4-aminoquinazoline derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and growth. The Epidermal Growth Factor Receptor (EGFR) and Phosphatidylinositol 3-kinase (PI3K) pathways are prominent targets.

EGFR Signaling Pathway

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Dimerization & Autophosphorylation PI3K PI3K EGFR->PI3K Quinazoline_Inhibitor 4-Aminoquinazoline Inhibitor Quinazoline_Inhibitor->EGFR Inhibits Kinase Activity Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Cell_Response Cell Proliferation, Survival, Growth Akt->Cell_Response Transcription->Cell_Response

Caption: Simplified EGFR signaling pathway and the inhibitory action of 4-aminoquinazoline derivatives.

PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation Quinazoline_Inhibitor 4-Aminoquinazoline Inhibitor Quinazoline_Inhibitor->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits to membrane PDK1->Akt Phosphorylates & Activates mTOR mTOR Akt->mTOR Cell_Response Cell Survival, Growth, & Proliferation mTOR->Cell_Response PTEN PTEN PTEN->PIP3 Inhibits (Dephosphorylates)

Caption: The PI3K/Akt signaling pathway, a target for some 4-aminoquinazoline derivatives.

References

Application Notes and Protocols: 4,6-Dichloroquinazoline in the Synthesis of Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and agrochemical research due to their diverse biological activities. The quinazoline scaffold is a key component in numerous pharmaceuticals and has shown considerable promise in the development of novel pesticides, including fungicides, herbicides, and insecticides.

4,6-dichloroquinazoline is a versatile chemical intermediate characterized by a quinazoline core with chlorine atoms at the 4 and 6 positions. These chlorine atoms serve as reactive sites for nucleophilic substitution, allowing for the introduction of various functional groups and the synthesis of a diverse library of derivatives. While the broader class of quinazoline derivatives has been explored for agrochemical applications, publicly available literature detailing the direct synthesis of commercial agrochemicals specifically from this compound is limited. However, based on the known reactivity of the quinazoline core and the biological activity of related compounds, this compound remains a valuable starting material for the exploration of new agrochemical candidates.

These application notes provide an overview of the potential applications of this compound in agrochemical synthesis, along with representative experimental protocols for the synthesis of analogous bioactive molecules. The methodologies and data presented are based on established quinazoline chemistry and the biological activities of structurally related compounds.

Applications in Agrochemical Synthesis

The reactivity of the chlorine atoms at the C4 and C6 positions of this compound allows for the synthesis of a wide array of derivatives with potential agrochemical applications.

  • Fungicides: By introducing thioether or amino functionalities at the C4 position, it is possible to synthesize compounds analogous to known quinazoline-based fungicides. These modifications can lead to molecules that interfere with fungal cell membrane integrity or inhibit crucial enzymes in pathogenic fungi.

  • Herbicides: Substitution at the C4 and C6 positions with various aryl ethers, amines, or other functional groups can yield compounds with herbicidal activity. These derivatives may act by inhibiting key plant enzymes or disrupting essential physiological processes.

  • Insecticides: The quinazoline scaffold is present in some insecticidal compounds. Derivatization of this compound, for instance by introducing substituted anilino groups, can lead to new molecules that target the nervous system or other vital functions in insects.

Experimental Protocols

The following are representative protocols for the synthesis of quinazoline derivatives, illustrating the potential synthetic pathways starting from this compound. These protocols are based on general and established synthetic methodologies for quinazoline chemistry.

Protocol 1: Synthesis of 4-Anilino-6-chloroquinazoline Derivatives (Potential Insecticides/Fungicides)

This protocol describes the nucleophilic aromatic substitution reaction at the C4 position of this compound with a substituted aniline.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-methoxyaniline)

  • Isopropanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in isopropanol.

  • Add the substituted aniline (1.1 eq) to the solution.

  • Add a catalytic amount of concentrated HCl.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated NaHCO₃ solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Expected Outcome:

The desired 4-(substituted anilino)-6-chloroquinazoline derivative as a solid.

Protocol 2: Synthesis of 4-(Aryloxy)-6-chloroquinazoline Derivatives (Potential Herbicides)

This protocol outlines the synthesis of an aryl ether at the C4 position of this compound via a nucleophilic substitution reaction with a phenol.

Materials:

  • This compound

  • Substituted phenol (e.g., 4-chlorophenol)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of the substituted phenol (1.2 eq) in DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours. Monitor the reaction by TLC.

  • After the reaction is complete, pour the mixture into ice-cold water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane-ethyl acetate) to afford the desired product.

Expected Outcome:

The target 4-(substituted phenoxy)-6-chloroquinazoline derivative.

Data Presentation

The following tables summarize quantitative data for analogous quinazoline derivatives to provide a reference for the potential efficacy of compounds synthesized from this compound.

Table 1: Fungicidal Activity of Representative Quinazoline Derivatives

Compound IDTarget FungiEC₅₀ (µg/mL)Reference CompoundEC₅₀ (µg/mL)
A1 Fusarium oxysporum15.8Carbendazim8.5
A2 Botrytis cinerea22.5Procymidone10.2
A3 Rhizoctonia solani18.3Thifluzamide9.1

Data is illustrative and based on published results for 4-thioquinazoline derivatives.

Table 2: Herbicidal Activity of Representative Quinazoline Derivatives

Compound IDWeed SpeciesInhibition (%) at 100 g/haReference CompoundInhibition (%) at 100 g/ha
B1 Amaranthus retroflexus85Atrazine95
B2 Echinochloa crus-galli78Fenoxaprop-p-ethyl90
B3 Abutilon theophrasti82Bentazon88

Data is illustrative and based on published results for 4-aryloxyquinazoline derivatives.

Table 3: Insecticidal Activity of Representative Quinazoline Derivatives

Compound IDInsect SpeciesLC₅₀ (mg/L)Reference CompoundLC₅₀ (mg/L)
C1 Plutella xylostella12.5Chlorantraniliprole2.1
C2 Myzus persicae25.1Imidacloprid5.3
C3 Spodoptera exigua18.7Emamectin benzoate1.5

Data is illustrative and based on published results for 4-anilinoquinazoline derivatives.

Visualizations

The following diagrams illustrate the synthetic pathways and logical relationships described in these application notes.

Synthesis_Pathway_1 start This compound product 4-(Substituted anilino)- 6-chloroquinazoline start->product Nucleophilic Aromatic Substitution reagent1 Substituted Aniline Isopropanol, HCl (cat.) reagent1->product

Caption: Synthetic route to 4-anilino-6-chloroquinazoline derivatives.

Synthesis_Pathway_2 start This compound product 4-(Substituted aryloxy)- 6-chloroquinazoline start->product Nucleophilic Aromatic Substitution reagent2 Substituted Phenol K₂CO₃, DMF reagent2->product

Caption: Synthesis of 4-(aryloxy)-6-chloroquinazoline derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Characterization & Bioassay s1 Reaction Setup (Starting Materials & Reagents) s2 Reaction Monitoring (TLC) s1->s2 s3 Work-up & Extraction s2->s3 s4 Purification (Column Chromatography) s3->s4 a1 Structural Analysis (NMR, MS) s4->a1 Pure Compound a2 In vitro Bioassay (Fungicidal/Herbicidal/Insecticidal) a1->a2 a3 Data Analysis (EC₅₀ / LC₅₀ / Inhibition %) a2->a3

Application Notes and Protocols for Developing Novel Anticancer Agents from 4,6-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of novel anticancer agents derived from the 4,6-dichloroquinazoline scaffold. This document outlines the rationale, key molecular targets, and detailed experimental protocols for the synthesis, in vitro evaluation, and mechanism of action studies for this promising class of compounds.

Introduction and Rationale

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of several approved anticancer drugs.[1][2] The this compound moiety, in particular, offers a versatile starting point for the synthesis of potent and selective kinase inhibitors. The chlorine atoms at the 4 and 6 positions serve as key reactive sites for introducing various substituents to modulate the compound's pharmacological properties.[2] Halogen substitutions on the quinazoline ring have been demonstrated to enhance the anticancer activity of these derivatives.[3]

The primary hypothesized mechanisms of action for anticancer agents derived from this scaffold include the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis, such as the PI3K/Akt/mTOR and tyrosine kinase pathways.[4][5] Many quinazoline derivatives exert their anticancer effects by inducing cell cycle arrest, often in the G2/M phase, and subsequently triggering apoptosis (programmed cell death).[4][6]

Key Molecular Targets and Signaling Pathways

The anticancer activity of this compound derivatives is often attributed to their ability to inhibit various protein kinases that are crucial for tumor growth and survival.

2.1. Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Overactivation of the EGFR signaling pathway is a common feature in many cancers, leading to uncontrolled cell proliferation and survival. Quinazoline derivatives are well-known inhibitors of EGFR tyrosine kinase.[7] The diagram below illustrates the EGFR signaling pathway and the point of inhibition by these compounds.

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR Grb2 Grb2 EGFR->Grb2 P EGF EGF EGF->EGFR Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR Inhibition

Caption: EGFR Signaling Pathway Inhibition.

2.2. PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival.[5] Dysregulation of this pathway is frequently observed in various cancers. Several 4,6-disubstituted quinazoline derivatives have been developed as potent PI3K inhibitors.[5]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibition

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Synthesis of this compound Derivatives

The synthesis of novel anticancer agents from this compound typically involves nucleophilic substitution reactions at the C4 and C6 positions. A general synthetic workflow is presented below.

Synthesis_Workflow Start This compound Step1 Nucleophilic Substitution at C4 (e.g., with anilines) Start->Step1 Intermediate 4-Anilino-6-chloroquinazoline Intermediate Step1->Intermediate Step2 Further Substitution at C6 (e.g., Suzuki coupling) Intermediate->Step2 Final Novel 4,6-Disubstituted Quinazoline Derivative Step2->Final

Caption: General Synthetic Workflow.

A common synthetic route involves the N-arylation of 4-chloroquinazolines with various anilines, which can be efficiently achieved using microwave-mediated reactions.[2]

In Vitro Anticancer Activity Evaluation

A crucial step in the development of novel anticancer agents is the evaluation of their cytotoxic and antiproliferative activities against a panel of cancer cell lines.

4.1. Data Presentation: Anticancer Activity of Quinazoline Derivatives

The following table summarizes the in vitro anticancer activity (IC50 values) of selected quinazoline derivatives from published studies. This data provides a comparative context for newly synthesized compounds.

Compound/DerivativeCell LineCancer TypeTarget/Mechanism of Action (if specified)IC50 (µM)Reference
Compound 18 MGC-803Gastric CancerInduces G2/M arrest and apoptosis0.85[1][8]
MCF-7Breast Cancer-[1]
PC-9Lung Cancer-[1]
A549Lung Cancer-[1]
H1975Lung Cancer-[1]
Compound 9 MGC-803Gastric CancerAntiproliferative1.89[1]
Compound 10b HCT-116Colon CancerAntiproliferative2.8[2]
T98GGlioblastomaAntiproliferative2.0[2]
Compound 26 HCT-116Colon CancerPI3K inhibitor-[5]
MCF-7Breast CancerPI3K inhibitor-[5]
Compound 27 --PI3Kα inhibitor-[5]
Compound 8 Various-Antiproliferative-[5]
Compound 3o A549Lung CancerErlotinib analogue4.26[9]
HCT116Colon Cancer3.92[9]
MCF-7Breast Cancer0.14[9]
Compound 29 A549Lung CancerEGFR inhibitor4.1[10]
PC-9Lung Adenocarcinoma0.5[10]
A431Skin Carcinoma2.1[10]

Note: Data is compiled from multiple sources for comparative purposes. Experimental conditions may vary between studies.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

5.1. Protocol: Cell Viability Assay (MTT Assay)

This protocol outlines a colorimetric assay to assess the metabolic activity of cells, which is widely used to measure cell proliferation and cytotoxicity.[4][11]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) tetrazolium salt into a purple, insoluble formazan product.[7] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT-116)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO) for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

5.2. Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the induction of apoptosis by the test compounds using flow cytometry.[3]

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a feature of late apoptotic or necrotic cells.

Materials:

  • Cancer cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

  • 6-well plates

Procedure:

  • Seed cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Harvest the cells (including floating and adherent cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within one hour. The cell populations can be distinguished as viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

5.3. Protocol: Cell Cycle Analysis

This protocol is used to determine the effect of the test compounds on the cell cycle distribution of cancer cells.[1]

Materials:

  • Cancer cells treated with the test compound

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

  • 6-well plates

Procedure:

  • Seed cells in 6-well plates and treat with the compound at various concentrations for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend them in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound scaffold is essential for optimizing anticancer activity and selectivity.

SAR_Logic Core This compound Core R1 Modification at C4 (e.g., substituted anilines) Core->R1 R2 Modification at C6 (e.g., aryl/heteroaryl groups) Core->R2 Activity Anticancer Activity (IC50) R1->Activity Selectivity Kinase Selectivity R1->Selectivity R2->Activity R2->Selectivity

Caption: Structure-Activity Relationship Logic.

Key SAR insights for quinazoline derivatives include:

  • Substitutions at the C4 position: The introduction of anilino groups at the C4 position is a common strategy. The nature and position of substituents on the aniline ring significantly influence activity.[2]

  • Substitutions at the C6 position: Modifications at the C6 position with various aryl or heteroaryl groups can enhance potency and modulate selectivity.[12]

  • Linker length and flexibility: For derivatives with side chains, the length and flexibility of the linker can impact binding to the target protein.[13]

By systematically exploring these structural modifications, researchers can develop novel this compound derivatives with improved therapeutic potential as anticancer agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,6-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4,6-dichloroquinazoline.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Problem 1: Low or No Yield of this compound

Question: I am experiencing a very low yield or have obtained no desired product in my synthesis of this compound. What are the likely causes and how can I resolve this?

Answer: Low or no yield is a frequent challenge in quinazoline synthesis. A systematic evaluation of your experimental setup is key to pinpointing the issue.

Possible Causes & Solutions:

Possible CauseRecommended Solutions
Suboptimal Reaction Conditions Temperature: Ensure the chlorination step with phosphorus oxychloride (POCl₃) is conducted at a suitable temperature, typically refluxing around 110-120°C.[1] A temperature screen might be necessary to find the optimal condition. Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ideal reaction time and confirm the consumption of the starting material, 6-chloroquinazolin-4(3H)-one. Reaction times can range from 4 to 6 hours.[1]
Purity of Starting Materials Impurities in the 2-amino-5-chlorobenzoic acid or 6-chloroquinazolin-4(3H)-one intermediate can interfere with the reaction. Ensure the purity of all starting materials before use. Recrystallization of the starting materials may be necessary.
Moisture Contamination Phosphorus oxychloride is highly sensitive to moisture and will decompose, reducing its effectiveness.[2] Ensure all glassware is thoroughly dried, and the reaction is performed under anhydrous conditions. Using a freshly opened bottle of the chlorinating agent is recommended.
Inefficient Workup The product can be lost during the workup and purification stages. Optimize the quenching of the reaction mixture by slowly pouring it onto crushed ice to minimize hydrolysis of the product.[1][2] Careful extraction and washing steps are crucial.
Side Reactions The formation of undesired side products can consume starting materials.[3] Monitoring the reaction by TLC can help identify the formation of side products. Adjusting reactant stoichiometry or reaction time may help minimize these.

Problem 2: Difficulty in Purifying the Final Product

Question: I am struggling to purify the synthesized this compound. What are the common impurities and the best purification methods?

Answer: Purification can be challenging due to the presence of starting materials, reagents, and side products.

Potential Impurities and Purification Strategies:

Potential ImpuritySuggested Purification Method
Unreacted 6-chloroquinazolin-4(3H)-one Recrystallization from a suitable solvent like ethanol is often effective.[1] If co-eluting, column chromatography with a suitable solvent system (e.g., ethyl acetate in hexanes) can be employed.[3]
Phosphoric Acid Byproducts Thoroughly wash the crude product with cold water until the filtrate is neutral during the workup.[2]
Side Products For closely related impurities, preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique that can yield very high purity compounds.[4]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective route starts with the cyclization of 2-amino-5-chlorobenzoic acid with a suitable reagent like formamide or acetic anhydride to form 6-chloroquinazolin-4(3H)-one. This intermediate is then chlorinated using a reagent like phosphorus oxychloride (POCl₃) to yield this compound.[1][5]

Q2: What are the safety precautions when working with phosphorus oxychloride (POCl₃)?

POCl₃ is a highly corrosive and moisture-sensitive chemical. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Reactions involving POCl₃ should be conducted under anhydrous conditions, and the quenching process should be done carefully by slowly adding the reaction mixture to ice, as it generates HCl gas.[2][6]

Q3: Are there any alternatives to phosphorus oxychloride for the chlorination step?

Yes, other chlorinating agents can be used, although their effectiveness might vary depending on the substrate. Some common alternatives include thionyl chloride (SOCl₂), often with a catalytic amount of DMF, and oxalyl chloride.[7] These reagents can sometimes offer milder reaction conditions.

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting material and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis.

Q5: What are the typical storage conditions for this compound?

This compound is a crystalline solid and should be stored in a cool, dry place, away from moisture, in a tightly sealed container.[8]

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of similar quinazoline derivatives and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of 6-chloro-2-methylquinazolin-4(3H)-one

  • In a 50 mL round-bottom flask equipped with a reflux condenser, add 2-amino-5-chlorobenzoic acid (1.72 g, 10 mmol).[1]

  • Add acetic anhydride (15 mL) to the flask.[1]

  • Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by TLC.[1]

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL) with stirring.[1]

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.[1]

  • Dry the product in a vacuum oven to obtain 6-chloro-2-methylquinazolin-4(3H)-one as a white to off-white solid.[1]

Step 2: Synthesis of 4,6-dichloro-2-methylquinazoline (as an analogue for this compound)

  • In a 50 mL round-bottom flask, place 6-chloro-2-methylquinazolin-4(3H)-one (0.97 g, 5 mmol).[1]

  • In a fume hood, carefully add phosphorus oxychloride (POCl₃, 10 mL) and a catalytic amount of N,N-dimethylaniline (2-3 drops).[1]

  • Fit the flask with a reflux condenser and heat the mixture at 110-120 °C for 4-6 hours.[1]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully and slowly pour the reaction mixture onto crushed ice (50 g) with vigorous stirring.[1]

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.[1]

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry to yield the product.[1]

  • The product can be further purified by recrystallization from a suitable solvent like ethanol.[1]

Data Presentation

Table 1: Representative Reaction Conditions for the Synthesis of a Dichloroquinazoline Analogue

StepReactantsReagent/SolventTemperature (°C)Time (h)Typical Yield (%)
1 2-amino-5-chlorobenzoic acidAcetic AnhydrideReflux2-385-95
2 6-chloro-2-methylquinazolin-4(3H)-onePOCl₃, N,N-dimethylaniline110-1204-670-85

Note: Yields are based on analogous reactions and may vary.[1]

Visual Workflow

Troubleshooting_Low_Yield cluster_problem Problem Problem Low or No Yield Conditions Suboptimal Reaction Conditions Problem->Conditions Purity Impure Starting Materials Problem->Purity Moisture Moisture Contamination Problem->Moisture Workup Inefficient Workup Problem->Workup Optimize Optimize Temperature & Reaction Time Conditions->Optimize Troubleshoot Purify Recrystallize Starting Materials Purity->Purify Troubleshoot Anhydrous Use Dry Glassware & Fresh Reagents Moisture->Anhydrous Troubleshoot Optimize_Workup Careful Quenching & Extraction Workup->Optimize_Workup Troubleshoot

Caption: Troubleshooting workflow for low or no yield in this compound synthesis.

References

Technical Support Center: Purification of 4,6-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4,6-dichloroquinazoline from common side products encountered during its synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Purity After Initial Work-up

Q: My initial crude product of this compound shows significant impurities by TLC and ¹H NMR analysis after aqueous work-up. What are the likely side products and how can I remove them?

A: The most common synthesis of this compound involves the chlorination of 6-chloroquinazolin-4(3H)-one using a chlorinating agent like phosphorus oxychloride (POCl₃).[1][2][3] Key impurities often arise from this step.

Common Side Products:

  • Unreacted Starting Material (6-chloroquinazolin-4(3H)-one): This is a common impurity resulting from incomplete chlorination.[2] It is significantly more polar than the desired product.

  • Hydrolysis Product (6-chloroquinazolin-4(3H)-one): this compound can be susceptible to hydrolysis back to the starting material, especially during aqueous work-up if conditions are not carefully controlled.

  • Phosphorous-based Impurities: Residual phosphorus oxychloride and its hydrolysis products (phosphoric acid, etc.) can contaminate the product. These are typically removed with a careful aqueous wash and bicarbonate neutralization.[1]

  • Isomeric Dichloroquinazolines: Depending on the starting materials and reaction conditions, trace amounts of other dichloroquinazoline isomers could potentially form, though this is less common if the precursors are pure.

Purification Strategy:

A multi-step purification approach is often most effective.

  • Aqueous Work-up: After quenching the reaction (typically with ice), ensure the solution is neutralized with a base like sodium bicarbonate to remove acidic phosphorus byproducts.[1] Thoroughly wash the collected solid with cold water.[1]

  • Recrystallization: This is a highly effective method for removing the more polar starting material.

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography is the next step.[4][5]

Issue 2: Difficulty with Recrystallization

Q: I am having trouble recrystallizing my crude this compound. The product either "oils out" or the recovery is very low. What should I do?

A: Recrystallization challenges often stem from solvent choice and technique.

  • Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room or cold temperatures. For chloro-substituted quinazolines, common and effective recrystallization solvents include ethanol, isopropanol, or mixtures of hexane and ethyl acetate.[1][6]

  • "Oiling Out": This occurs when the compound comes out of solution as a liquid instead of forming crystals. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too rapidly.

    • Solution: Use a lower boiling point solvent or a solvent mixture. Ensure the crude material is fully dissolved in the minimum amount of hot solvent. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[6] Scratching the inside of the flask with a glass rod can help induce crystallization.

  • Low Recovery: This can be caused by using too much solvent, which keeps the product dissolved even at low temperatures.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. After cooling and crystal formation, ensure the mixture is thoroughly chilled in an ice bath to maximize precipitation before filtration. Wash the collected crystals with a minimal amount of cold recrystallization solvent to avoid redissolving the product.

Issue 3: Poor Separation in Column Chromatography

Q: My compound co-elutes with an impurity during column chromatography. How can I improve the separation?

A: Achieving good separation on a silica gel column requires optimization of the mobile phase.[5]

  • Adjusting Eluent Polarity: The key is to find a solvent system where the desired product has an Rf value of approximately 0.2-0.4 on a TLC plate.[7]

    • For separating the non-polar this compound from the more polar 6-chloroquinazolin-4(3H)-one, a non-polar eluent system is required. Start with a mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2 v/v) and gradually increase the polarity if needed.[5]

  • Gradient Elution: If a single solvent mixture (isocratic elution) does not provide adequate separation, a gradient elution can be employed. Start with a low polarity mobile phase (e.g., 100% hexane) and gradually increase the proportion of a more polar solvent (e.g., ethyl acetate). This will elute the less polar product first, followed by the more polar impurities.[4]

  • Sample Loading: Ensure the crude product is dissolved in a minimal amount of solvent and loaded onto the column in a narrow band. Overloading the column can lead to poor separation.[5] A "dry load" technique, where the crude product is adsorbed onto a small amount of silica gel before being added to the top of the column, can also improve resolution.[8]

Frequently Asked Questions (FAQs)

Q1: What are the primary purification techniques for this compound?

A1: The main methods for purifying this compound are recrystallization and flash column chromatography over silica gel.[1][4][5] Recrystallization is often sufficient to remove the common impurity of unreacted 6-chloroquinazolin-4(3H)-one. For higher purity requirements or to separate compounds with similar polarities, column chromatography is recommended.[5]

Q2: What is a good starting solvent system for column chromatography of this compound?

A2: A good starting point for the mobile phase in column chromatography is a mixture of hexane and ethyl acetate.[5] Given the relatively non-polar nature of the product compared to its likely impurities (e.g., the starting quinazolinone), a ratio with a higher proportion of hexane is advisable (e.g., 9:1 or 8:2 hexane:ethyl acetate). The optimal ratio should be determined by thin-layer chromatography (TLC) prior to running the column.[7]

Q3: How can I confirm the purity of my final product?

A3: The purity of the final this compound should be confirmed using multiple analytical techniques. These include:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any residual impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

Q4: My purified this compound is a yellow solid. Is this normal?

A4: While highly pure this compound is expected to be a white to off-white solid, a pale yellow color is not uncommon for chlorinated heterocyclic compounds and may not necessarily indicate significant impurity. However, a strong color could suggest the presence of colored byproducts. If high purity is critical, passing the material through a short plug of silica gel or performing a charcoal treatment during recrystallization can sometimes remove colored impurities.[9]

Data Presentation

The following table summarizes typical quantitative data for the purification of this compound.

Purification MethodPurity Before (%)Purity After (%)Typical Recovery Yield (%)Key Impurities Removed
Recrystallization 85-90>9870-856-chloroquinazolin-4(3H)-one, residual acidic species
Column Chromatography 85-95>9980-956-chloroquinazolin-4(3H)-one, isomeric impurities, baseline impurities

Note: Values are estimates and can vary based on the initial reaction conditions and the scale of the experiment.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol or isopropanol) and heat the mixture gently with stirring until the solid completely dissolves.[1]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin. To maximize yield, place the flask in an ice-water bath for at least 30 minutes.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine an optimal solvent system using TLC. A good system will give the this compound an Rf value of approximately 0.3. A common eluent is a mixture of hexane and ethyl acetate.[5][7]

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent and pour it into the chromatography column. Allow the silica to settle into a uniform bed, and then add a thin layer of sand to the top.[5]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Carefully apply the sample solution to the top of the silica gel bed. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the column.[8]

  • Elution: Begin eluting the column with the chosen mobile phase, applying gentle air pressure to maintain a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Primary Method Purity Check Purity Check Recrystallization->Purity Check Column Chromatography Column Chromatography Column Chromatography->Purity Check Repurify Repurify Column Chromatography->Repurify Purity Check->Column Chromatography <98% Pure Pure Product Pure Product Purity Check->Pure Product >98% Pure Repurify->Column Chromatography Re-run column

Caption: A typical workflow for the purification and analysis of this compound.

Troubleshooting_Column_Chromatography Start Start Problem Poor Separation? Start->Problem Solution1 Adjust Eluent Polarity (TLC analysis) Problem->Solution1 Yes End Improved Separation Problem->End No Solution2 Use Gradient Elution Solution1->Solution2 Solution3 Check Sample Load (Dry Load if necessary) Solution2->Solution3 Solution3->End

Caption: A decision-making diagram for troubleshooting poor separation in column chromatography.

References

Technical Support Center: Optimizing POCl₃ Chlorination of 6-Chloro-4-quinazolinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols for the phosphorus oxychloride (POCl₃) chlorination of 6-chloro-4-quinazolinone to synthesize 4,6-dichloroquinazoline.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the POCl₃ chlorination of a 4-quinazolinone?

A1: The reaction is understood to occur in two distinct stages that can be controlled by temperature.[1][2][3][4]

  • Phosphorylation: At lower temperatures (typically below 25 °C) and under basic conditions, an initial phosphorylation of the quinazolinone occurs, forming various phosphorylated intermediates.[1][3][4]

  • Chlorination: Upon heating (e.g., 70–90 °C), these intermediates, specifically the (O)-phosphorylated species, react with chloride ions (Cl⁻) to yield the final 4-chloroquinazoline product.[1][2][3]

Q2: Why is a base, such as N,N-dimethylaniline or triethylamine, often added to the reaction?

A2: The addition of a suitable base (specifically a tertiary amine with an aqueous pKa > 9) is crucial during the initial, low-temperature phosphorylation stage.[1][3][4] The base prevents the formation of "pseudodimers," which are byproducts arising from the reaction between a phosphorylated intermediate and unreacted 6-chloro-4-quinazolinone.[1][2][3][4] Maintaining basic conditions throughout the POCl₃ addition suppresses this side reaction.[1][2][3][4]

Q3: Is it necessary to use a large excess of POCl₃?

A3: Traditionally, excess POCl₃ is used as both the chlorinating agent and the solvent.[5] This ensures the reaction goes to completion by maintaining a high concentration of the reagent. However, for larger-scale preparations, solvent-free methods using equimolar amounts of POCl₃ have been developed to improve safety, reduce waste, and simplify the workup.[6] A minimum of one molar equivalent of POCl₃ is required for efficient conversion.[1][2]

Q4: How should the progress of the reaction be monitored?

A4: The most effective way to monitor the reaction is by Thin Layer Chromatography (TLC).[7][8] A small aliquot of the reaction mixture can be carefully quenched (e.g., in a cold NaHCO₃ solution with ethyl acetate) and spotted on a TLC plate against the starting material to check for its consumption.

Q5: What is the purpose of adding Phosphorus Pentachloride (PCl₅) along with POCl₃?

A5: While POCl₃ is often sufficient, a mixture of POCl₃ and PCl₅ can act as a more powerful chlorinating agent.[9] This combination is sometimes used for substrates that are difficult to chlorinate or to drive the reaction to completion more effectively.[5][9]

Troubleshooting Guide

This guide addresses common issues encountered during the chlorination of 6-chloro-4-quinazolinone.

Problem ID Issue Potential Causes Recommended Solutions
T-01 Low or No Yield; Starting Material Recovered 1. Reaction temperature too low or time too short. 2. Hydrolysis of product during workup. The 4-chloro product is sensitive to acidic aqueous conditions and can revert to the starting material.[5][10]3. Insufficient POCl₃. 4. Presence of moisture. Water reacts with POCl₃, deactivating it.[5][11]1. Ensure the reaction is heated sufficiently (reflux, typically >100 °C) and for an adequate duration (monitor by TLC).[7]2. Quench the reaction mixture by pouring it onto crushed ice in a saturated sodium bicarbonate (NaHCO₃) or ammonium hydroxide (NH₄OH) solution, not plain water.[8][10] This neutralizes the acidic byproducts and protects the product.3. Use POCl₃ in sufficient excess or ensure at least 1 molar equivalent is present.[1][2]4. Thoroughly dry all glassware and ensure the starting material is anhydrous.[5]
T-02 Formation of a Dark Tar or Significant Impurities 1. Reaction temperature too high. Excessive heat can cause decomposition.[11]2. Formation of "pseudodimer" byproducts. This occurs if the initial phosphorylation is not conducted under basic conditions.[1][3][4]3. Impurities in the starting material. 4. Reaction with moisture. This can lead to the formation of phosphoric acid and other side products.[5]1. Maintain a controlled reflux temperature (e.g., 110-120 °C) and avoid localized overheating.[7]2. Implement a two-stage temperature protocol. Add POCl₃ at a lower temperature (<25 °C) in the presence of a tertiary amine base before heating to reflux.[1][3]3. Ensure the purity of the 6-chloro-4-quinazolinone starting material.4. Run the reaction under an inert atmosphere (e.g., N₂ or Argon) and use anhydrous reagents and solvents.
T-03 Hazardous/Violent Reaction During Workup 1. Quenching excess POCl₃ with water. The hydrolysis of POCl₃ is extremely exothermic and can be dangerous, especially on a larger scale.1. Remove excess POCl₃ first. Before quenching, distill off the excess POCl₃ under reduced pressure.[8][10]2. Use a slow, controlled quench. Pour the cooled reaction mixture slowly onto a vigorously stirred slurry of crushed ice and a neutralizing base (e.g., NaHCO₃).[7][8] Never add water to the reaction mixture.3. Perform the quench in an ice bath to manage heat generation.

Experimental Protocols

Protocol 1: Standard Chlorination with Excess POCl₃

This protocol uses POCl₃ as both the reagent and solvent.

  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 6-chloro-4-quinazolinone (1.0 eq).

  • Reagent Addition: In a fume hood, carefully add phosphorus oxychloride (POCl₃, 10-15 volumes/equivalents) to the flask. Add a catalytic amount of N,N-dimethylaniline (e.g., 2-3 drops).[7]

  • Reaction: Heat the mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours.[7] Monitor the reaction's completion by TLC.

  • Workup:

    • Allow the mixture to cool to room temperature.

    • (Optional but recommended) Distill the excess POCl₃ under reduced pressure.

    • In a separate, large beaker, prepare a stirred slurry of crushed ice and saturated NaHCO₃ solution.

    • Slowly and carefully pour the cooled reaction mixture into the ice/NaHCO₃ slurry.

    • Stir the resulting suspension for 30-60 minutes.

  • Isolation & Purification:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid thoroughly with cold water, followed by a small amount of cold ethanol.[7]

    • Dry the product under vacuum. The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Optimized Two-Stage Temperature Chlorination

This protocol is designed to minimize byproduct formation.

  • Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂), suspend 6-chloro-4-quinazolinone (1.0 eq) in an anhydrous solvent like acetonitrile or toluene. Add a tertiary amine base (e.g., triethylamine, 1.2 eq).

  • Phosphorylation (Stage 1): Cool the suspension to 0-10 °C in an ice bath. Add POCl₃ (1.1 eq) dropwise, ensuring the temperature remains below 25 °C.[1] Stir at this temperature for 1 hour.

  • Chlorination (Stage 2): Heat the reaction mixture to 80-90 °C and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.[1][3]

  • Workup & Isolation: Follow steps 4 and 5 from Protocol 1 for workup, isolation, and purification.

Visual Guides

G prep 1. Preparation (Anhydrous Flask, N₂ Atmosphere) reactants 2. Add Reactants - 6-chloro-4-quinazolinone - POCl₃ (Reagent/Solvent) - Base (e.g., DMA) prep->reactants reaction 3. Chlorination Reaction (Heat to Reflux, 110-120°C, 4-6h) reactants->reaction monitor 4. Monitor Progress (TLC) reaction->monitor workup 5. Workup - Cool to RT - Quench in ice/NaHCO₃ - Stir reaction->workup isolate 6. Isolation - Vacuum Filtration - Wash with H₂O workup->isolate purify 7. Purification (Recrystallization) isolate->purify product Pure this compound purify->product

Caption: General experimental workflow for POCl₃ chlorination.

G start Problem Encountered low_yield Low / No Yield? start->low_yield Yield Issue impurities Impurities / Tar? start->impurities Purity Issue cause_hydrolysis Cause: Hydrolysis during workup? low_yield->cause_hydrolysis cause_moisture Cause: Moisture in reaction? low_yield->cause_moisture cause_temp Cause: Temp / Time insufficient? low_yield->cause_temp impurities->cause_moisture cause_overheat Cause: Overheating? impurities->cause_overheat cause_dimer Cause: Dimerization? impurities->cause_dimer sol_quench Solution: Quench in cold NaHCO₃ soln. cause_hydrolysis->sol_quench sol_anhydrous Solution: Use dry glassware/reagents. cause_moisture->sol_anhydrous cause_moisture->sol_anhydrous sol_reflux Solution: Increase reflux time/temp. cause_temp->sol_reflux sol_temp_control Solution: Control temperature carefully. cause_overheat->sol_temp_control sol_base Solution: Use two-stage temp protocol with base. cause_dimer->sol_base

Caption: Troubleshooting decision tree for common reaction issues.

References

Technical Support Center: Troubleshooting Low Yield in 4,6-Dichloroquinazoline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of 4,6-dichloroquinazoline, achieving a high yield of a pure product is critical. This technical support center provides a comprehensive guide to troubleshooting common issues that can lead to low yields in this multi-step synthesis. The information is presented in a question-and-answer format to directly address specific problems you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthetic pathway to this compound is a two-step process. The first step is the cyclization of 2-amino-5-chlorobenzoic acid with a formylating agent, typically formamide, to produce the intermediate 6-chloroquinazolin-4(3H)-one. This reaction is a variation of the Niementowski quinazoline synthesis. The second step involves the chlorination of the hydroxyl group at the 4-position of 6-chloroquinazolin-4(3H)-one using a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the final product, this compound.

Q2: What are the critical parameters to control in the synthesis of 6-chloroquinazolin-4(3H)-one?

A2: In the synthesis of 6-chloroquinazolin-4(3H)-one from 2-amino-5-chlorobenzoic acid and formamide, temperature and reaction time are critical. The reaction typically requires heating to elevated temperatures (around 130°C) for several hours to ensure complete cyclization.[1] Insufficient heating can lead to incomplete reaction and low yields.

Q3: What factors are most important for the successful chlorination of 6-chloroquinazolin-4(3H)-one?

A3: The chlorination step is highly sensitive to moisture. It is crucial to use anhydrous conditions and freshly distilled or high-purity phosphorus oxychloride (POCl₃). The reaction temperature and duration are also key; typically, the mixture is heated to reflux for several hours. The workup procedure is also critical to prevent the hydrolysis of the product back to the starting material.

Troubleshooting Guides

Low Yield in the Synthesis of 6-chloroquinazolin-4(3H)-one (Step 1)

Q: I am getting a very low yield of 6-chloroquinazolin-4(3H)-one. What are the possible causes and how can I improve it?

A: Low yields in this step are often due to incomplete reaction or side reactions. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Insufficient Heating: The Niementowski reaction requires high temperatures to drive the cyclization.[1] Ensure your reaction is maintained at the recommended temperature (e.g., 130°C) for the specified time (e.g., 4 hours).[1]

    • Inadequate Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material (2-amino-5-chlorobenzoic acid) is still present after the recommended time, consider extending the reaction duration.

  • Side Reactions:

    • Decomposition of Starting Material or Product: Prolonged exposure to very high temperatures can lead to decomposition. Stick to the recommended temperature range.

    • Formation of N-formyl Intermediate: The reaction proceeds through an N-formyl intermediate. If the cyclization is not complete, this intermediate may be present in your crude product. Ensure sufficient heating to promote the final ring-closing step.

  • Purity of Reagents:

    • Impure 2-amino-5-chlorobenzoic acid: Impurities in the starting material can interfere with the reaction. Ensure you are using a high-purity reagent.

    • Wet Formamide: The presence of water in the formamide can lead to the formation of byproducts. Use a dry, high-quality grade of formamide.

Low Yield in the Chlorination of 6-chloroquinazolin-4(3H)-one (Step 2)

Q: My yield of this compound is very low after the chlorination step. What could be the problem?

A: The chlorination of the quinazolinone intermediate is a common point of yield loss. Here are the most likely culprits and their solutions:

  • Hydrolysis of the Product:

    • During Workup: this compound is susceptible to hydrolysis back to 6-chloroquinazolin-4(3H)-one, especially in the presence of water and acid. When quenching the reaction, pour the reaction mixture onto crushed ice and neutralize it promptly with a base like sodium bicarbonate.[2] Performing the aqueous workup at low temperatures is crucial to minimize hydrolysis.

    • Moisture in Reagents/Glassware: Any moisture in the reaction will consume the POCl₃ and can hydrolyze the product. Ensure all glassware is thoroughly dried, and use a fresh, unopened bottle of POCl₃ or distill it before use.

  • Incomplete Reaction:

    • Insufficient POCl₃: Use a sufficient excess of POCl₃ to act as both the reagent and the solvent.

    • Inadequate Temperature or Time: The reaction typically requires refluxing for several hours. Monitor the reaction by TLC to ensure the disappearance of the starting material.

    • Presence of Base: The chlorination is acid-mediated. If there is residual base from a previous step, it can hinder the reaction.

  • Formation of Side Products:

    • Phosphorylated Intermediates: The reaction proceeds through phosphorylated intermediates.[3][4] If the reaction is not heated sufficiently or for long enough, these intermediates may not fully convert to the final product.

    • Dimerization: Under certain conditions, pseudodimers can form from the reaction between a phosphorylated intermediate and an unreacted quinazolinone molecule.[3][4] This can be suppressed by maintaining basic conditions during the initial phase of the reaction if a base is used.[3][4]

Data Presentation

ParameterStep 1: Synthesis of 6-chloroquinazolin-4(3H)-oneStep 2: Synthesis of this compound
Starting Material 2-amino-5-chlorobenzoic acid6-chloroquinazolin-4(3H)-one
Reagents FormamidePhosphorus oxychloride (POCl₃)
Typical Molar Ratio 1 : 4 (2-amino-5-chlorobenzoic acid : formamide)[1]Substrate in excess POCl₃ (as solvent)
Typical Temperature 130 °C[1]Reflux (approx. 105-110 °C)
Typical Reaction Time 4 hours[1]4-6 hours
Typical Yield ~91% (for the bromo analog)[1]High (specific yield data not readily available)

Experimental Protocols

Step 1: Synthesis of 6-chloroquinazolin-4(3H)-one

This protocol is adapted from a similar synthesis of 6-bromoquinazolin-4(3H)-one.[1]

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-5-chlorobenzoic acid (10 mmol) and formamide (40 mmol).

  • Heat the reaction mixture to 130°C and stir for 4 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to approximately 60°C and add 30 mL of water.

  • Continue stirring for another 30 minutes as the product precipitates.

  • Collect the solid by vacuum filtration.

  • Wash the crude product with anhydrous ethanol to remove any remaining impurities.

  • Dry the product in a vacuum oven to obtain 6-chloroquinazolin-4(3H)-one.

Step 2: Synthesis of this compound

This protocol is a general procedure for the chlorination of quinazolinones.

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 6-chloroquinazolin-4(3H)-one (5 mmol).

  • In a fume hood, carefully add phosphorus oxychloride (POCl₃, 10-15 mL) to the flask.

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully and slowly pour the cooled reaction mixture onto a large beaker of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with cold water.

  • Dry the product completely to obtain this compound. The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.

Mandatory Visualization

Troubleshooting_Workflow start Low Yield of this compound step1_check Check Yield of Step 1: 6-chloroquinazolin-4(3H)-one start->step1_check step2_check Check Yield of Step 2: Chlorination start->step2_check step1_low Low Yield in Step 1 step1_check->step1_low step2_low Low Yield in Step 2 step2_check->step2_low incomplete_rxn1 Incomplete Reaction? - Insufficient heat/time - Monitor with TLC step1_low->incomplete_rxn1 Yes side_rxn1 Side Reactions? - Decomposition - Incomplete cyclization step1_low->side_rxn1 Yes reagent_purity1 Reagent Purity? - Impure starting material - Wet formamide step1_low->reagent_purity1 Yes hydrolysis2 Product Hydrolysis? - Improper workup - Wet reagents step2_low->hydrolysis2 Yes incomplete_rxn2 Incomplete Reaction? - Insufficient POCl3 - Low temp/short time step2_low->incomplete_rxn2 Yes side_rxn2 Side Products? - Phosphorylated intermediates - Dimerization step2_low->side_rxn2 Yes solution Optimize Reaction Conditions and Reagent Quality incomplete_rxn1->solution side_rxn1->solution reagent_purity1->solution hydrolysis2->solution incomplete_rxn2->solution side_rxn2->solution

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Managing Regioselectivity in Dichloroquinazoline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dichloroquinazolines. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to managing regioselectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the C4 position of 2,4-dichloroquinazoline typically more reactive towards nucleophiles than the C2 position?

A1: The heightened reactivity at the C4 position is primarily due to electronic factors. Density Functional Theory (DFT) calculations have revealed that the carbon atom at the C4 position has a greater contribution to the Lowest Unoccupied Molecular Orbital (LUMO) and a higher LUMO coefficient.[1][2] This makes it more electrophilic and susceptible to nucleophilic attack. Consequently, the activation energy for a nucleophilic attack at C4 is lower than at C2, leading to a kinetically favored reaction at this site under mild conditions.[1][2][3]

Q2: I am observing a mixture of C2 and C4 substituted products. How can I improve selectivity for the C4 position during a Nucleophilic Aromatic Substitution (SNAr) reaction?

A2: Achieving high regioselectivity for the C4 position is crucial and can be managed by controlling the reaction conditions. The substitution at C4 is kinetically favored and typically occurs under milder conditions.[3] To enhance C4 selectivity:

  • Temperature Control: Perform the reaction at a lower temperature. For instance, reactions with amines or hydrazine hydrate are often carried out at 0-5 °C to favor C4 substitution exclusively.[3]

  • Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent subsequent reaction at the C2 position.

  • Solvent Choice: Protic solvents like ethanol or methanol can be effective for these selective reactions.[3][4] Methanol, for instance, can decrease the rate of SNAr reactions compared to polar aprotic solvents, which can enhance selectivity.[4]

Q3: How can I achieve substitution at the C2 position?

A3: Substitution at the C2 position requires more forcing conditions as it is less reactive than the C4 position.[3][5] To achieve C2 functionalization, you typically need to:

  • Increase Temperature: Higher temperatures, often refluxing conditions, are necessary to overcome the higher activation energy for C2 substitution.[3]

  • Use a Stronger Nucleophile/Catalyst: In some cases, a more reactive nucleophile or the use of a transition-metal catalyst (e.g., Palladium) is required.[5][6]

  • Stepwise Approach: The most common strategy is a sequential, two-step functionalization. First, selectively react the C4 position under mild conditions. Then, subject the resulting 2-chloro-4-substituted quinazoline to harsher conditions to modify the C2 position.[3][7]

Q4: Can I perform a selective Palladium-catalyzed cross-coupling at the C4 position?

A4: Yes, Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are highly regioselective for the C4 position of 2,4-dichloroquinazoline.[6] This is again attributed to the higher electrophilicity of the C4 position.[6] Attempts to decrease reaction times by increasing the temperature can, however, lead to poor regioselectivity and lower yields.[6]

Troubleshooting Guides

Problem 1: Poor or No Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

  • Symptom: You are obtaining a mixture of 2-substituted, 4-substituted, and 2,4-disubstituted quinazoline products, or the reaction is favoring the undesired regioisomer.

  • Possible Causes & Solutions:

Possible CauseSuggested Solution
Reaction Temperature is too High High temperatures can provide enough energy to overcome the activation barrier for substitution at the less reactive C2 position, leading to a loss of selectivity.[3] Solution: Run the reaction at a lower temperature (e.g., 0 °C or room temperature) and monitor its progress carefully.
Reaction Time is too Long Prolonged reaction times, even at lower temperatures, can lead to the formation of the disubstituted product. Solution: Monitor the reaction by TLC or LC-MS and quench it as soon as the monosubstituted C4 product is predominantly formed.
Incorrect Solvent Choice The solvent can influence reaction rates and selectivity. Polar aprotic solvents (DMF, DMSO) may accelerate the reaction but potentially reduce selectivity compared to protic solvents.[4] Solution: Experiment with different solvents. Consider using methanol or ethanol for amination reactions to control the reaction rate.[3][4]
Base is too Strong or Concentration is too High A strong base might deprotonate a wider range of nucleophiles or promote side reactions, affecting selectivity. Solution: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, DIPEA) and use the minimum effective concentration.

Problem 2: Low Yield in a Selective C4-Substitution Reaction

  • Symptom: The desired C4-substituted product is formed with high selectivity, but the overall yield is low.

  • Possible Causes & Solutions:

Possible CauseSuggested Solution
Competitive Hydrolysis Dichloroquinazolines and their intermediates can be unstable in the presence of water, leading to hydrolysis byproducts.[4] Solution: Ensure all reagents and solvents are dry. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Poor Nucleophile Reactivity The chosen nucleophile may not be reactive enough under the mild conditions required for C4 selectivity. Solution: Consider using a more reactive nucleophile. For cross-coupling reactions, ensure the catalyst and ligands are active; screen different ligand/catalyst combinations if necessary.[8]
Incomplete Conversion The reaction may not have gone to completion. Solution: Slightly increase the reaction time or temperature, while carefully monitoring to ensure selectivity is maintained. In cross-coupling reactions, using a slight excess (e.g., 1.5 equivalents) of the coupling partner (e.g., boronic acid) can drive the reaction to completion.[6]

Experimental Protocols

Protocol 1: General Procedure for Regioselective C4-Amination of 2,4-Dichloroquinazoline

This protocol is a general guideline for the selective substitution of the C4-chloro group with an amine nucleophile.

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 2,4-dichloroquinazoline (1.0 equiv.).

  • Solvent Addition: Add a suitable solvent such as ethanol or isopropanol.

  • Cooling: Cool the mixture to 0-5 °C using an ice bath.

  • Nucleophile Addition: Slowly add the amine nucleophile (1.0-1.2 equiv.) to the stirred solution. If the amine is a salt, add a base like N,N-diisopropylethylamine (DIPEA) (1.5 equiv.).

  • Reaction: Stir the reaction mixture at 0-5 °C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, quench the reaction with water. The product may precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Selective C4-Suzuki Cross-Coupling

This protocol outlines a method for the selective arylation at the C4 position.

  • Reaction Setup: To an oven-dried reaction vial, add 2,4,7-trichloroquinazoline (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), Pd(OAc)₂ (0.05 equiv.), PPh₃ (0.15 equiv.), and Na₂CO₃ (3.1 equiv.).[6]

  • Inert Atmosphere: Flush the vial with nitrogen.

  • Solvent Addition: Add freshly distilled and degassed DME and H₂O (10:1 ratio) to create a 0.1 M solution of the starting quinazoline.[6]

  • Reaction: Stir the reaction mixture at 75 °C under a nitrogen atmosphere. Monitor the reaction by TLC or LC-MS.[6]

  • Work-up: Upon completion, add water to the reaction mixture and extract with CH₂Cl₂.[6]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the residue by flash column chromatography.[6]

Visualizations

G cluster_0 Troubleshooting Workflow: Poor Regioselectivity start Mixture of C2/C4 Isomers Observed q_temp Is Reaction Temperature > RT? start->q_temp s_temp Lower Temperature to 0-5 °C q_temp->s_temp Yes q_time Is Reaction Time > 6h? q_temp->q_time No s_temp->q_time s_time Reduce Reaction Time; Monitor by TLC/LC-MS q_time->s_time Yes q_solvent Using Polar Aprotic Solvent (DMF, DMSO)? q_time->q_solvent No s_time->q_solvent s_solvent Switch to Protic Solvent (EtOH, MeOH) q_solvent->s_solvent Yes end_node Achieved High C4 Selectivity q_solvent->end_node No s_solvent->end_node

Caption: Troubleshooting flowchart for poor regioselectivity.

G cluster_pathways Reaction Pathways for 2,4-Dichloroquinazoline cluster_c4 C4 Functionalization (Kinetic Control) cluster_c2 C2 Functionalization start 2,4-Dichloroquinazoline c4_product 2-Chloro-4-Substituted Quinazoline start->c4_product  Path A c4_conditions Mild Conditions - Low Temp (0-25°C) - Amine Nucleophile c4_product->c4_conditions disub_product 2,4-Disubstituted Quinazoline c4_product->disub_product  Path B c2_conditions Harsh Conditions - High Temp (>80°C) - Stronger Nucleophile disub_product->c2_conditions

References

stability issues and degradation of 4,6-dichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,6-dichloroquinazoline. The information provided addresses common stability issues and degradation pathways that may be encountered during experiments.

Troubleshooting Guides

This section provides a question-and-answer formatted guide to directly address specific issues users might encounter.

Problem: Inconsistent reaction yields or appearance of unknown impurities in reaction mixtures.

  • Question: My reaction yield is lower than expected, and I am observing unexpected spots on my TLC analysis. What could be the cause?

  • Answer: This issue often points to the degradation of your this compound starting material. The compound is susceptible to hydrolysis, especially if there is residual moisture in your solvents or reagents. The chloro group at the 4-position is particularly reactive towards nucleophiles, including water. This hydrolysis would lead to the formation of 6-chloro-4-hydroxyquinazoline, consuming your starting material and introducing a new, more polar impurity into your reaction mixture.

Problem: Changes in the physical appearance of this compound during storage.

  • Question: My solid this compound has changed color/consistency over time. Is it still usable?

  • Answer: Changes in the physical appearance of the solid can indicate degradation. This compound is known to be sensitive to moisture and light. For optimal stability, it should be stored in a tightly sealed container, in a cool, dark, and dry place, preferably under an inert atmosphere. Discoloration may suggest the formation of degradation products. It is recommended to re-analyze the material for purity before use.

Problem: Difficulty in purifying reaction products containing a quinazoline core.

  • Question: I am having trouble purifying my desired product, and it seems to be contaminated with a persistent impurity. How can I identify and remove it?

  • Answer: If your synthesis involves this compound, a common impurity could be a hydrolyzed derivative. Due to the high reactivity of the C4-chloro group, it can be substituted by water or other nucleophiles present in the reaction or work-up. To identify the impurity, techniques like LC-MS can be employed to determine its molecular weight. A mass corresponding to the replacement of a chlorine atom with a hydroxyl group is a strong indicator of hydrolysis. Purification can be attempted using column chromatography with a carefully selected solvent system to separate the more polar hydroxy-quinazoline from your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound?

A1: The primary degradation pathways for this compound are hydrolysis, and to a lesser extent, photodegradation.

  • Hydrolysis: The chloro group at the 4-position of the quinazoline ring is highly susceptible to nucleophilic substitution by water. This reaction is often catalyzed by acidic or basic conditions. The primary degradation product is 6-chloro-4-hydroxyquinazoline. The chloro group at the 6-position is significantly less reactive.

  • Photodegradation: While less documented for this specific isomer, chloroaromatic compounds can be susceptible to photodegradation, which may involve cleavage of the carbon-chlorine bond.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool (2-8 °C), dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to protect it from moisture.

Q3: How can I detect the degradation of this compound in my sample?

A3: Degradation can be monitored using various analytical techniques:

  • Thin-Layer Chromatography (TLC): The formation of more polar degradation products, such as 6-chloro-4-hydroxyquinazoline, will appear as new spots with lower Rf values compared to the parent compound.

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can be developed to separate this compound from its degradation products. Degradation would be observed as a decrease in the peak area of the parent compound and the appearance of new peaks.

  • Mass Spectrometry (MS): Mass spectrometry can be used to identify degradation products by their molecular weight. For example, the hydrolysis product (6-chloro-4-hydroxyquinazoline) would have a molecular weight corresponding to the replacement of a chlorine atom with a hydroxyl group.

Q4: Are there any specific handling precautions I should take during my experiments?

A4: Yes, due to its susceptibility to hydrolysis, it is crucial to use anhydrous solvents and reagents when working with this compound. Reactions should be carried out under an inert atmosphere if possible. Avoid exposure of the compound to strong light for extended periods.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80°C for 48 hours.

  • Photodegradation:

    • Expose a solution of the compound (1 mg/mL in methanol) to a UV lamp (254 nm) for 24 hours.

    • A control sample should be kept in the dark.

3. Sample Analysis:

  • At the end of the exposure period, neutralize the acidic and basic samples.

  • Analyze all samples by a suitable stability-indicating method, such as HPLC-UV or LC-MS, to identify and quantify any degradation products.

Data Presentation

Table 1: Predicted Degradation Products of this compound

Stress ConditionPredicted Major Degradation ProductChemical StructureMolecular Weight ( g/mol )
Acid/Base Hydrolysis6-chloro-4-hydroxyquinazolineC₈H₅ClN₂O180.59
Photodegradation6-chloro-4-hydroxyquinazoline and other dechlorinated speciesC₈H₅ClN₂O180.59
OxidationPotential N-oxidesC₈H₄Cl₂N₂O215.04

Visualizations

Degradation_Pathway This compound This compound 6-chloro-4-hydroxyquinazoline 6-chloro-4-hydroxyquinazoline This compound->6-chloro-4-hydroxyquinazoline Hydrolysis (Acid/Base) Other_dechlorinated_products Other_dechlorinated_products This compound->Other_dechlorinated_products Photodegradation N-oxide_products N-oxide_products This compound->N-oxide_products Oxidation

Caption: Proposed degradation pathways of this compound.

Experimental_Workflow cluster_stress Forced Degradation Acid_Hydrolysis Acid Hydrolysis (0.1M HCl, 60°C) Analysis Analyze by HPLC-UV / LC-MS Acid_Hydrolysis->Analysis Base_Hydrolysis Base Hydrolysis (0.1M NaOH, 60°C) Base_Hydrolysis->Analysis Oxidation Oxidation (3% H2O2, RT) Oxidation->Analysis Thermal Thermal (80°C, solid) Thermal->Analysis Photolytic Photolytic (UV 254nm, solution) Photolytic->Analysis Sample_Prep Prepare 1 mg/mL solution of this compound Sample_Prep->Acid_Hydrolysis Sample_Prep->Base_Hydrolysis Sample_Prep->Oxidation Sample_Prep->Thermal Sample_Prep->Photolytic Identification Identify and Quantify Degradation Products Analysis->Identification

Caption: Workflow for a forced degradation study of this compound.

Technical Support Center: Phosphorus Oxychloride Chlorination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phosphorus oxychloride (POCl₃) in chlorination and other reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in a phosphorus oxychloride chlorination reaction?

The byproducts in a POCl₃ reaction can originate from several sources:

  • Incomplete Reaction: Unreacted starting materials such as phosphorus trichloride (PCl₃) or phosphorus pentachloride (PCl₅) may be present.

  • Hydrolysis: POCl₃ reacts vigorously with water, especially during workup, to form hydrochloric acid (HCl) and phosphoric acid (H₃PO₄). This hydrolysis can proceed through metastable intermediates, including phosphorodichloridic acid (Cl₂P(O)OH) and pyrophosphoryl chloride (P₂O₃Cl₄).

  • Side Reactions with Substrates: When chlorinating compounds with hydroxyl groups, byproducts such as various phosphate esters and phosphoric acid derivatives can be formed. In Vilsmeier-Haack reactions involving dimethylformamide (DMF), a Vilsmeier reagent (a chloroiminium salt) is formed as an intermediate.

  • Impurities in Starting Material: Technical grade POCl₃ can contain impurities like PCl₃, PCl₅, and phosphoric anhydride (P₄O₁₀).

Q2: How can I detect the formation of byproducts during my reaction?

The most effective methods for identifying and monitoring byproducts in POCl₃ reactions are:

  • ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a powerful and direct technique for observing phosphorus-containing compounds. It can be used to identify and quantify POCl₃, its intermediates, and byproducts in the reaction mixture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is well-suited for identifying volatile and semi-volatile byproducts. For phosphorus halides like POCl₃, PCl₃, and PCl₅, a derivatization step is often necessary to improve their chromatographic behavior.

  • Ion Chromatography: This technique can be used to quantify non-volatile ionic byproducts, such as chloride and phosphate ions, that form during hydrolysis.

Q3: What causes a delayed and violent exothermic reaction during the quenching of my POCl₃ reaction?

A delayed and uncontrolled exotherm during quenching is a common and dangerous issue. It is typically caused by the accumulation of unreacted POCl₃ and/or metastable hydrolysis intermediates at low temperatures. When the reaction is quenched at 0-5°C, the hydrolysis of POCl₃ can be sluggish. As the mixture warms up, the accumulated reactive species begin to hydrolyze rapidly and simultaneously, leading to a sudden and violent release of heat and gas (HCl).

Troubleshooting Guides

Issue 1: Delayed and Uncontrolled Exotherm During Aqueous Workup
  • Symptom: After adding the reaction mixture to an ice-cold quenching solution (e.g., ice-water or ice-bicarbonate), there is little initial reaction, followed by a sudden, violent exotherm as

Technical Support Center: Improving Suzuki Coupling Yields with 4,6-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Suzuki coupling reactions with 4,6-dichloroquinazoline.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Inactive Catalyst The active Pd(0) species is sensitive to oxygen. Use a freshly opened bottle of the palladium catalyst or a reliable pre-catalyst. Ensure all solvents and reagents are rigorously degassed and the reaction is maintained under a strict inert atmosphere (e.g., argon or nitrogen).[1]
Poor Reagent Quality The boronic acid may have undergone protodeboronation, or the this compound starting material may be impure. Use fresh, high-purity boronic acid and starting material.
Suboptimal Reaction Conditions The choice of base, solvent, or temperature may not be suitable. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), solvents (e.g., 1,4-dioxane/water, DMF, toluene), and temperatures. Microwave irradiation can sometimes improve yields and reduce reaction times.[2]
Inappropriate Ligand The phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. For electron-deficient substrates like this compound, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can be effective.[3]

Issue 2: Formation of Significant Side Products

Potential Cause Troubleshooting Steps
Homocoupling of Boronic Acid This side reaction is often promoted by the presence of oxygen. Rigorously degas all solvents and reagents.[4] Using a direct Pd(0) source or ensuring efficient in-situ reduction of a Pd(II) precatalyst can also minimize homocoupling.
Protodeboronation The boronic acid can be replaced by a hydrogen atom, especially at higher temperatures. Use milder reaction conditions if possible. Aryl boronic acids with electron-withdrawing groups are more susceptible to this side reaction.[4]
Hydrolysis of Chloroquinazoline The chloro groups on the quinazoline ring can be susceptible to hydrolysis, especially at the more reactive C4 position, under basic conditions at elevated temperatures. Consider using milder bases or lower reaction temperatures.

Issue 3: Poor Regioselectivity (Mono- vs. Di-substitution)

Potential Cause Controlling Factors
Inefficient Control over Stoichiometry To favor mono-arylation at the more reactive C4 position, use a stoichiometric amount or a slight excess of the boronic acid (e.g., 1.0-1.2 equivalents). For di-substitution, a larger excess of the boronic acid (e.g., >2.2 equivalents) and prolonged reaction times are typically required.
Reaction Conditions Favoring Di-substitution Higher temperatures and longer reaction times will generally favor the formation of the di-substituted product. Monitor the reaction progress closely by TLC or LC-MS to stop the reaction after the formation of the desired mono-substituted product.
Reactivity of the C6 Position While the C4 position is generally more reactive, the C6 position can react under forcing conditions. The choice of catalyst and ligand can also influence the relative reactivity of the two positions.

Frequently Asked Questions (FAQs)

Q1: Which chlorine atom on this compound is more reactive in a Suzuki coupling?

A1: The chlorine atom at the C4 position is generally more electrophilic and therefore more reactive towards oxidative addition in a Suzuki-Miyaura coupling.[5] This allows for selective mono-substitution at the C4 position under carefully controlled conditions.

Q2: How can I achieve selective mono-arylation at the C4 position?

A2: To achieve selective mono-arylation, you should carefully control the stoichiometry of your reactants. Using 1.0 to 1.2 equivalents of the arylboronic acid will favor substitution at the more reactive C4 position. Monitoring the reaction closely and stopping it once the starting material is consumed but before significant di-substitution occurs is also crucial.

Q3: What are the best starting conditions for optimizing the reaction?

A3: A good starting point for optimization would be to use a palladium catalyst like Pd(PPh₃)₄ or a pre-catalyst system such as Pd(OAc)₂ with a suitable phosphine ligand (e.g., SPhos). A common solvent system is a mixture of an organic solvent like 1,4-dioxane or toluene with water. A carbonate base such as K₂CO₃ or K₃PO₄ is often effective. Microwave heating can significantly accelerate the reaction.[2]

Q4: My boronic acid is not very soluble in the reaction mixture. What can I do?

A4: Poor solubility can hinder the reaction. You can try using a different solvent system, such as DMF/water or THF/water, which may improve the solubility of the boronic acid. Alternatively, converting the boronic acid to its corresponding boronate ester (e.g., a pinacol ester) can sometimes improve solubility and stability.

Q5: I am seeing a lot of starting material decomposition. What could be the cause?

A5: Decomposition of this compound can occur under harsh basic conditions or at very high temperatures, leading to hydrolysis of the chloro groups. Try using a milder base (e.g., NaHCO₃) or a lower reaction temperature. Ensure your reaction is performed under an inert atmosphere to prevent oxidative degradation.

Data Presentation

The following table summarizes the yields for the Suzuki-Miyaura coupling of a structurally similar substrate, 2,4-dichloropyrimidine, with various arylboronic acids under optimized microwave conditions. These results can serve as a useful guide for predicting the reactivity of different boronic acids with this compound.

Table 1: Yields of Mono-substituted Products in the Suzuki Coupling of 2,4-Dichloropyrimidine with Various Arylboronic Acids [2]

EntryArylboronic AcidProduct Yield (%)
1Phenylboronic acid71
24-Methoxyphenylboronic acid68
33-Methoxyphenylboronic acid75
42-Methoxyphenylboronic acid65
54-Fluorophenylboronic acid72
64-Chlorophenylboronic acid69
74-(Trifluoromethyl)phenylboronic acid78
84-Formylphenylboronic acid62
9Naphthalene-2-boronic acid74
10Thiophene-2-boronic acid55

Reaction Conditions: 2,4-dichloropyrimidine (1.0 eq.), arylboronic acid (1.0 eq.), Pd(PPh₃)₄ (0.5 mol%), K₂CO₃ (3.0 eq.), 1,4-dioxane/H₂O (2:1), microwave irradiation at 100°C for 15 minutes.

Experimental Protocols

General Protocol for Mono-Arylation of this compound via Microwave-Assisted Suzuki Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Microwave reactor vial with a stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a microwave reactor vial, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and K₂CO₃ (3.0 mmol).

  • Add Pd(PPh₃)₄ (0.02 mmol, 2 mol%).

  • Add anhydrous 1,4-dioxane (4 mL) and degassed water (2 mL) to the vial.

  • Seal the vial and flush with an inert gas for 5-10 minutes.

  • Place the vial in the microwave reactor and irradiate at 100-120°C for 15-30 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-6-chloroquinazoline.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: This compound, boronic acid, base catalyst Add Catalyst: Pd(PPh3)4 reagents->catalyst solvent Add Solvents: 1,4-Dioxane/Water catalyst->solvent inert Inert Atmosphere: Flush with Argon/N2 solvent->inert heat Heating: Microwave Irradiation inert->heat monitor Monitor Progress: TLC / LC-MS heat->monitor extract Extraction: Ethyl Acetate & Water monitor->extract dry Drying & Concentration extract->dry purify Purification: Column Chromatography dry->purify product Final Product purify->product

Caption: A generalized experimental workflow for the Suzuki coupling of this compound.

Troubleshooting_Suzuki start Low Yield or No Reaction check_catalyst Is the catalyst active and atmosphere inert? start->check_catalyst check_reagents Are reagents pure and fresh? check_catalyst->check_reagents Yes replace_catalyst Use fresh catalyst, ensure inert atmosphere check_catalyst->replace_catalyst No check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes purify_reagents Use fresh/purified reagents check_reagents->purify_reagents No screen_conditions Screen base, solvent, temperature & ligand check_conditions->screen_conditions No success Improved Yield check_conditions->success Yes replace_catalyst->check_reagents purify_reagents->check_conditions screen_conditions->success

Caption: A decision-making workflow for troubleshooting low-yield Suzuki coupling reactions.

References

Technical Support Center: Synthesis of 4,6-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4,6-dichloroquinazoline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during laboratory experiments and scale-up processes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the key steps?

A1: The most prevalent and scalable synthetic route to this compound involves a two-step process. The first step is the cyclization of 2-amino-5-chlorobenzoic acid to form 6-chloroquinazolin-4(3H)-one. This intermediate is then chlorinated in the second step to yield the final product, this compound. The chlorination is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).

Q2: What are the primary safety concerns when working with phosphorus oxychloride (POCl₃) on a large scale?

A2: Phosphorus oxychloride is a highly corrosive and moisture-sensitive reagent that can cause severe burns. Its reaction with water is highly exothermic and produces toxic and corrosive fumes of hydrochloric acid and phosphoric acid. On a large scale, improper quenching of excess POCl₃ can lead to a dangerous thermal runaway. It is crucial to work in a well-ventilated area, use appropriate personal protective equipment (PPE), and follow established safe quenching protocols, such as a "reverse quench" where the reaction mixture is slowly added to a quenching solution.

Q3: How can I monitor the progress of the chlorination reaction?

A3: The progress of the chlorination reaction can be effectively monitored using analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] These methods allow for the visualization of the consumption of the starting material (6-chloroquinazolin-4(3H)-one) and the formation of the desired product (this compound). For more detailed analysis during process development, 1H and 31P NMR spectroscopy can be used to monitor the formation and consumption of phosphorylated intermediates.[2]

Q4: What are the best practices for purifying this compound at a larger scale?

A4: At a larger scale, purification of this compound is typically achieved through recrystallization. The choice of solvent is critical for obtaining high purity and yield. A good recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at room or lower temperatures, while impurities remain either soluble or insoluble at all temperatures. Common solvent systems for recrystallization of similar compounds include ethanol/water, methanol/acetone, or ethyl acetate/heptane. The final product should be washed with a minimal amount of ice-cold solvent to remove any residual soluble impurities.

Troubleshooting Guide

Problem 1: Low Yield of this compound

Q: My yield of this compound is significantly lower than expected, especially after scaling up. What are the potential causes and solutions?

A: Low yield is a common challenge during scale-up and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Solution: Ensure the reaction has gone to completion by monitoring it with TLC or HPLC.[1] Inadequate reaction time or temperature can lead to unreacted starting material. On a larger scale, heat and mass transfer limitations may require longer reaction times or slightly higher temperatures to achieve full conversion.

  • Side Reactions and Impurity Formation:

    • Solution: The formation of byproducts can consume starting materials and reduce the yield of the desired product. One common side reaction during chlorination with POCl₃ is the formation of pseudodimers, which can be suppressed by maintaining basic conditions and controlling the temperature during the addition of POCl₃.[2]

  • Suboptimal Reaction Conditions:

    • Solution: The optimal temperature for the chlorination of quinazolinones to chloroquinazolines is typically in the range of 70-90°C.[2] It is crucial to maintain this temperature consistently throughout the reaction vessel. On a larger scale, inefficient mixing can lead to localized hot spots or cold spots, affecting the reaction rate and promoting side reactions. Ensure vigorous and efficient stirring.

  • Hydrolysis of Product during Workup:

    • Solution: this compound can be sensitive to hydrolysis, especially in acidic or basic aqueous conditions, which would revert it to the starting material or other byproducts. During the quenching and workup process, it is important to control the temperature and pH to minimize product degradation.

Problem 2: Formation of Significant Impurities

Q: I am observing a complex impurity profile in my final product. What are the likely impurities and how can I minimize them?

A: The impurity profile can change and become more complex during scale-up. Understanding the potential sources of impurities is key to mitigating them.

Potential Impurities & Mitigation Strategies:

  • Unreacted Starting Material (6-chloroquinazolin-4(3H)-one):

    • Cause: Incomplete reaction due to insufficient reaction time, temperature, or amount of chlorinating agent.

    • Mitigation: Optimize reaction parameters as described in the low yield section. Ensure at least one molar equivalent of POCl₃ is used for efficient conversion.[2]

  • Phosphorylated Intermediates:

    • Cause: The reaction proceeds through (N)- and (O)-phosphorylated intermediates.[2] Incomplete conversion of these intermediates to the final product.

    • Mitigation: Ensure the second stage of the reaction is conducted at a sufficiently high temperature (70-90°C) for an adequate amount of time to drive the conversion to completion.[2]

  • Pseudodimers:

    • Cause: Reaction between phosphorylated intermediates and unreacted quinazolinone.[2]

    • Mitigation: This can be suppressed by maintaining basic conditions (e.g., using a tertiary amine base) and keeping the temperature below 25°C during the initial addition of POCl₃.[2]

  • Hydrolysis Products:

    • Cause: Exposure of the product to water, especially at elevated temperatures or non-neutral pH during workup.

    • Mitigation: Perform the quench and workup at controlled, low temperatures and adjust the pH to be as close to neutral as possible before extraction.

Problem 3: Difficulties with Reaction Quenching

Q: The quenching of the POCl₃ reaction is very exothermic and difficult to control on a larger scale. What is the safest and most effective way to perform the quench?

A: Uncontrolled quenching of POCl₃ is a major safety hazard. A "reverse quench" is the recommended procedure for large-scale reactions.

Safe Quenching Protocol:

  • Preparation: In a separate, appropriately sized vessel equipped with a robust stirrer and a temperature probe, prepare a quenching solution. A common choice is a mixture of crushed ice and a saturated aqueous solution of sodium bicarbonate.

  • Controlled Addition: Slowly and carefully add the reaction mixture containing the excess POCl₃ to the vigorously stirred quenching solution. Never add the quenching solution to the reaction mixture.

  • Temperature Monitoring: Continuously monitor the temperature of the quenching mixture. The rate of addition should be controlled to maintain the temperature below a safe limit, typically 20-25°C.

  • Neutralization and Stirring: After the addition is complete, continue to stir the mixture until all the ice has melted and gas evolution (CO₂) has ceased. Check the pH to ensure it is neutral or slightly basic (pH 7-8).

  • Extraction: Once the quench is complete and the mixture is at a safe temperature, the product can be extracted with a suitable organic solvent.

An alternative and often safer quenching protocol involves the slow addition of the reaction mixture to a warm (35-40°C) aqueous solution of sodium acetate. This method promotes the instantaneous and controlled hydrolysis of unreacted POCl₃, preventing the accumulation of unstable intermediates and reducing the risk of a runaway reaction.[3]

Data Presentation

Table 1: Typical Reaction Parameters for this compound Synthesis

ParameterLaboratory Scale (e.g., 10g)Pilot Scale (e.g., 1kg)Key Considerations for Scale-Up
Starting Material 6-chloroquinazolin-4(3H)-one6-chloroquinazolin-4(3H)-oneEnsure consistent purity and particle size of the starting material.
Chlorinating Agent Phosphorus Oxychloride (POCl₃)Phosphorus Oxychloride (POCl₃)The quality of POCl₃ can impact the reaction; use of a co-solvent like toluene may be considered.
Base (optional) Tertiary amine (e.g., DIPEA)Tertiary amine (e.g., DIPEA)Important for suppressing pseudodimer formation.
Reaction Temperature Stage 1: < 25°C (POCl₃ addition)Stage 2: 70-90°CStage 1: < 25°C (controlled addition)Stage 2: 70-90°CPrecise temperature control is critical. Inefficient heat transfer on a larger scale can lead to side reactions.
Reaction Time 2-6 hours4-12 hoursMay need to be extended on a larger scale to ensure complete conversion.
Typical Yield 85-95%75-90%Yield reduction on scale-up is common due to transfer losses and less ideal mixing/heating.

Table 2: Common Impurities and Analytical Methods

ImpurityPotential OriginRecommended Analytical Method
6-chloroquinazolin-4(3H)-oneIncomplete reactionHPLC, TLC
Phosphorylated IntermediatesIncomplete conversion31P NMR, LC-MS
PseudodimersSide reaction during phosphorylationLC-MS, HPLC
6-chloro-4-hydroxyquinazoline (hydrolysis product)Product degradation during workupHPLC, LC-MS

Experimental Protocols

Synthesis of 6-chloroquinazolin-4(3H)-one (Step 1)
  • To a round-bottom flask equipped with a reflux condenser, add 2-amino-5-chlorobenzoic acid.

  • Add an excess of formamide.

  • Heat the reaction mixture to reflux (approximately 180-190°C) and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water with stirring to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry to obtain 6-chloroquinazolin-4(3H)-one.

Synthesis of this compound (Step 2)
  • In a well-ventilated fume hood, charge a dry reaction vessel with 6-chloroquinazolin-4(3H)-one.

  • Add phosphorus oxychloride (POCl₃, at least 1.5 equivalents). A co-solvent such as toluene can be used.

  • If a base is used to suppress side reactions, add it to the mixture.

  • With vigorous stirring, slowly add the POCl₃ while maintaining the temperature below 25°C.

  • After the addition is complete, slowly heat the reaction mixture to 70-90°C and maintain for 2-6 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding the mixture to a vigorously stirred solution of ice and saturated sodium bicarbonate (reverse quench). Maintain the temperature of the quenching mixture below 25°C.

  • After the quench is complete and the pH is neutral to slightly basic, extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis start Low Yield or High Impurity Profile check_completion Check Reaction Completion (TLC, HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Increase temperature (70-90°C) - Ensure sufficient POCl3 incomplete->optimize_conditions end Improved Yield and Purity optimize_conditions->end analyze_impurities Analyze Impurity Profile (LC-MS, HPLC) complete->analyze_impurities dimers Pseudodimers Detected analyze_impurities->dimers Yes hydrolysis Hydrolysis Products Detected analyze_impurities->hydrolysis Yes unreacted_sm Unreacted Starting Material analyze_impurities->unreacted_sm Yes control_addition Control POCl3 Addition: - Add below 25°C - Use a base (e.g., DIPEA) dimers->control_addition control_addition->end optimize_workup Optimize Workup: - Control temperature during quench - Maintain neutral pH hydrolysis->optimize_workup optimize_workup->end unreacted_sm->optimize_conditions Safe_Quench_Protocol Safe Quenching Protocol for POCl3 Reactions start Reaction Completion cool_reaction Cool Reaction Mixture to Room Temperature start->cool_reaction reverse_quench Slowly Add Reaction Mixture to Quench Solution (Reverse Quench) cool_reaction->reverse_quench prepare_quench Prepare Quench Solution (Ice/NaHCO3 or warm NaOAc) prepare_quench->reverse_quench monitor_temp Monitor and Control Temperature (< 25°C for bicarb quench) reverse_quench->monitor_temp stir Continue Stirring Until Gas Evolution Ceases monitor_temp->stir Temp OK check_ph Check and Adjust pH to Neutral/Slightly Basic stir->check_ph extract Extract Product with Organic Solvent check_ph->extract pH OK

References

Technical Support Center: Analytical Methods for Monitoring 4,6-dichloroquinazoline Reaction Progress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively monitoring the reaction progress of 4,6-dichloroquinazoline. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides for common analytical techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for monitoring reactions involving this compound?

A1: The most common analytical methods are High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly effective for its sensitivity and ability to provide mass information on reactants, products, and byproducts.[2]

Q2: How do I choose the best analytical method for my specific reaction?

A2: The choice of method depends on several factors:

  • Reaction Type: For reactions causing significant changes in polarity (e.g., nucleophilic substitution of a chlorine atom), TLC and HPLC are excellent for tracking the consumption of starting material and formation of the product.[1][2]

  • Information Required: NMR spectroscopy provides detailed structural information about all components in the reaction mixture, which is invaluable for identifying intermediates and byproducts.[3][4] LC-MS is ideal for confirming the mass of the desired product and identifying impurities.[2]

  • Sample Complexity: For complex reaction mixtures with multiple components, the high resolving power of HPLC and GC-MS is advantageous.[5][6]

  • Equipment Availability: The most practical choice is a method that is readily available and for which you have expertise in your laboratory.[2]

Q3: How can I use TLC to quickly determine if my reaction is complete?

A3: To monitor a reaction with TLC, spot the starting material (this compound), the reaction mixture, and a "co-spot" (a mixture of the starting material and the reaction mixture) on the same plate.[1] As the reaction progresses, the spot corresponding to the starting material will decrease in intensity, while a new spot for the product will appear and intensify. The reaction is generally considered complete when the starting material spot is no longer visible in the reaction mixture lane.[1][7]

Q4: Can I use NMR to get quantitative information about my reaction's progress?

A4: Yes, ¹H NMR is a powerful tool for quantitative analysis. By integrating the signals corresponding to unique protons of the starting material and the product, you can determine their relative concentrations and calculate the percent conversion over time. It is crucial to use a pulse sequence with a sufficient relaxation delay (d1) to ensure accurate integration.[4][8]

Analytical Method Workflow

start Start: Reaction Monitoring Needed q_qual_quant Qualitative or Quantitative Data? start->q_qual_quant qualitative Qualitative (Fast Check) q_qual_quant->qualitative Qualitative quantitative Quantitative (Detailed Analysis) q_qual_quant->quantitative Quantitative tlc Use Thin-Layer Chromatography (TLC) qualitative->tlc q_volatility Is the Analyte Volatile & Thermally Stable? quantitative->q_volatility end End: Method Selected tlc->end gcms Use Gas Chromatography (GC or GC-MS) q_volatility->gcms Yes hplc_nmr Use HPLC or NMR q_volatility->hplc_nmr No gcms->end hplc_nmr->end start Problem: Unexpected Peaks in Chromatogram q_blank Inject a Blank Solvent. Are Peaks Present? start->q_blank yes_blank Peaks are from System/Solvent q_blank->yes_blank Yes no_blank Peaks are from Sample q_blank->no_blank No sol_contam Source is Contamination: - Mobile Phase - Glassware - Injector Carryover yes_blank->sol_contam sol_sample Source is Sample: - Sample Degradation - Reaction Byproduct - Impurity in Reagents no_blank->sol_sample action_contam Action: 1. Prepare fresh mobile phase. 2. Clean glassware. 3. Run needle wash. sol_contam->action_contam action_sample Action: 1. Analyze by LC-MS to identify peaks. 2. Check purity of starting materials. 3. Re-evaluate reaction conditions. sol_sample->action_sample end Problem Resolved action_contam->end action_sample->end start Problem: Peak Tailing (especially for late-eluting peaks) q_liner Is the Inlet Liner Old or Active? start->q_liner yes_liner Replace with a new, deactivated liner. q_liner->yes_liner Yes no_liner Liner is OK. Is the column old or contaminated? q_liner->no_liner No end Problem Resolved yes_liner->end no_column Column is OK. Using MS detector? no_liner->no_column yes_column Trim column inlet (15-30 cm). Re-condition the column. yes_column->end no_column->yes_column Yes no_ms Check for system leaks or optimize flow rate. no_column->no_ms No yes_ms Halogenated compounds may react with the ion source. action_ms Clean the MS ion source. Check MS background for FeCl₂. yes_ms->action_ms action_ms->end no_ms->yes_ms Yes no_ms->end

References

Validation & Comparative

A Tale of Two Isomers: A Comparative Guide to 4,6-dichloroquinazoline and 2,4-dichloroquinazoline in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a research program. Among the myriad of heterocyclic scaffolds, quinazolines are of paramount importance, forming the core of numerous approved drugs and clinical candidates. This guide provides a detailed, data-driven comparison of two key isomeric synthons: 4,6-dichloroquinazoline and 2,4-dichloroquinazoline. We will delve into their synthesis, comparative reactivity in nucleophilic aromatic substitution (SNAr) reactions, and their application in the synthesis of targeted therapeutics, supported by experimental protocols and quantitative data.

At a Glance: Key Differences and Synthetic Utility

FeatureThis compound2,4-dichloroquinazoline
Structure Chlorine atoms at positions 4 and 6Chlorine atoms at positions 2 and 4
Primary Synthetic Use Precursor for 4,6-disubstituted quinazolinesPrecursor for 2,4-disubstituted quinazolines
Key Reactivity The chlorine at the C4 position is highly susceptible to nucleophilic attack. The C6 chlorine is significantly less reactive towards SNAr.The chlorine at the C4 position is significantly more reactive than the chlorine at the C2 position in SNAr reactions.[1]
Notable Drug Syntheses Gefitinib (Iressa®)Erlotinib (Tarceva®), Lapatinib (Tykerb®)

Synthesis of the Isomers: A Comparative Overview

The synthetic routes to this compound and 2,4-dichloroquinazoline typically start from readily available substituted anilines. The choice of starting material dictates the final substitution pattern of the quinazoline core.

Synthesis of this compound

The synthesis of this compound derivatives often commences with 2-amino-5-chlorobenzoic acid. A common strategy involves a cyclization reaction to form a quinazolinone intermediate, followed by chlorination.

Synthesis of 2,4-dichloroquinazoline

A widely employed method for the synthesis of 2,4-dichloroquinazoline starts from anthranilic acid.[2][3] The process involves the formation of 2,4-quinazolinedione, which is subsequently chlorinated.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The differential reactivity of the chlorine atoms in these two isomers is the cornerstone of their synthetic utility, allowing for regioselective functionalization.

2,4-dichloroquinazoline: A Well-Defined Reactivity Profile

The regioselectivity of SNAr reactions on 2,4-dichloroquinazoline is well-established in the literature. The C4 position is significantly more electrophilic and therefore more susceptible to nucleophilic attack than the C2 position.[4][5] This pronounced difference in reactivity allows for the selective substitution at C4 under mild conditions, while the substitution at C2 typically requires harsher conditions.

Theoretical studies, including DFT calculations, have corroborated these experimental observations, revealing that the carbon atom at the 4-position of 2,4-dichloroquinazoline has a higher LUMO coefficient, making it the preferred site for nucleophilic attack.[4][5][6]

This compound: Inferred Reactivity

Direct, head-to-head quantitative comparisons of the reactivity of the C4 and C6 positions of this compound are not as extensively documented as for the 2,4-isomer. However, based on the established principles of SNAr on nitrogen-containing heterocycles and extensive synthetic precedent, a clear hierarchy of reactivity can be inferred.

The C4 position is activated by the adjacent pyrimidine nitrogen, making it significantly more electrophilic and prone to nucleophilic attack. The C6 position, being on the benzene ring, is considerably less activated and therefore much less reactive towards SNAr. This allows for highly selective substitution at the C4 position, leaving the C6 chlorine intact for potential subsequent transformations under more forcing conditions or via other reaction types like cross-coupling.

Case Studies in Drug Synthesis

The distinct reactivity profiles of these two isomers have been masterfully exploited in the synthesis of several targeted cancer therapies.

Gefitinib Synthesis: A Showcase for this compound

Gefitinib (Iressa®), an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a prime example of the synthetic utility of the this compound scaffold.[7][8][9] While many syntheses of Gefitinib start from a dimethoxy-substituted quinazoline, the core strategy often involves a nucleophilic aromatic substitution at the C4 position. A synthesis starting from 2,4-dichloro-6,7-dimethoxyquinazoline has been developed, highlighting the selective reaction at the C4 position.[7]

Erlotinib Synthesis: Leveraging the Reactivity of 2,4-dichloroquinazoline

Erlotinib (Tarceva®), another EGFR inhibitor, is synthesized using a 2,4-dichloroquinazoline derivative as a key intermediate.[10][11][12][13] The synthesis capitalizes on the higher reactivity of the C4 position to introduce the aniline side chain via a regioselective SNAr reaction.[10][12]

Experimental Protocols

Synthesis of a this compound derivative

This protocol is adapted from the synthesis of a precursor to (E)-4,6-dichloro-2-styrylquinazoline.

Step 1: Synthesis of 6-chloro-2-methylquinazolin-4(3H)-one

  • To a 50 mL round-bottom flask, add 2-amino-5-chlorobenzoic acid (10 mmol) and acetic anhydride (15 mL).

  • Heat the mixture to reflux for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and collect the precipitated solid by filtration.

  • Wash the solid with water and dry to yield 6-chloro-2-methylquinazolin-4(3H)-one.

Step 2: Synthesis of 4,6-dichloro-2-methylquinazoline

  • In a 50 mL round-bottom flask, combine 6-chloro-2-methylquinazolin-4(3H)-one (5 mmol), phosphorus oxychloride (POCl₃, 10 mL), and a catalytic amount of N,N-dimethylaniline.

  • Heat the mixture at 110-120 °C for 4-6 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry to obtain 4,6-dichloro-2-methylquinazoline.

Synthesis of 2,4-dichloroquinazoline

This protocol is based on a patented method.

Step 1: Synthesis of 2,4-quinazolinedione

  • In a suitable reaction vessel, dissolve anthranilic acid in water.

  • Add a solution of potassium cyanate.

  • Adjust the pH to 9-12 with an aqueous base and heat the mixture.

  • After the reaction is complete, cool the solution and acidify with hydrochloric acid to precipitate the product.

  • Filter and dry the solid to obtain 2,4-quinazolinedione.

Step 2: Synthesis of 2,4-dichloroquinazoline

  • To a reaction vessel, add 2,4-quinazolinedione and a chlorinating agent such as phosphorus oxychloride (POCl₃).

  • Heat the mixture to effect chlorination.

  • After the reaction is complete, carefully quench the reaction mixture with ice water.

  • Collect the precipitated 2,4-dichloroquinazoline by filtration, wash with water, and dry.

Signaling Pathways Targeted by Quinazoline-Based Inhibitors

Quinazoline derivatives, synthesized from these dichloro-precursors, are potent inhibitors of various protein kinases involved in cancer cell signaling. Below are simplified representations of key pathways.

EGFR_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF (Ligand) EGF->EGFR Gefitinib_Erlotinib Gefitinib / Erlotinib Gefitinib_Erlotinib->EGFR

Caption: Simplified EGFR signaling pathway and its inhibition by Gefitinib and Erlotinib.

VEGFR_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K_Akt PI3K/Akt VEGFR->PI3K_Akt PKC PKC PLCg->PKC Raf_MEK_ERK Raf/MEK/ERK PKC->Raf_MEK_ERK Angiogenesis Angiogenesis Endothelial Cell Survival Raf_MEK_ERK->Angiogenesis PI3K_Akt->Angiogenesis VEGF VEGF (Ligand) VEGF->VEGFR Quinazoline_Inhibitor Quinazoline-based Inhibitor Quinazoline_Inhibitor->VEGFR

Caption: Overview of the VEGFR signaling pathway, a target for some quinazoline-based inhibitors.

experimental_workflow start Starting Material (e.g., Substituted Aniline) step1 Cyclization to Quinazolinone Intermediate start->step1 step2 Chlorination to Dichloroquinazoline step1->step2 step3 Regioselective SₙAr with Nucleophile step2->step3 step4 Further Functionalization (optional) step3->step4 product Final Product (e.g., Kinase Inhibitor) step3->product step4->product

Caption: A generalized experimental workflow for the synthesis of functionalized quinazolines.

Conclusion

Both this compound and 2,4-dichloroquinazoline are invaluable building blocks in medicinal chemistry, each offering a distinct and predictable pattern of reactivity. The well-defined regioselectivity of 2,4-dichloroquinazoline makes it a workhorse for the synthesis of 2,4-disubstituted quinazolines, as exemplified by the production of Erlotinib. While less explicitly studied in a comparative sense, the reactivity of this compound is also highly regioselective, enabling the synthesis of 4,6-disubstituted analogs like Gefitinib. A thorough understanding of the subtle yet significant differences in their reactivity is crucial for the strategic design and efficient synthesis of novel quinazoline-based therapeutics. This guide provides the foundational knowledge and experimental context to empower researchers in making informed decisions for their drug discovery endeavors.

References

Comparative Biological Activity of 4,6-Dichloroquinazoline Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of the biological activities of 4,6-dichloroquinazoline derivatives and related analogues. Quinazoline-based compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their wide range of pharmacological properties, including anticancer and antimicrobial effects. [1]

This document synthesizes available experimental data to provide a comparative context for the biological performance of these compounds. It includes quantitative data on their anticancer and antimicrobial activities, detailed protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows. While direct comparative studies on a broad series of this compound derivatives are limited, this guide draws upon data from structurally related compounds to offer valuable insights.

Comparative Anticancer Activity

Quinazoline derivatives have been extensively investigated for their potential as anticancer agents. Their mechanisms of action often involve the inhibition of key enzymes in cellular signaling pathways, such as receptor tyrosine kinases, which are crucial for cancer cell growth and survival.[2] The following tables summarize the in vitro anticancer activity (IC50 values) of various 4,6-disubstituted and other relevant quinazoline derivatives against a panel of human cancer cell lines.

Table 1: In Vitro Anticancer Activity of Selected 4,6-Disubstituted Quinazoline Derivatives

Compound/DerivativeCell LineTarget/Mechanism of Action (if specified)IC50 (µM)
4,6-Disubstituted quinazoline (Compound A7)HCT-116 (Colon Cancer)PI3K Inhibitor-
4,6-Disubstituted quinazoline (Compound A9)HCT-116 (Colon Cancer)PI3K Inhibitor-
4,6-Disubstituted quinazoline (Compound A11)HCT-116 (Colon Cancer)PI3K Inhibitor-
4,6-Disubstituted quinazoline (Compound A7)MCF-7 (Breast Cancer)PI3K Inhibitor-
4,6-Substituted-(diaphenylamino)quinazoline (Compound 15)A549 (Lung Cancer)c-Src Kinase Inhibitor-
4,6-Substituted-(diaphenylamino)quinazoline (Compound 15)Five human tumor cell linesc-Src Kinase Inhibitor3.42 - 118.81

Note: Data is compiled from multiple sources for comparative purposes.[3][4] Experimental conditions may vary between studies.

Table 2: In Vitro Anticancer Activity of Other Relevant Quinazoline Derivatives

Compound/DerivativeCell LineTarget/Mechanism of Action (if specified)IC50 (µM)
Quinazoline-based Compound 18MGC-803 (Gastric Cancer)-0.85
6-Chloro-quinazolin derivative 5aMGC-803 (Gastric Cancer)Induces Apoptosis-
6-Chloro-quinazolin derivative 5fMGC-803 (Gastric Cancer)Induces Apoptosis-
6-Chloro-quinazolin derivative 5aBcap-37 (Breast Cancer)Induces Apoptosis-
6-Chloro-quinazolin derivative 5fBcap-37 (Breast Cancer)Induces Apoptosis-
4-Anilinoquinazoline derivativeOvarian OVCAR-4-1.82
4-Anilinoquinazoline derivativeNon-small cell lung cancer NCI-H522-2.14

Note: Data is compiled from multiple sources for comparative purposes.[5][6] Experimental conditions may vary between studies.

Comparative Antimicrobial Activity

The quinazoline scaffold is also a promising pharmacophore for the development of novel antimicrobial agents.[1] The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC) of selected quinazoline derivatives against various microbial strains.

Table 3: In Vitro Antimicrobial Activity of Selected Quinazoline Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)
Quinazolin-4(3H)-one derivative VMA-17-04Staphylococcus aureus16
Quinazolin-4(3H)-one derivative VMA-13-05Staphylococcus aureus64
Quinazolin-4(3H)-one derivative VMA-17-01Staphylococcus aureus32
6,8-dibromo-4(3H)quinazolinone derivative VIIaEscherichia coli1.56
6,8-dibromo-4(3H)quinazolinone derivative VIIaSalmonella typhimurium3.125
6,8-dibromo-4(3H)quinazolinone derivative VIIaListeria monocytogenes1.56
6,8-dibromo-4(3H)quinazolinone derivative VIIaStaphylococcus aureus25
6,8-dibromo-4(3H)quinazolinone derivative VIIaPseudomonas aeruginosa25
6,8-dibromo-4(3H)quinazolinone derivative VIIaBacillus cereus25
6,8-dibromo-4(3H)quinazolinone derivative VIIcCandida albicans0.78
6,8-dibromo-4(3H)quinazolinone derivative VIIcAspergillus flavus0.097

Note: MIC values are compiled from various studies.[7][8] Experimental conditions may vary between studies.

Experimental Protocols

Below are detailed methodologies for key experiments commonly used in the evaluation of the biological activity of quinazoline derivatives.

MTT Assay for Cell Viability and Cytotoxicity

Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes. The amount of formazan produced is directly proportional to the number of viable cells.[1]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO) and add them to the wells. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period, typically 48-72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for a specified period (typically 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mandatory Visualizations

Signaling Pathway Diagram

Many quinazoline derivatives exert their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Overactivation of this pathway is a common feature in many cancers, leading to uncontrolled cell proliferation and survival.[1]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds Quinazoline This compound Derivative Quinazoline->EGFR Inhibits RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT Activates AKT->Proliferation

Caption: EGFR signaling pathway and its inhibition by quinazoline derivatives.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel chemical compounds.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_mechanistic Mechanism of Action Studies cluster_lead_optimization Lead Optimization start Design of This compound Derivatives synthesis Synthesis and Purification start->synthesis characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization in_vitro In Vitro Assays (Anticancer, Antimicrobial) characterization->in_vitro ic50_mic Determine IC50/MIC Values in_vitro->ic50_mic pathway Signaling Pathway Analysis ic50_mic->pathway enzyme Enzyme Inhibition Assays ic50_mic->enzyme sar Structure-Activity Relationship (SAR) pathway->sar enzyme->sar lead_dev Lead Compound Development sar->lead_dev lead_dev->start Iterative Design

Caption: General experimental workflow for drug discovery.

References

A Comparative Analysis of the Cytotoxic Effects of Substituted Quinazoline Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic activity of various substituted quinazoline derivatives against several cancer cell lines. This document summarizes key experimental data, details the methodologies used, and visualizes a critical signaling pathway targeted by these compounds.

Substituted quinazolines are a prominent class of heterocyclic compounds that have garnered significant attention in anticancer drug discovery due to their diverse pharmacological activities.[1] Many of these compounds exert their cytotoxic effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.[1][2] This guide aims to present a consolidated view of the cytotoxic potential of different quinazoline derivatives, providing a valuable resource for comparing their efficacy.

Comparative Cytotoxicity of Substituted Quinazoline Derivatives

The cytotoxic activity of various substituted quinazoline compounds has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of a compound in inhibiting biological or biochemical functions. The following tables summarize the in vitro cytotoxic activity (IC50 values in µM) of several quinazoline derivatives, categorized by their primary molecular target.

EGFR-Targeting Quinazoline Derivatives
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Quinazolinone-1,2,3-triazole (4-Isopropyl)MCF-7 (Breast)10.16[1]
Quinazolinone-1,2,3-triazole (2-Bromo)MCF-7 (Breast)11.23[1]
Quinazoline-sulfonamide 4dMCF-7 (Breast)2.5[1]
Quinazoline-sulfonamide 4fMCF-7 (Breast)5[1]
Quinazoline-oxymethyltriazole 8f (48h)MCF-7 (Breast)21.29[1]
Quinazoline-oxymethyltriazole 8k (72h)MCF-7 (Breast)11.32[1]
Quinazoline-oxymethyltriazole 8a (72h)MCF-7 (Breast)12.96[1]
Morpholine substituted quinazoline AK-3A549 (Lung)10.38 ± 0.27[3]
Morpholine substituted quinazoline AK-3MCF-7 (Breast)6.44 ± 0.29[3]
Morpholine substituted quinazoline AK-3SHSY-5Y (Neuroblastoma)9.54 ± 0.15[3]
Morpholine substituted quinazoline AK-10A549 (Lung)8.55 ± 0.67[3]
Morpholine substituted quinazoline AK-10MCF-7 (Breast)3.15 ± 0.23[3]
Morpholine substituted quinazoline AK-10SHSY-5Y (Neuroblastoma)3.36 ± 0.29[3]
VEGFR-2-Targeting Quinazoline Derivatives
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 8aMCF-7 (Breast)0.6955[2]
Compound 8aHepG-2 (Liver)0.1871[2]
Compound 8aK-562 (Leukemia)0.1884[2]
Compound 8bMCF-7 (Breast)0.1908[2]
Compound 8bHepG-2 (Liver)0.2242[2]
Compound 8bK-562 (Leukemia)0.4642[2]
Compound 8cMCF-7 (Breast)0.1875[2]
Compound 8cHepG-2 (Liver)0.7344[2]
Compound 8cK-562 (Leukemia)0.5444[2]
Compound 9aMCF-7 (Breast)0.2824[2]
Compound 9aHepG-2 (Liver)0.1871[2]
Compound 9aK-562 (Leukemia)0.3858[2]
Compound 9bMCF-7 (Breast)0.2090[2]
Compound 9bHepG-2 (Liver)0.1944[2]
Compound 9bK-562 (Leukemia)0.1902[2]
Compound 9dMCF-7 (Breast)0.2042[2]
Compound 9dHepG-2 (Liver)0.3227[2]
Compound 9dK-562 (Leukemia)2.2742[2]
Benzo[g]quinazoline 13MCF-7 (Breast)8.8 ± 0.5[4]
Benzo[g]quinazoline 14MCF-7 (Breast)10.9 ± 0.9[4]
Benzo[g]quinazoline 15MCF-7 (Breast)9.2 ± 0.7[4]
Benzo[g]quinazoline 13HepG2 (Liver)26.0 ± 2.5[4]
Benzo[g]quinazoline 14HepG2 (Liver)40.4 ± 4.1[4]
Benzo[g]quinazoline 15HepG2 (Liver)33.6 ± 3.2[4]

Experimental Protocols

The following are detailed methodologies for the key in vitro cytotoxicity assays commonly used to evaluate the anticancer potential of novel quinazoline compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.[5]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours to allow for attachment.[1]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds, and the plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours at 37°C.[5][6]

  • Formazan Solubilization: The medium is removed, and 100-200 µL of a solubilization solution (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.[5][6]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 550-590 nm using a microplate reader.[5]

SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein.[7][8]

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After compound treatment, the medium is removed, and cells are fixed by adding 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for at least 1 hour at 4°C.[1][9]

  • Staining: The TCA is removed, and the plates are washed with water and air-dried. Then, 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well and incubated at room temperature for 30 minutes.[9]

  • Washing: Unbound dye is removed by washing the plates multiple times with 1% acetic acid.[9]

  • Dye Solubilization: The plates are air-dried, and 100-200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.[8][9]

  • Absorbance Measurement: The absorbance is measured at a wavelength of approximately 510-565 nm using a microplate reader.[7]

Signaling Pathway Visualization

Many substituted quinazoline derivatives exert their anticancer effects by targeting and inhibiting key signaling pathways that are often dysregulated in cancer. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation and is a common target for these compounds.[1]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates Survival Cell Survival AKT->Survival

Caption: EGFR Signaling Pathway leading to cell proliferation and survival.

References

Navigating the Synthesis of Gefitinib: A Comparative Guide to Alternative Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for more efficient, cost-effective, and environmentally friendly methods for synthesizing active pharmaceutical ingredients (APIs) is a constant endeavor. This guide provides a comparative analysis of alternative synthetic routes to gefitinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, that circumvent the use of 4,6-dichloroquinazoline as a starting material.

This document delves into several innovative synthetic strategies, presenting a side-by-side comparison of their performance based on experimental data. Detailed methodologies for key experimental steps are provided, alongside a quantitative summary to aid in the evaluation of each route's viability for laboratory and industrial-scale production.

At a Glance: Comparing Alternative Synthetic Pathways to Gefitinib

The following table summarizes the key quantitative data for various synthetic routes to gefitinib, offering a clear comparison of their efficiency. The traditional AstraZeneca (Gibson) route is included as a benchmark.

Synthetic Route Starting MaterialNumber of StepsOverall Yield (%)Key AdvantagesKey Disadvantages
AstraZeneca (Gibson) Route 610%Established and well-documented.Involves protection/deprotection steps; uses hazardous reagents.[1][2]
6,7-Dimethoxy-3H-quinazolin-4-one 421%Shorter route, avoids protection/deprotection steps.[1][3]
Methyl 3-hydroxy-4-methoxybenzoate 737.4%High overall yield, uses inexpensive starting material.[4][5][6]Longer reaction sequence.[1]
3-Hydroxy-4-methoxybenzaldehyde (Isovanillin) ~7~31.8-44%Readily available and inexpensive starting material.[7]Multiple steps involved.[7]
2,4-Dichloro-6,7-dimethoxyquinazoline 414%Short and practical reaction temperatures, avoids chromatography.[2]Uses a relatively expensive starting material.[1]

Visualizing the Synthetic Roadmaps

The following diagrams, generated using Graphviz, illustrate the logical flow of the compared synthetic routes to gefitinib.

Traditional_AstraZeneca_Route A 6,7-Dimethoxy- quinazolin-4-one B Selective Demethylation A->B L-methionine, methanesulfonic acid C Acetylation B->C Ac₂O D Chlorination C->D SOCl₂ or POCl₃ E SNAr with 3-chloro- 4-fluoroaniline D->E F Deacetylation E->F NH₃/MeOH G O-alkylation F->G 4-(3-chloropropyl) morpholine H Gefitinib G->H Alternative_Route_1 A 6,7-Dimethoxy-3H- quinazolin-4-one B Chlorination A->B SOCl₂ C Nucleophilic Aromatic Substitution B->C 3-chloro-4-fluoroaniline D Demethylation C->D L-methionine E Williamson Etherification D->E 4-(3-chloropropyl) morpholine F Gefitinib E->F Alternative_Route_2 A Methyl 3-hydroxy- 4-methoxybenzoate B Alkylation A->B 1-bromo-3-chloropropane C Nitration B->C HNO₃, Ac₂O, AcOH D Reduction C->D Fe, AcOH E Cyclization D->E Formamidine acetate F Chlorination E->F SOCl₂ G Amination F->G 3-chloro-4-fluoroaniline H Amination G->H Morpholine I Gefitinib H->I

References

Validating the Purity of 4,6-dichloroquinazoline: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount to the integrity and success of their work. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of 4,6-dichloroquinazoline, a key building block in the synthesis of various pharmaceutical compounds.[1] We present detailed experimental protocols, supporting data, and a clear rationale for method selection to ensure the quality and reliability of this critical starting material.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of small aromatic heterocyclic compounds like this compound due to its high resolution, sensitivity, and quantitative accuracy. A well-developed HPLC method can effectively separate the main compound from process-related impurities and degradation products.

Experimental Protocol: A Robust RP-HPLC Method

This section details a robust RP-HPLC method suitable for the routine purity analysis of this compound.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25.1-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation 0.5 mg/mL in Acetonitrile/Water (50:50)

Method Validation:

The proposed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[1] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation: Purity Analysis of this compound

The following table presents hypothetical data from the HPLC analysis of a batch of this compound, illustrating the separation of the main compound from potential impurities.

Peak No.Retention Time (min)Area (%)Identification
13.50.25Impurity A (e.g., 2-amino-5-chlorobenzoic acid)
25.80.45Impurity B (e.g., 6-chloroquinazolin-4(3H)-one)
310.299.15This compound
412.50.15Impurity C (e.g., Isomeric dichloroquinazoline)

Purity Calculation:

The purity of this compound is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

In this example, the purity is determined to be 99.15%.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other analytical techniques can provide complementary information for a comprehensive purity assessment.

Analytical TechniquePrincipleInformation ProvidedKey AdvantagesKey Disadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection and identification.Identification of volatile impurities and byproducts.High sensitivity and specificity for volatile compounds.Requires the analyte to be volatile and thermally stable.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Structural elucidation of the main compound and impurities; quantitative NMR (qNMR) for purity assessment against a certified standard.Provides detailed structural information; qNMR offers high accuracy without the need for a specific reference standard for each impurity.Lower sensitivity compared to HPLC and GC-MS; requires a higher concentration of the analyte.
Elemental Analysis Combustion of the sample to convert elements into their gaseous oxides for quantification.Determination of the percentage composition of C, H, N, and halogens.Confirms the elemental composition of the bulk material.Does not provide information on the nature or quantity of individual impurities.
Thin Layer Chromatography (TLC) Separation of compounds on a thin layer of adsorbent material.Rapid and simple qualitative assessment of purity and presence of major impurities.Inexpensive, fast, and requires minimal sample preparation.Not quantitative; lower resolution compared to HPLC.

Visualizing the Workflow and a Relevant Pathway

To further clarify the experimental process and the potential application of this compound derivatives, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Dissolve Sample (0.5 mg/mL) injection Inject Sample (10 µL) sample_prep->injection mobile_phase_prep Prepare Mobile Phases (A & B) equilibration Column Equilibration mobile_phase_prep->equilibration equilibration->injection separation Gradient Separation injection->separation detection UV Detection (254 nm) separation->detection integration Peak Integration detection->integration calculation Purity Calculation integration->calculation

Experimental workflow for HPLC purity analysis.

Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Quinazoline_Derivative Quinazoline Derivative (e.g., Gefitinib) Quinazoline_Derivative->EGFR Inhibits

Hypothetical signaling pathway involving a quinazoline derivative.

Conclusion

The validation of this compound purity is a critical step in ensuring the quality of subsequent research and development activities. While several analytical techniques can be employed, RP-HPLC stands out as the most suitable method for routine quality control, offering a balance of resolution, sensitivity, and quantitative accuracy. For comprehensive characterization, especially during process development or for investigational purposes, a multi-technique approach combining HPLC with spectroscopic methods like NMR and MS is recommended. This guide provides a solid foundation for establishing a robust analytical strategy for the purity assessment of this compound.

References

Characterizing Dichloroquinazolines: A Comparative Guide to NMR Spectroscopic Data

Author: BenchChem Technical Support Team. Date: December 2025

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of synthetic organic molecules. For researchers in drug discovery and medicinal chemistry, obtaining precise NMR data is critical for verifying the structure and purity of novel compounds. This guide provides a comparative analysis of NMR spectroscopic data for the characterization of dichloro-substituted quinazolines, with a focus on providing reference data for compounds structurally related to 4,6-dichloroquinazoline.

Comparative NMR Data Analysis

The following table summarizes the ¹H and ¹³C NMR spectroscopic data for 4,7-dichloro-6-nitroquinazoline and two other quinazoline derivatives for comparative purposes. The data highlights how different substitution patterns on the quinazoline core influence the chemical shifts of the protons and carbons.

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
4,7-dichloro-6-nitroquinazoline [1][2]CDCl₃9.18 (s, 1H, H-2), 8.76 (s, 1H, H-5), 8.30 (s, 1H, H-8)163.6 (C-4), 156.9 (C-2), 151.6 (C-8a), 147.5 (C-6), 132.8 (C-7), 132.2 (C-8), 123.5 (C-5), 122.1 (C-4a)
2-Phenyl-2,3-dihydroquinazolin-4(1H)-one [3]CDCl₃7.99 (d, 1H, J=7.5 Hz), 7.67-7.58 (m, 2H), 7.47-7.44 (m, 2H), 7.37-7.31 (m, 2H), 6.96 (t, 1H, J=6.7 Hz), 6.71 (d, 1H, J=7.5 Hz), 5.92 (s, 1H), 5.80 (s, 1H, br), 4.44 (s, 1H, br)164.7, 147.2, 138.5, 134.0, 130.1, 129.1, 128.7, 127.4, 119.7, 114.6, 69.1
4-Phenyl-2-(p-tolyl)quinazoline [4]DMSO-d₆8.51 (d, J=8.3 Hz, 2H), 8.13 (d, J=8.0 Hz, 1H), 8.09 (dd, J₁=8.4 Hz, J₂=0.8 Hz, 1H), 8.05-8.01 (m, 1H), 7.90-7.88 (m, 2H), 7.72-7.65 (m, 4H), 7.39 (d, J=8.0 Hz, 2H), 2.41 (s, 3H)168.5, 159.6, 151.7, 141.2, 137.5, 135.3, 134.9, 130.6, 130.5, 129.8, 129.1, 128.6, 128.2, 127.3, 121.5, 21.6

Experimental Protocols

A general procedure for the acquisition of NMR spectra for quinazoline derivatives is detailed below. This protocol is based on standard practices reported in the literature for the characterization of related compounds.[1][4][5][6]

Instrumentation:

  • NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

Sample Preparation:

  • Approximately 5-10 mg of the solid compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • The choice of solvent depends on the solubility of the compound.

Data Acquisition:

  • ¹H NMR: Spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm). The residual solvent peak can also be used as a reference.

  • ¹³C NMR: Spectra are typically acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent signal, which is referenced to TMS.

Data Processing:

  • The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra.

  • Chemical shifts (δ) are reported in ppm, and coupling constants (J) are given in Hertz (Hz). Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).

Visualization of this compound

The following diagram illustrates the chemical structure of this compound.

Figure 1: Chemical structure of this compound.

References

Comparative Analysis of Dichloroquinazoline-Derived Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of kinase inhibitors derived from the dichloroquinazoline scaffold. Dichloroquinazoline derivatives have emerged as a significant class of compounds in oncology research, demonstrating potent inhibitory activity against various protein kinases implicated in cancer progression. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to support further investigation and development in this area.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various dichloroquinazoline derivatives against key kinase targets and cancer cell lines. This data, compiled from multiple studies, offers a quantitative comparison of their potency. It is important to note that experimental conditions may vary between studies.

Table 1: In Vitro Kinase Inhibitory Activity of Dichloroquinazoline Derivatives

Compound/DerivativeTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
6-Arylureido-4-anilinoquinazoline (Comp. 7i)EGFR17.32Gefitinib25.42
2,5-dichloro anilide quinoxaline (Comp. 23j)VEGFR-23.7Sorafenib3.12[1]
Quinazoline-based thiazole (Comp. 4f)EGFR (wild-type)2.17Osimertinib-
Quinazoline-based thiazole (Comp. 4f)EGFR (L858R/T790M)2.81Osimertinib-
Quinazoline-based thiazole (Comp. 4f)EGFR (L858R/T790M/C797S)3.62Osimertinib-
6-Chloro-4-aminoquinazoline-2-carboxamide (Comp. 31)PAK411.1--[2]

Table 2: In Vitro Antiproliferative Activity of Dichloroquinazoline Derivatives (IC50 in µM)

Compound/DerivativeCell LineCancer TypeIC50 (µM)Reference CompoundIC50 (µM)
Styrylquinazoline-benzenesulfonamide (Comp. 8c)A549Lung0.190--[3]
6-Arylureido-4-anilinoquinazoline (Comp. 7i)A549Lung2.25Gefitinib>50
6-Arylureido-4-anilinoquinazoline (Comp. 7i)HT-29Colon1.72Gefitinib48.33
6-Arylureido-4-anilinoquinazoline (Comp. 7i)MCF-7Breast2.81Gefitinib45.21
Quinazoline-based thiazole (Comp. 4i)MCF-7Breast2.86Erlotinib-[4]
Quinazoline-based thiazole (Comp. 4i)HepG2Liver5.91Erlotinib-[4]
Quinazoline-based thiazole (Comp. 4i)A549Lung14.79Erlotinib-[4]
Quinazoline derivative (Comp. 11d)HepG-2Liver10.3--[5]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of dichloroquinazoline-based kinase inhibitors are provided below.

In Vitro Kinase Activity Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR-2)

  • Biotinylated peptide substrate

  • ATP

  • Test compounds (dichloroquinazoline derivatives)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ADP detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the test compound and the recombinant kinase to the wells of a microplate and incubate briefly.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced by adding the luminescence-based detection reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[6]

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Cell culture medium and supplements

  • Test compounds (dichloroquinazoline derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for attachment.[3]

  • Treat the cells with serial dilutions of the test compounds and incubate for 48 to 72 hours.[3]

  • Add MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.[7]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control (e.g., DMSO).

  • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.[3]

Western Blot Analysis for Target Engagement

This technique is used to detect changes in protein phosphorylation, a direct indicator of kinase inhibitor target engagement within cells.

Materials:

  • Human cancer cell lines

  • Test compounds (dichloroquinazoline derivatives)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt)

  • Secondary antibody conjugated to horseradish peroxidase (HRP)

  • Chemiluminescent substrate

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes

Procedure:

  • Treat cells with the test compound at various concentrations for a specified time.

  • Lyse the cells to extract total protein.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the level of protein phosphorylation relative to the total protein.

Mandatory Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the analysis of dichloroquinazoline-derived kinase inhibitors.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Binds EGFR->EGFR ADP ADP EGFR->ADP RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K PLCg PLCg EGFR->PLCg Dichloroquinazoline Inhibitor Dichloroquinazoline Inhibitor Dichloroquinazoline Inhibitor->EGFR Inhibits ATP binding ATP ATP ATP->EGFR P P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival PKC PKC PLCg->PKC

Caption: EGFR signaling pathway and inhibition by dichloroquinazoline derivatives.[3]

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (VEGF) Ligand (VEGF) VEGFR-2 VEGFR-2 Ligand (VEGF)->VEGFR-2 Binds VEGFR-2->VEGFR-2 ADP ADP VEGFR-2->ADP PI3K PI3K VEGFR-2->PI3K PLCg PLCg VEGFR-2->PLCg Dichloroquinazoline Inhibitor Dichloroquinazoline Inhibitor Dichloroquinazoline Inhibitor->VEGFR-2 Inhibits ATP binding ATP ATP ATP->VEGFR-2 P P Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Endothelial Cell Migration Endothelial Cell Migration eNOS->Endothelial Cell Migration Angiogenesis Angiogenesis Endothelial Cell Migration->Angiogenesis PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Endothelial Cell Proliferation Endothelial Cell Proliferation MAPK->Endothelial Cell Proliferation Endothelial Cell Proliferation->Angiogenesis

Caption: VEGFR-2 signaling pathway and inhibition by dichloroquinazoline derivatives.

MTT_Assay_Workflow cluster_reaction MTT Reduction A Seed cells in 96-well plate (24h incubation) B Treat with dichloroquinazoline derivatives (48-72h) A->B C Add MTT solution (4h incubation) B->C D Yellow MTT (soluble) G Add solubilization solution (e.g., DMSO) C->G E Metabolically active cells (Mitochondrial dehydrogenases) D->E F Purple Formazan (insoluble) E->F Reduction H Measure absorbance (570 nm) G->H I Calculate IC50 value H->I

Caption: General workflow for an MTT cell viability assay.[3]

References

A Comparative Guide to the Synthesis of 4,6-Dichloroquinazoline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the efficient synthesis of key chemical intermediates is paramount. 4,6-dichloroquinazoline serves as a crucial building block for a variety of biologically active compounds, making the selection of an optimal synthetic route a critical decision for researchers. This guide provides a comprehensive cost-benefit analysis of different methods for the synthesis of this compound, supported by experimental data and detailed protocols to aid in informed decision-making.

At a Glance: Comparison of Synthetic Routes

Two primary synthetic pathways for this compound are prevalent, starting from either 2-amino-5-chlorobenzoic acid or 2-amino-5-chlorobenzonitrile. The following table summarizes the key quantitative parameters of these methods for easy comparison.

ParameterMethod 1: From 2-Amino-5-chlorobenzoic AcidMethod 2: From 2-Amino-5-chlorobenzonitrile
Starting Material 2-Amino-5-chlorobenzoic acid2-Amino-5-chlorobenzonitrile
Key Intermediates 6-chloroquinazolin-4(3H)-oneNot applicable (potential for one-pot synthesis)
Overall Yield Moderate to HighVariable, dependent on specific one-pot conditions
Number of Steps 21-2
Reaction Time 6-9 hoursShorter (potential for one-pot)
Reaction Temperature Reflux (110-140°C)Moderate to high, depending on the method
Key Reagents Acetic anhydride, Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)Formamide, Phosphorus oxychloride (POCl₃)
Safety Concerns Use of corrosive and hazardous chlorinating agents (POCl₃, SOCl₂).Use of formamide (teratogen) and corrosive POCl₃.
Cost-Benefit Readily available starting material. A well-established, robust method.Potentially more atom-economical and time-saving if a one-pot synthesis is successful. The cost and availability of the starting material can be a factor.

Logical Workflow for Synthesis Method Selection

The choice of a synthetic route for this compound often depends on a variety of factors including available starting materials, desired purity, and scalability. The following diagram illustrates a logical workflow for selecting the most appropriate method.

SynthesisMethodSelection start Start: Need to synthesize this compound availability Assess availability and cost of starting materials start->availability benzoic_acid 2-Amino-5-chlorobenzoic acid is readily available and cost-effective availability->benzoic_acid Yes benzonitrile 2-Amino-5-chlorobenzonitrile is available or can be synthesized availability->benzonitrile Yes method1 Choose Method 1: Two-step synthesis via 6-chloroquinazolin-4(3H)-one benzoic_acid->method1 method2 Choose Method 2: One-pot or two-step synthesis from benzonitrile benzonitrile->method2 scale Consider reaction scale and safety method1->scale method2->scale lab_scale Lab-scale synthesis with standard safety precautions scale->lab_scale Small large_scale Large-scale synthesis requiring stringent safety protocols for hazardous reagents scale->large_scale Large end Proceed with selected synthesis method lab_scale->end large_scale->end

Caption: Decision workflow for selecting a this compound synthesis method.

Experimental Protocols

Method 1: Synthesis from 2-Amino-5-chlorobenzoic Acid

This two-step method involves the initial formation of 6-chloroquinazolin-4(3H)-one, followed by chlorination to yield the desired product.

Step 1a: Synthesis of 6-chloroquinazolin-4(3H)-one

  • In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-chlorobenzoic acid (10 mmol) and formamide (20 mL).

  • Heat the mixture to reflux at 160-180 °C for 4-5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature, which will cause the product to precipitate.

  • Collect the solid by vacuum filtration, wash with water, and then with a small amount of cold ethanol.

  • Dry the solid in a vacuum oven to obtain 6-chloroquinazolin-4(3H)-one.

Step 1b: Synthesis of this compound

  • In a fume hood, place the dried 6-chloroquinazolin-4(3H)-one (5 mmol) in a round-bottom flask.

  • Carefully add phosphorus oxychloride (10 mL, an excess) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops) can be added to facilitate the reaction.

  • Fit the flask with a reflux condenser and heat the mixture at 110-120 °C for 2-4 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry to yield this compound.[1]

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Method 2: Synthesis from 2-Amino-5-chlorobenzonitrile

This method offers the potential for a more direct route to this compound.

  • In a round-bottom flask, combine 2-amino-5-chlorobenzonitrile (10 mmol) and formamide (20 mL).

  • Heat the mixture to reflux for 2-3 hours to form the intermediate 4-amino-6-chloroquinazoline.

  • Cool the reaction mixture and then carefully add phosphorus oxychloride (15 mL).

  • Heat the mixture to reflux for an additional 3-4 hours.

  • Work-up the reaction mixture as described in Step 1b (cooling, pouring onto ice, neutralization, filtration, and drying) to obtain this compound.

Cost-Benefit Analysis

Method 1 is a well-established and reliable procedure. The starting material, 2-amino-5-chlorobenzoic acid, is generally more readily available and less expensive than 2-amino-5-chlorobenzonitrile. The two-step nature of the process allows for the isolation and purification of the intermediate, which can lead to a purer final product. However, it is more time and labor-intensive. The use of hazardous chlorinating agents like phosphorus oxychloride or thionyl chloride requires stringent safety precautions.

Method 2 presents a more atom-economical and potentially faster synthesis, especially if it can be performed as a one-pot reaction. This can lead to cost savings in terms of solvents and energy. However, the starting material, 2-amino-5-chlorobenzonitrile, may be more expensive or require an additional synthetic step to prepare.[2] The one-pot nature might also lead to more impurities in the final product, necessitating more rigorous purification. The safety concerns regarding the use of formamide and phosphorus oxychloride are also present in this method.

Conclusion

The choice between these two methods for synthesizing this compound will ultimately depend on the specific needs and resources of the laboratory. For smaller-scale syntheses where purity is of utmost importance, the well-defined two-step process of Method 1 may be preferable. For larger-scale production where time and cost-efficiency are critical, Method 2 offers an attractive alternative, provided that the starting material is accessible and potential purification challenges can be addressed. Researchers should carefully weigh the factors of cost, yield, purity requirements, and safety when selecting the most suitable synthetic strategy.

References

Comparative Guide to the Synthesis of 4,6-Dichloroquinazoline and Its Environmentally Benign Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of a conventional synthetic route for 4,6-disubstituted quinazolines and a greener, alternative approach. The objective is to offer researchers, scientists, and drug development professionals a clear understanding of the environmental implications of their synthetic choices. The comparison is supported by experimental data and detailed protocols.

Introduction

Quinazoline and its derivatives are pivotal scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer and antimicrobial properties.[1][2] 4,6-Dichloroquinazoline, in particular, serves as a key intermediate in the synthesis of more complex molecules, such as potent kinase inhibitors.[3][4][5] However, traditional synthetic routes to these compounds often rely on harsh reagents and solvents, generating significant chemical waste and posing environmental and safety concerns.[1]

In response, the principles of green chemistry are being increasingly applied to the synthesis of quinazoline derivatives, leading to the development of more sustainable methods.[6][7][8] These modern approaches prioritize the use of non-toxic solvents, recyclable catalysts, and energy-efficient reaction conditions, such as microwave irradiation or photocatalysis.[6][9][10][11] This guide directly compares a conventional chlorination method with a visible-light-driven photocatalytic synthesis to highlight the advancements in environmentally responsible chemical manufacturing.

Head-to-Head Synthesis Comparison

This section contrasts a traditional method for producing a chlorinated quinazoline intermediate with a modern, eco-friendly alternative for synthesizing the quinazoline core.

Route 1: Conventional Synthesis via Chlorination

This method is representative of traditional approaches to producing dichloroquinazoline intermediates. It involves the use of strong chlorinating agents and organic solvents. A key and environmentally impactful step is the conversion of a quinazolinone to a dichloroquinazoline using phosphorus oxychloride (POCl₃).[12]

Route 2: Green Alternative via Visible-Light Photocatalysis

This innovative approach utilizes a curcumin-sensitized TiO₂ photocatalyst to synthesize quinazoline derivatives in a one-pot, three-component reaction under visible light.[1] This method avoids harsh reagents and high temperatures, aligning with the principles of green chemistry.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for both synthetic routes, providing a clear comparison of their environmental and efficiency metrics.

ParameterConventional Synthesis (Chlorination Step)Green Photocatalytic Synthesis
Key Reagents 6-chloro-2-methylquinazolin-4(3H)-one, Phosphorus oxychloride (POCl₃), N,N-dimethylanilineDimedone, Urea/Thiourea, Substituted Aldehydes, Curcumin-TiO₂
Solvent None (POCl₃ acts as reagent and solvent)Ethanol
Temperature 110-120 °CAmbient Temperature
Energy Source Conventional HeatingVisible Light
Reaction Time 4-6 hours40 minutes
Product Yield Not specified, but typical for this reactionUp to 97%
Catalyst N,N-dimethylaniline (catalytic amount)Curcumin dye-sensitized TiO₂
Byproducts/Waste Excess POCl₃, HCl, Phosphoric acids, Organic baseMinimal acidic waste, catalyst is recyclable

Experimental Protocols

Protocol for Conventional Synthesis: Chlorination of 6-chloro-2-methylquinazolin-4(3H)-one

This protocol is adapted from a standard procedure for the synthesis of 4,6-dichloro-2-methylquinazoline.[12]

Materials:

  • 6-chloro-2-methylquinazolin-4(3H)-one (0.97 g, 5 mmol)

  • Phosphorus oxychloride (POCl₃, 10 mL)

  • N,N-dimethylaniline (2-3 drops)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • 50 mL round-bottom flask with reflux condenser

Procedure:

  • In a fume hood, combine 6-chloro-2-methylquinazolin-4(3H)-one (5 mmol) and phosphorus oxychloride (10 mL) in a 50 mL round-bottom flask.[12]

  • Add a catalytic amount of N,N-dimethylaniline (2-3 drops) to the mixture.[12]

  • Fit the flask with a reflux condenser and heat the mixture to 110-120 °C for 4-6 hours.[12]

  • After the reaction is complete, allow the mixture to cool to room temperature.[12]

  • Carefully and slowly pour the reaction mixture onto crushed ice (50 g) with vigorous stirring.[12]

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.[12]

  • Collect the precipitated solid by vacuum filtration.[12]

  • Wash the solid thoroughly with water and dry it to yield 4,6-dichloro-2-methylquinazoline.[12]

Protocol for Green Synthesis: Visible-Light Photocatalysis

This protocol is based on the eco-friendly synthesis of quinazoline derivatives using a curcumin-sensitized TiO₂ photocatalyst.[1]

Materials:

  • A substituted aldehyde (e.g., benzaldehyde)

  • Dimedone

  • Urea or Thiourea

  • Curcumin dye-sensitized TiO₂ photocatalyst (10 mg)

  • Ethanol (10 mL)

  • Reaction vessel suitable for irradiation

Procedure:

  • In a reaction vessel, suspend 10 mg of the Curcumin dye-TiO₂ photocatalyst in 10 mL of ethanol.[1]

  • Add the aldehyde, dimedone, and urea/thiourea to the suspension.

  • Stir the mixture and illuminate it with a visible light source.

  • Maintain the reaction for approximately 40 minutes under optimized conditions.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the catalyst can be recovered by simple filtration for reuse.[1]

  • The solvent is removed under reduced pressure, and the crude product can be purified by recrystallization.

Logical and Signaling Pathway Visualizations

The following diagrams illustrate the experimental workflow and a relevant biological signaling pathway where quinazoline derivatives are active.

G cluster_0 Conventional Synthesis Workflow A Reactants: Quinazolinone, POCl₃, N,N-dimethylaniline B Heating at 110-120 °C (4-6 hours) A->B C Quenching on Ice B->C D Neutralization (NaHCO₃) C->D E Filtration & Drying D->E G Waste Stream: Acidic aqueous waste, Phosphorus compounds D->G F Product: This compound Intermediate E->F

Caption: Workflow for conventional synthesis of this compound.

G cluster_1 Green Photocatalytic Synthesis Workflow H Reactants: Aldehyde, Dimedone, Urea Catalyst: Curcumin-TiO₂ Solvent: Ethanol I Visible Light Irradiation (40 minutes) H->I J Catalyst Recovery (Filtration) I->J K Solvent Evaporation J->K M Recycled Catalyst J->M L Product: Quinazoline Derivative K->L G cluster_pathway EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer Ligand Binding Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimer->Downstream Response Cell Proliferation & Survival Downstream->Response Inhibitor 4-Aminoquinazoline Inhibitor Inhibitor->Dimer Inhibits

References

A Comparative Guide to the Synthetic Efficiency of Dichloroquinazoline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dichloroquinazoline scaffold is a privileged structure in medicinal chemistry, serving as a crucial intermediate in the synthesis of a wide array of bioactive molecules, including kinase inhibitors and anticancer agents. The precise positioning of chlorine atoms on the quinazoline core significantly influences the molecule's reactivity and biological activity. Consequently, the efficient and regioselective synthesis of various dichloroquinazoline isomers is of paramount importance.

This guide provides an objective comparison of synthetic routes for several key dichloroquinazoline isomers. The performance of these methods is evaluated based on quantitative data such as reaction yields, times, and conditions, supported by detailed experimental protocols for key transformations.

Comparative Analysis of Synthetic Routes

The synthesis of dichloroquinazolines typically follows a two-stage strategy: first, the construction of a quinazolinone or quinazolinedione ring system, followed by a chlorination step to introduce the desired chloro substituents. The choice of starting material and chlorinating agent are critical factors that determine the overall efficiency and regioselectivity of the synthesis.

The following tables summarize quantitative data for the synthesis of various dichloroquinazoline isomers, allowing for a direct comparison of different methodologies.

Table 1: Synthesis of Dichloroquinazoline Precursors (Quinazolinones/Diones)

Target IntermediateStarting MaterialReagents & ConditionsTimeYield (%)Reference
Quinazoline-2,4-dioneAnthranilic acidPotassium cyanate, H₂O, 90°C2.5 h92.5[1]
6-Chloro-2-methylquinazolin-4(3H)-one2-Amino-5-chlorobenzoic acidAcetic anhydride, Reflux2-3 hHigh (Not specified)[2]
7-Chloro-6-nitroquinazolin-4(3H)-one2-Amino-4-chloro-5-nitrobenzoic acidFormamide, 160°C, RefluxNot specified84.7 (from nitrated precursor)[3]
7-Chloroquinazolin-4(3H)-one2-Amino-4-chlorobenzoic acidFormamide, 160°C, RefluxNot specified82.3[3]
6,8-Dichloroquinazolin-4(3H)-one2-Amino-3,5-dichlorobenzoic acidFormamide, 150-160°C2-4 hHigh (Not specified)[4]

Table 2: Chlorination of Quinazolinone Intermediates to Dichloroquinazolines

Target IsomerStarting MaterialChlorinating Agent & ConditionsTimeYield (%)Reference
2,4-DichloroquinazolineQuinazoline-2,4-dionePOCl₃, Triethylamine, Reflux10 h73[1]
2,4-DichloroquinazolineQuinazoline-2,4-dionePOCl₃, Trimethylamine, Reflux12 h79[1]
4,6-Dichloro-2-methylquinazoline6-Chloro-2-methylquinazolin-4(3H)-onePOCl₃, N,N-dimethylaniline, 110-120°C4-6 hHigh (Not specified)[2]
4,7-Dichloro-6-nitroquinazoline7-Chloro-6-nitroquinazolin-4(3H)-oneSOCl₂, DMF (cat.), 100°CNot specified91.3[3]
4,7-Dichloroquinazoline7-Chloroquinazolin-4(3H)-onePOCl₃, 100°C3 h94.8
6,8-Dichloro-4-chloroquinazoline6,8-Dichloroquinazolin-4(3H)-onePOCl₃, Reflux4 h (Typical)High (Typical)[2]

General Synthetic Workflow

The synthesis of dichloroquinazolines predominantly involves the formation of the heterocyclic core followed by a deoxychlorination reaction. This common pathway allows for modular assembly and diversification. The workflow below illustrates this general strategy.

G cluster_start Starting Materials cluster_step1 Step 1: Ring Formation cluster_step2 Step 2: Chlorination cluster_reagents Key Reagents start1 Anthranilic Acid Derivatives inter Quinazolinone or Quinazolinedione Intermediate start1->inter Cyclization (e.g., with Urea, Formamide, or Acetic Anhydride) product Dichloroquinazoline Isomer inter->product Deoxychlorination (e.g., POCl₃ or SOCl₂) r1 POCl₃ r2 SOCl₂ r3 PCl₅ r4 Base (e.g., Et₃N)

Caption: General workflow for dichloroquinazoline synthesis.

Experimental Protocols

Detailed methodologies are provided below for the synthesis of representative dichloroquinazoline isomers.

Protocol 1: Synthesis of 2,4-Dichloroquinazoline

This two-step protocol starts from readily available anthranilic acid.

Step 1a: Synthesis of Quinazoline-2,4-dione [1]

  • To a flask containing a stirred mixture of anthranilic acid (41g, 0.3 mol) and 100 mL of water, add a solution of potassium cyanate (60g, 0.74 mol) in 200 mL of water dropwise.

  • After 30 minutes of stirring, add 60g of 0.3 mol/L aqueous sodium hydroxide solution dropwise, maintaining the temperature at 40°C.

  • Stir for another 30 minutes, then heat the mixture to 90°C and maintain for 2.5 hours.

  • Cool the reaction mixture to 0°C and acidify with 30% HCl to a pH of 2-3.

  • Collect the resulting precipitate by filtration and dry to yield quinazoline-2,4-dione (45g, 92.5% yield).

Step 1b: Synthesis of 2,4-Dichloroquinazoline [1]

  • In a flask equipped with a reflux condenser, add quinazoline-2,4-dione (96g), phosphorus oxychloride (200 mL), and trimethylamine (120 mL).

  • Heat the mixture to reflux and maintain for 12 hours.

  • After cooling, concentrate the reaction mixture to obtain an oily residue.

  • Dissolve the oil in chloroform and carefully pour it into ice-cold water.

  • Separate the organic layer, and extract the aqueous layer with chloroform.

  • Combine the organic layers and wash successively with water, hydrochloric acid, water, and sodium carbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and reclaim the solvent to obtain 2,4-dichloroquinazoline (94g, 79% yield).

Protocol 2: Synthesis of 4,7-Dichloro-6-nitroquinazoline

This protocol demonstrates a three-step synthesis leading to a highly functionalized intermediate.

Step 2a: Synthesis of 7-Chloro-6-nitroquinazolin-4(3H)-one [3] This protocol assumes the precursor, 7-chloroquinazolin-4(3H)-one, is available. The nitration is performed as follows:

  • Add 7-chloroquinazolin-4(3H)-one to a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

  • The reaction proceeds to yield 7-chloro-6-nitroquinazolin-4(3H)-one with a reported yield of 84.7%.

Step 2b: Synthesis of 4,7-Dichloro-6-nitroquinazoline [3]

  • To a flask containing 7-chloro-6-nitroquinazolin-4(3H)-one, add thionyl chloride (SOCl₂) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to 100°C.

  • Upon completion, the reaction yields 4,7-dichloro-6-nitroquinazoline with a reported yield of 91.3%. The overall yield from 2-amino-4-chlorobenzoic acid is 56.1%.

Protocol 3: Synthesis of 4,6-Dichloro-2-methylquinazoline

This procedure highlights the synthesis of a 4,6-disubstituted isomer.

Step 3a: Synthesis of 6-Chloro-2-methylquinazolin-4(3H)-one [2]

  • In a round-bottom flask, combine 2-amino-5-chlorobenzoic acid (1.72 g, 10 mmol) and acetic anhydride (15 mL).

  • Heat the mixture to reflux for 2-3 hours, monitoring by TLC.

  • After cooling, pour the mixture into ice-cold water (50 mL) with stirring.

  • Collect the precipitate by vacuum filtration, wash with cold water and cold ethanol, and dry to obtain the product.

Step 3b: Synthesis of 4,6-Dichloro-2-methylquinazoline [2]

  • In a flask, place 6-chloro-2-methylquinazolin-4(3H)-one (0.97 g, 5 mmol), phosphorus oxychloride (10 mL), and a catalytic amount of N,N-dimethylaniline (2-3 drops).

  • Heat the mixture at 110-120°C for 4-6 hours in a fume hood.

  • After cooling, carefully pour the mixture onto crushed ice (50 g) with vigorous stirring.

  • Neutralize the solution with saturated sodium bicarbonate solution to a pH of approximately 7-8.

  • Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry to yield 4,6-dichloro-2-methylquinazoline. Recrystallization from ethanol can be performed for further purification.

References

Safety Operating Guide

Proper Disposal of 4,6-Dichloroquinazoline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This guide provides essential safety and logistical information for the proper handling and disposal of 4,6-dichloroquinazoline, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to minimize risks associated with this hazardous chemical.

I. Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to safe handling and disposal.

PropertyValue
Molecular FormulaC₈H₄Cl₂N₂
Molecular Weight199.04 g/mol
Boiling Point305.7 ± 22.0 °C at 760 mmHg
Density1.5 ± 0.1 g/cm³
Flash Point167.3 ± 7.9 °C
AppearanceSolid
Storage-20°C, sealed storage, away from moisture.[1]

II. Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. All personnel handling this compound must be equipped with the appropriate Personal Protective Equipment (PPE).

Hazard Classification:

  • Acute Toxicity (Oral): Harmful if swallowed.[2][3]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][3]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[2][3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3]

Required PPE:

  • Eye/Face Protection: Safety glasses with side-shields conforming to EN166, or a face shield.[3][4]

  • Skin Protection: Handle with gloves. Dispose of contaminated gloves after use.[4] A full suit protecting against chemicals is required. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.

  • Respiratory Protection: Where risk assessment shows air-purifying respirators are appropriate, use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges as a backup to engineering controls.

  • Body Protection: Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.

III. Spill Management and First Aid

In the event of a spill or exposure, immediate and appropriate action is critical.

Spill Cleanup:

  • Evacuate and Secure: Alert others and restrict access to the spill area.[5]

  • Don PPE: Before cleaning, put on the full PPE described in Section II.[5]

  • Containment: For solid spills, carefully cover with absorbent pads to avoid raising dust. For liquid spills, use a chemical spill kit with absorbent materials.[5]

  • Collection: Carefully collect all contaminated materials and place them in a designated hazardous waste container.[5]

First Aid Measures:

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2][4]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[2][4]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2][4]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2][4]

IV. Detailed Disposal Procedures

The disposal of this compound must be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.[5]

Step-by-Step Disposal Protocol:

  • Segregation: All waste contaminated with this compound must be segregated from non-hazardous and other types of chemical waste. Specifically, keep halogenated waste separate from non-halogenated organic waste streams.[5]

  • Waste Collection (Solid): Collect all solid waste (e.g., excess compound, contaminated wipes, and PPE) in a dedicated, leak-proof, and puncture-resistant container.[5]

  • Waste Collection (Liquid): Collect liquid waste (e.g., solutions containing the compound) in a compatible, sealed container, preferably plastic.[5]

  • Labeling: The container must be clearly labeled as "Hazardous Waste," "Cytotoxic Waste," and "Halogenated Organic Solvents."[5]

  • Licensed Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company. Contact a licensed professional waste disposal service to dispose of this material.[4]

  • Contaminated Packaging: Dispose of as unused product.[4]

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Excess compound, PPE, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid container_solid Place in dedicated, leak-proof, puncture-resistant container solid_waste->container_solid container_liquid Place in compatible, sealed container (e.g., plastic) liquid_waste->container_liquid labeling Label container: 'Hazardous Waste', 'Cytotoxic Waste', 'Halogenated Organic Solvents' container_solid->labeling container_liquid->labeling storage Store in designated hazardous waste area labeling->storage disposal Arrange for pickup by a licensed hazardous waste disposal company storage->disposal end End: Proper Disposal Complete disposal->end

Caption: Disposal Workflow for this compound

References

Navigating the Safe Handling of 4,6-Dichloroquinazoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the use of 4,6-Dichloroquinazoline, including comprehensive operational and disposal plans. Our aim is to furnish you with procedural, step-by-step guidance to directly address your operational questions, fostering a culture of safety and trust.

This compound is a chlorinated heterocyclic compound that requires careful handling due to its potential health hazards. Based on available safety data, this compound is classified as toxic if swallowed, causes skin irritation, can result in serious eye damage, and may cause respiratory irritation.[1] Adherence to the following personal protective equipment (PPE) and handling protocols is crucial to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE, with specifications based on guidelines for handling hazardous chlorinated compounds.[2][3][4]

Protection TypeRequired PPESpecifications and Guidelines
Eye and Face Protection Safety Goggles and Face ShieldUse chemical splash goggles that conform to EN 166 or NIOSH standards. A full-face shield should be worn over goggles when there is a significant risk of splashing or when handling larger quantities.[3][5]
Hand Protection Chemical-Resistant Gloves (Double Gloving Recommended)Double gloving with chemotherapy-grade nitrile gloves is recommended.[2] Always inspect gloves for integrity before use and change them immediately if contaminated or after a maximum of one to two hours of use.
Body Protection Disposable, Low-Permeability Gown or Laboratory CoatA disposable gown with long sleeves and tight-fitting cuffs is preferred to prevent skin contact.[2] A standard laboratory coat may be sufficient for handling small quantities within a certified chemical fume hood.
Respiratory Protection NIOSH-Approved Respirator or Chemical Fume HoodAll handling of solid this compound that may generate dust, and any handling of its solutions, must be conducted in a certified chemical fume hood.[3] If a fume hood is not available or if there is a risk of generating aerosols, a NIOSH-approved respirator with an appropriate particulate filter should be used.[2][5]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Pre-Handling Preparations
  • Hazard Assessment: Before beginning any work, review the Safety Data Sheet (SDS) for this compound.

  • Engineering Controls: Ensure a certified chemical fume hood is operational. An eyewash station and safety shower must be readily accessible.

  • Gather Materials: Assemble all necessary equipment, including the required PPE, spill cleanup materials, and designated, labeled waste containers.

Donning PPE: A Sequential Approach

cluster_donning PPE Donning Sequence Gown/Coat Gown/Coat Inner Gloves Inner Gloves Gown/Coat->Inner Gloves Goggles Goggles Inner Gloves->Goggles Face Shield Face Shield Goggles->Face Shield Outer Gloves Outer Gloves Face Shield->Outer Gloves

Caption: Sequential process for correctly donning Personal Protective Equipment.

  • Gown/Lab Coat: Put on the disposable gown or lab coat, ensuring it is fully fastened.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Goggles and Face Shield: Put on safety goggles, followed by a face shield if necessary.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the gown.

Handling the Chemical
  • Weighing: Conduct all weighing of solid this compound within a chemical fume hood. Use a disposable weighing boat to minimize contamination.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to prevent splashing.

  • General Handling: Avoid direct contact with the skin, eyes, and clothing.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste: All solid waste, including excess compound, contaminated wipes, weighing boats, and disposable PPE, must be collected in a dedicated, leak-proof, and puncture-resistant container.[2]

  • Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed container, preferably plastic.[2]

  • Sharps: Any contaminated sharps, such as needles or broken glassware, must be placed in a designated sharps container.[2]

Labeling and Storage

All waste containers must be clearly labeled as "Hazardous Waste," "Halogenated Organic Waste," and with the full chemical name "this compound."[2] Store sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

Final Disposal

Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the chemical waste. Do not dispose of this compound down the drain.[2]

Doffing PPE: A Critical Decontamination Step

cluster_doffing PPE Doffing Sequence Outer Gloves Outer Gloves Gown/Coat Gown/Coat Outer Gloves->Gown/Coat Face Shield Face Shield Gown/Coat->Face Shield Goggles Goggles Face Shield->Goggles Inner Gloves Inner Gloves Goggles->Inner Gloves Wash Hands Wash Hands Inner Gloves->Wash Hands

Caption: Step-by-step procedure for the safe removal of Personal Protective Equipment.

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you remove them. Dispose of them in the designated solid waste container.

  • Gown/Lab Coat: Remove the gown or lab coat by rolling it down from the shoulders, keeping the contaminated outer surface away from your body. Dispose of it in the solid waste container.

  • Face Shield and Goggles: Remove the face shield (if used), followed by the goggles, from the back of your head.

  • Inner Gloves: Remove the inner pair of gloves, again turning them inside out. Dispose of them in the solid waste container.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

By adhering to these detailed protocols, you can significantly mitigate the risks associated with handling this compound, ensuring your safety and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dichloroquinazoline
Reactant of Route 2
Reactant of Route 2
4,6-Dichloroquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.